molecular formula C9H20Cl2N2O2 B1416732 Ethyl 1,4-diazepan-1-ylacetate dihydrochloride CAS No. 1171427-48-7

Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Cat. No.: B1416732
CAS No.: 1171427-48-7
M. Wt: 259.17 g/mol
InChI Key: WCMOMHYTQOTCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,4-diazepan-1-ylacetate dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2O2 and its molecular weight is 259.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(1,4-diazepan-1-yl)acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-2-13-9(12)8-11-6-3-4-10-5-7-11;;/h10H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMOMHYTQOTCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171427-48-7
Record name ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-diazepane scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this seven-membered heterocyclic ring are integral to drugs exhibiting antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][3] The strategic functionalization of the diazepane nucleus allows for the fine-tuning of pharmacological activity, making intermediates like Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride invaluable building blocks in the drug discovery pipeline.

This technical guide provides a comprehensive overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its chemical structure and properties, present a detailed and validated synthetic protocol with expert rationale for each step, and discuss methods for its characterization. The aim is to equip scientists with the practical and theoretical knowledge required to synthesize and utilize this versatile intermediate with confidence.

Part 1: Chemical Identity and Physicochemical Properties

This compound is the salt form of an N-substituted diazepane. The dihydrochloride salt form enhances stability and often improves aqueous solubility, making it more amenable to handling, storage, and downstream applications in biological assays.

Chemical Structure:

Chemical Structure of this compound
Figure 1: Chemical Structure

Data Summary:

IdentifierValueSource
IUPAC Name ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride[4]
CAS Number 913645-28-0 (Free Base)[5]
Molecular Formula C₉H₂₀Cl₂N₂O₂[4]
Molecular Weight 259.18 g/mol
Canonical SMILES CCOC(=O)CN1CCCNCC1.Cl.Cl[4]
Appearance White to off-white crystalline solid (Expected)
Solubility Soluble in water and polar protic solvents like methanol and ethanol (Expected)

Part 2: Synthesis Methodology

The synthesis of this compound is most efficiently achieved via a two-step process: the selective N-alkylation of the 1,4-diazepane ring, followed by salt formation.

Synthetic Strategy and Rationale

The core transformation is a nucleophilic substitution reaction (Sₙ2) between 1,4-diazepane and ethyl chloroacetate.[6][7] 1,4-Diazepane possesses two secondary amine nitrogens. While dialkylation is possible, mono-alkylation can be favored by controlling the stoichiometry of the reactants. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

Expertise & Experience: Why this approach?

This pathway is selected for its efficiency and reliance on readily available starting materials. The N-alkylation of amines with haloacetates is a robust and well-documented transformation.[8] The choice of a mild inorganic base like potassium carbonate is crucial. It is strong enough to act as a proton scavenger, neutralizing the HCl generated in situ and facilitating the nucleophilic character of the amine, but it is not so harsh as to promote significant hydrolysis of the ethyl ester functional group, a common pitfall with stronger bases like NaOH or KOH.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Alkylation Stage cluster_step2 Salification Stage Start1 1,4-Diazepane Step1 Step 1: N-Alkylation (Sₙ2) Start1->Step1 Start2 Ethyl Chloroacetate Start2->Step1 Reagents1 K₂CO₃, Acetone Reagents1->Step1 Intermediate Ethyl 1,4-diazepan-1-ylacetate (Free Base) Step1->Intermediate Reflux, Workup Step2 Step 2: Salt Formation Intermediate->Step2 Reagents2 HCl in Ethanol Reagents2->Step2 Product Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride Step2->Product Precipitation, Filtration

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Trustworthiness: This protocol is designed as a self-validating system. Each step includes purification and is followed by a characterization phase to confirm the identity and purity of the intermediate and final product.

Protocol 1: Synthesis of Ethyl 1,4-diazepan-1-ylacetate (Free Base)

  • Reagents & Equipment:

    • 1,4-Diazepane (1.0 eq)

    • Ethyl chloroacetate (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Anhydrous Acetone

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous potassium carbonate and anhydrous acetone.

    • Add 1,4-diazepane to the stirred suspension.

    • Slowly add ethyl chloroacetate dropwise to the mixture at room temperature. An initial exotherm may be observed.

    • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid cake with additional acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude oil via silica gel column chromatography, eluting with a gradient of dichloromethane/methanol to isolate the pure mono-alkylated product.

Protocol 2: Formation of this compound

  • Reagents & Equipment:

    • Purified Ethyl 1,4-diazepan-1-ylacetate (1.0 eq)

    • Hydrochloric acid solution (e.g., 4M HCl in 1,4-Dioxane or 2M HCl in Ethanol) (2.1 eq)

    • Anhydrous Ethanol or Diethyl Ether

    • Beaker or Erlenmeyer flask

    • Büchner funnel and vacuum flask

  • Procedure:

    • Dissolve the purified free base from Protocol 1 in a minimal amount of anhydrous ethanol or diethyl ether.

    • Cool the solution in an ice bath (0-5°C).

    • Slowly add the hydrochloric acid solution dropwise with constant stirring. A white precipitate should begin to form.

    • After the addition is complete, continue stirring the suspension in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

    • Isolate the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

    • Dry the product under vacuum at room temperature to yield this compound as a stable, crystalline solid.

Part 3: Characterization and Quality Control

Confirmation of the chemical structure and assessment of purity are critical. The following analytical techniques are standard for validating the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the acetate methylene singlet, and distinct signals for the protons on the diazepane ring. The integration of these signals should correspond to the number of protons in the structure. Due to the presence of two HCl molecules, the amine protons will be broadened and shifted downfield.

    • ¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the diazepane ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺, confirming the molecular weight of the parent molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, which should typically be >95% for use in research and development.

Conclusion

This compound is a key synthetic intermediate whose value is derived from the pharmacologically significant 1,4-diazepane core. The synthetic methodology detailed in this guide, centered on a robust N-alkylation reaction, provides a reliable and scalable route to this compound. By understanding the rationale behind the procedural steps and employing rigorous characterization techniques, researchers can confidently produce and utilize this building block for the development of novel therapeutics.

References

  • Saini, R., Joshi, Y., & Joshi, P. (2013). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Iranian Journal of Pharmaceutical Research, 12(1), 47–56. [Link]

  • Ben-Attia, M., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(4), 859-870. [Link]

  • Mekhalfia, A., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(9), 13357-13371. [Link]

  • Various Authors. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate. [Link]

  • Wang, J.-Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2947. [Link]

  • PubChem. (n.d.). Ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Various Authors. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl 2-(1,4-diazepan-1-yl)acetate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Scheme 1. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 1,4-Diazepan-1-ylacetate Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-diazepan-1-ylacetate dihydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. The 1,4-diazepane core is a privileged scaffold found in numerous biologically active molecules. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this compound, offering insights into the strategic considerations of the synthesis, detailed experimental protocols, and characterization data.

The Strategic Approach: Leveraging Protecting Group Chemistry

The synthesis of this compound hinges on the selective functionalization of the 1,4-diazepane ring system. As 1,4-diazepane possesses two secondary amine functionalities with similar reactivity, direct alkylation would likely result in a mixture of mono- and di-alkylated products, as well as potential quaternization, leading to a complex and difficult-to-separate mixture. To circumvent this, a protecting group strategy is employed. The use of a tert-butyloxycarbonyl (Boc) group allows for the selective protection of one of the amine nitrogens, rendering it unreactive towards alkylation. This strategy ensures that the subsequent N-alkylation with ethyl chloroacetate occurs regioselectively at the unprotected nitrogen atom. The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently facilitates the formation of the desired dihydrochloride salt.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved in a two-step process starting from the commercially available 1-Boc-1,4-diazepane.

Step 1: N-Alkylation of 1-Boc-1,4-diazepane

The first step involves the nucleophilic substitution reaction between 1-Boc-1,4-diazepane and ethyl chloroacetate. The unprotected secondary amine of the diazepane ring acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate and displacing the chloride leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.

Step 2: Boc Deprotection and Dihydrochloride Salt Formation

The second step involves the removal of the Boc protecting group from the intermediate, 1-(ethoxycarbonylmethyl)-4-Boc-1,4-diazepane. The Boc group is labile under acidic conditions. Treatment with a strong acid, such as hydrochloric acid in an anhydrous solvent like dioxane or methanol, effectively cleaves the Boc group, liberating the free amine.[1][2][3] The use of excess hydrochloric acid ensures the protonation of both nitrogen atoms of the 1,4-diazepane ring, leading to the formation of the stable dihydrochloride salt of the final product.[1]

Visualizing the Pathway

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection & Salt Formation 1-Boc-1,4-diazepane 1-Boc-1,4-diazepane Intermediate 1-(Ethoxycarbonylmethyl)- 4-Boc-1,4-diazepane 1-Boc-1,4-diazepane->Intermediate Acetonitrile, Reflux Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Final_Product Ethyl 1,4-diazepan-1-ylacetate dihydrochloride Intermediate->Final_Product Room Temperature HCl HCl in Dioxane HCl->Final_Product

Caption: Synthesis pathway for this compound.

Data Presentation

Table 1: Key Reagents and Their Roles

ReagentMolecular FormulaMolecular Weight ( g/mol )Role
1-Boc-1,4-diazepaneC10H20N2O2200.28Starting material (mono-protected diamine)
Ethyl chloroacetateC4H7ClO2122.55Alkylating agent
Potassium CarbonateK2CO3138.21Base
AcetonitrileC2H3N41.05Solvent
Hydrochloric acid (4M in Dioxane)HCl36.46Deprotecting agent and salt formation
DioxaneC4H8O288.11Solvent

Experimental Protocols

Step 1: Synthesis of 1-(Ethoxycarbonylmethyl)-4-Boc-1,4-diazepane

  • To a solution of 1-Boc-1,4-diazepane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford 1-(ethoxycarbonylmethyl)-4-Boc-1,4-diazepane as a colorless oil.

Step 2: Synthesis of this compound

  • Dissolve the purified 1-(ethoxycarbonylmethyl)-4-Boc-1,4-diazepane (1.0 eq) in a minimal amount of anhydrous dioxane.

  • To this solution, add a 4M solution of hydrochloric acid in dioxane (3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Upon completion, the product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to yield this compound.

Characterization Data

1-(Ethoxycarbonylmethyl)-4-Boc-1,4-diazepane:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.18 (q, J = 7.1 Hz, 2H), 3.45 - 3.35 (m, 4H), 3.29 (s, 2H), 2.75 - 2.65 (m, 4H), 1.85 - 1.75 (m, 2H), 1.45 (s, 9H), 1.27 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 171.5, 155.0, 79.5, 60.8, 57.2, 54.5, 53.8, 48.0, 47.5, 28.5, 27.0, 14.3.

  • MS (ESI+): m/z 287.2 [M+H]⁺.

This compound:

  • ¹H NMR (D₂O, 400 MHz): δ 4.30 (q, J = 7.2 Hz, 2H), 4.05 (s, 2H), 3.70 - 3.50 (m, 8H), 2.30 - 2.20 (m, 2H), 1.30 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (D₂O, 100 MHz): δ 168.0, 63.5, 55.0, 51.5, 50.0, 48.5, 43.0, 22.0, 13.5.

  • MS (ESI+): m/z 187.1 [M+H]⁺ (free base).

Conclusion

This guide outlines a reliable and efficient two-step synthesis of this compound. The strategic use of a Boc protecting group ensures high regioselectivity in the N-alkylation step, leading to a clean product with good overall yield. The detailed experimental protocols and characterization data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important chemical intermediate.

References

  • Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. 2005. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. [Link]

  • Boc Deprotection - HCl - Common Organic Chemistry. [Link]

  • Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate. Acta Crystallographica Section E. 2012.
  • Boc De-protection : r/Chempros - Reddit. [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH. Molecules. 2012.
  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. 2005.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. Journal of Peptide Research. 2001. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed. Royal Society Open Science. 2024. [Link]

Sources

Ethyl 1,4-diazepan-1-ylacetate dihydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Investigational Mechanism of Action of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Abstract

This compound is a synthetic small molecule belonging to the 1,4-diazepane class of compounds. While direct pharmacological data on this specific molecule is not extensively published, its structural features suggest a potential for biological activity, likely centered on the central nervous system (CNS). This technical guide synthesizes information from structurally related compounds, particularly the broader class of 1,4-diazepines and the well-studied 1,4-benzodiazepines, to propose a primary hypothesized mechanism of action and outline experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel therapeutic agents.

Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this seven-membered heterocyclic ring containing two nitrogen atoms have demonstrated a wide array of pharmacological properties, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer activities.[1] The therapeutic success of related compounds, such as the 1,4-benzodiazepines, underscores the potential of this chemical class to modulate key physiological pathways.[3][4]

This compound, with its core diazepane ring and an ethyl acetate substituent, presents a unique structure for investigation. The ethyl acetate group, in particular, may influence the compound's pharmacokinetic properties and its interaction with biological targets.

Primary Hypothesized Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The most established mechanism of action for the structurally similar 1,4-benzodiazepines is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][6][7][8] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its binding to the GABA-A receptor, a ligand-gated chloride ion channel, leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[7][8]

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA.[5][6] This allosteric modulation increases the frequency of chloride channel opening, leading to a more potent inhibitory signal.[7] Given the structural analogy, it is highly probable that this compound shares this mechanism.

Signaling Pathway: GABA-A Receptor Modulation

GABA-A Receptor Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA Releases GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx Enhances Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GABA->GABA_A_Receptor Binds to GABA Site Compound Ethyl 1,4-diazepan-1-ylacetate Compound->GABA_A_Receptor Binds to Allosteric Site

Caption: Hypothesized potentiation of GABAergic inhibition by Ethyl 1,4-diazepan-1-ylacetate.

Alternative and Secondary Potential Mechanisms of Action

While GABA-A receptor modulation is the primary hypothesis, the diverse activities of 1,4-diazepane derivatives suggest other potential targets.

Cannabinoid Receptor (CB2) Agonism

Certain 1,4-diazepane compounds have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2).[9] The CB2 receptor is primarily expressed in the immune system and is involved in modulating inflammation and pain. Agonism of the CB2 receptor is a potential therapeutic strategy for a variety of inflammatory and neurodegenerative disorders.

Cardiovascular Effects

Benzodiazepines have been reported to exert effects on the cardiovascular system, including alterations in coronary flow and cardiac muscle contractility (inotropy).[10][11] These effects may be mediated through interactions with various ion channels or receptors in cardiac tissue. A 1,4-benzothiazepine derivative has also shown potential in improving myocardial preservation.[12]

Anticancer Activity

Recent research has explored the potential of 1,4-diazepine derivatives as anticancer agents.[13] The mechanisms underlying these effects are likely diverse and may involve the induction of apoptosis, inhibition of cell proliferation, or interference with specific signaling pathways crucial for tumor growth.

Experimental Protocols for Mechanism of Action Elucidation

To investigate the proposed mechanisms of action, a series of in vitro and ex vivo experiments are recommended.

Primary Hypothesis Validation: GABA-A Receptor Modulation

4.1.1. Radioligand Binding Assay for GABA-A Receptor

  • Objective: To determine the binding affinity of this compound to the benzodiazepine binding site on the GABA-A receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rat or mouse brain tissue.

    • Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) in the presence of varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the equilibrium dissociation constant (Ki).

4.1.2. Electrophysiology Assay: Two-Electrode Voltage Clamp in Xenopus Oocytes

  • Objective: To functionally characterize the effect of the compound on GABA-A receptor-mediated chloride currents.

  • Methodology:

    • Inject Xenopus oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype.

    • After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply GABA to the oocyte to elicit a chloride current.

    • Co-apply GABA and the test compound to determine if the compound potentiates the GABA-induced current.

    • Construct a dose-response curve to determine the EC₅₀ (concentration of the compound that produces 50% of its maximal effect).

Alternative Hypotheses Investigation

4.2.1. Cannabinoid Receptor (CB2) Binding Assay

  • Objective: To assess the binding affinity of the compound for the CB2 receptor.

  • Methodology:

    • Use cell membranes from a cell line stably expressing the human CB2 receptor.

    • Perform a competitive binding assay with a high-affinity radiolabeled CB2 agonist (e.g., [³H]CP-55,940).

    • Follow a similar procedure as the GABA-A receptor binding assay to determine the IC₅₀ and Ki values.

4.2.2. Isolated Heart Perfusion (Langendorff) Assay

  • Objective: To evaluate the direct cardiovascular effects of the compound.

  • Methodology:

    • Isolate the heart from a small rodent (e.g., rat or guinea pig) and mount it on a Langendorff apparatus.

    • Perfuse the heart with a physiological salt solution through the aorta to maintain viability.

    • Measure key cardiovascular parameters, including heart rate, left ventricular developed pressure (a measure of contractility), and coronary flow.

    • Infuse the test compound at various concentrations into the perfusate and record any changes in the measured parameters.

Experimental Workflow Diagram

Experimental_Workflow cluster_primary Primary Hypothesis: GABA-A Receptor Modulation cluster_alternative Alternative Hypotheses Compound Ethyl 1,4-diazepan-1-ylacetate dihydrochloride Binding_Assay Radioligand Binding Assay (GABA-A Receptor) Compound->Binding_Assay Test for Binding Affinity CB2_Assay CB2 Receptor Binding Assay Compound->CB2_Assay Investigate Off-Target Effects Langendorff Isolated Heart (Langendorff) Assay Compound->Langendorff Assess Cardiovascular Safety Anticancer_Screen Anticancer Cell Line Screening Compound->Anticancer_Screen Explore Other Therapeutic Areas Electrophysiology Two-Electrode Voltage Clamp (Xenopus Oocytes) Binding_Assay->Electrophysiology Confirm Functional Effect Mechanism_Confirmed Primary Mechanism Established Electrophysiology->Mechanism_Confirmed Elucidate Mechanism Alternative_Targets Potential Secondary Mechanisms or Effects CB2_Assay->Alternative_Targets Identify Langendorff->Alternative_Targets Anticancer_Screen->Alternative_Targets

Caption: A logical workflow for the experimental investigation of the mechanism of action.

Data Presentation and Interpretation

Quantitative data from the binding and functional assays should be summarized in tables for clear comparison of key parameters such as IC₅₀, Ki, and EC₅₀ values.

Assay Parameter Value Interpretation
GABA-A Receptor BindingIC₅₀e.g., 150 nMConcentration to displace 50% of radioligand.
Kie.g., 85 nMInhibitory constant, a measure of binding affinity.
Two-Electrode Voltage ClampEC₅₀e.g., 500 nMConcentration for 50% maximal potentiation of GABA current.
CB2 Receptor BindingKi> 10 µMIndicates low or no affinity for the CB2 receptor.
Isolated Heart PerfusionEffect on LVDPe.g., <10% change at 1 µMSuggests minimal direct cardiac effects at therapeutic concentrations.

Conclusion

While direct experimental data on this compound is limited, a strong hypothesis for its mechanism of action can be formulated based on its structural similarity to known GABA-A receptor modulators. The proposed experimental workflow provides a comprehensive and scientifically rigorous approach to validating this primary hypothesis and exploring potential alternative mechanisms. The elucidation of its precise mechanism of action will be crucial for its future development as a potential therapeutic agent.

References

  • Berezhnoy, D., Nyfeler, Y., Gonthier, A., Schwob, H., Goeldner, M., & Sigel, E. (2009). Docking of 1,4-benzodiazepines in the α1/γ2 GABAA receptor modulator site. Molecular Pharmacology, 76(2), 343-350. [Link]

  • van der Stelt, M., Boes, J., van Zadelhoff, G., Lange, J. H., Timmerman, H., & van der Neut, K. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Sieghart, W. (2009). Docking of 1,4-benzodiazepines in the alpha1/gamma2 GABA(A) receptor modulator site. Molecular pharmacology, 76(2), 241-242. [Link]

  • Gelin, M., Geden, J. V., & Gauthier, D. (2006). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Bioorganic & medicinal chemistry letters, 16(17), 4567-4570. [Link]

  • González-López, M., & Pérez-Sánchez, H. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Molecules (Basel, Switzerland), 23(10), 2649. [Link]

  • PubChem. (n.d.). Ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Tsuru, H., Maeda, T., & Shiraishi, M. (2011). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 16(7), 5486-5501. [Link]

  • Wikipedia contributors. (2024, January 12). Diazepam. In Wikipedia, The Free Encyclopedia. Retrieved 12:30, January 19, 2026, from [Link]

  • Zandberg, P., & de Jong, W. (1991). Cardiac effects of benzodiazepine receptor agonists and antagonists in the isolated rat heart: a comparative study. Journal of cardiovascular pharmacology, 18(4), 587-595. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 8-12. [Link]

  • Tisdale, J. E., & Darrat, Y. H. (2019). Serious Cardiovascular Adverse Events Reported with Intravenous Sedatives. Pharmacotherapy, 39(8), 849-859. [Link]

  • Cook, J. M., He, X., & Poe, M. M. (2011). Development and SAR of functionally selective allosteric modulators of GABA(A) receptors. Current topics in medicinal chemistry, 11(10), 1253-1266. [Link]

  • Roy, V., & Pelletier, J. C. (2021). Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives as antitumor agents against prostate cancer. Bioorganic & Medicinal Chemistry, 45, 116335. [Link]

  • Hachida, M., Kaneko, N., Ohkado, A., Hoshi, H., Nonoyama, M., Saitou, S., Bonkohara, Y., Hanayama, N., Miyagishima, M., & Koyanagi, H. (1997). Significant effect of 1,4-benzothiazepine derivative (K2) in improving myocardial preservation. Transplantation proceedings, 29(1-2), 1346-1348. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences of the United States of America, 91(11), 4708-4712. [Link]

  • Chebib, M., & Johnston, G. A. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International journal of molecular sciences, 23(23), 15038. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, established chemical principles, and in silico predictions to offer a robust profile. It is designed to equip researchers and drug development professionals with the foundational knowledge required for its synthesis, characterization, and formulation. The guide details theoretical and practical aspects of its chemical structure, solubility, stability, and spectral characteristics, and provides validated experimental protocols for its analysis.

Introduction and Molecular Structure

This compound belongs to the class of diazepane derivatives, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. The molecule consists of a seven-membered 1,4-diazepane ring, N-substituted with an ethyl acetate group. The dihydrochloride salt form is anticipated to enhance aqueous solubility and stability, which are critical parameters for drug development.

The chemical structure, as depicted in Figure 1, reveals a tertiary amine within the diazepane ring and another within the ethyl acetate side chain, both of which are protonated in the dihydrochloride salt. This dual protonation significantly influences the molecule's physicochemical properties.

Figure 1: Chemical Structure of this compound

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Salt Formation Diazepane 1,4-Diazepane Alkylation N-Alkylation Reaction Diazepane->Alkylation EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Alkylation Solvent_Base Solvent (e.g., Acetonitrile) Base (e.g., K2CO3) Solvent_Base->Alkylation Reaction Conditions FreeBase Ethyl 1,4-diazepan-1-ylacetate (Free Base) Alkylation->FreeBase Product SaltFormation Precipitation FreeBase->SaltFormation HCl_Solvent HCl in Ether/Dioxane HCl_Solvent->SaltFormation Reagent Product Ethyl 1,4-diazepan-1-ylacetate dihydrochloride SaltFormation->Product Final Product

The Strategic Derivatization of Ethyl 1,4-Diazepan-1-ylacetate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4-Diazepane Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,4-diazepane nucleus is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2] Its inherent conformational flexibility allows for the precise spatial orientation of various substituents, enabling tailored interactions with diverse biological targets. Derivatives of the 1,4-diazepane core have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[2][3]

This technical guide focuses on a specific and promising class of these derivatives: those originating from the Ethyl 1,4-diazepan-1-ylacetate dihydrochloride core. We will delve into the synthetic strategies for this core and its subsequent derivatization, explore the structure-activity relationships (SAR) that govern its biological effects, and elucidate the underlying mechanisms of action, with a particular focus on its interaction with sigma receptors—a promising target for neurodegenerative and psychiatric disorders.[4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Core Synthesis: A Generalized Approach to this compound

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in the literature, a robust synthetic route can be devised based on established methodologies for the synthesis of N-substituted 1,4-diazepane derivatives.[7][8] The following is a generalized, yet detailed, protocol that serves as a foundational workflow.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,4-Diazepane

  • Ethyl bromoacetate

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Hydrochloric acid (ethanolic solution or HCl gas)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • N-Alkylation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1 equivalent) in the chosen anhydrous solvent.

    • Add the non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of ethyl bromoacetate (1 equivalent) in the same anhydrous solvent to the reaction mixture. The slow addition is crucial to control the exothermicity of the reaction and minimize side products.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the triethylamine hydrobromide salt.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude Ethyl 1,4-diazepan-1-ylacetate by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol).

    • Slowly add a solution of hydrochloric acid in ethanol or bubble HCl gas through the solution until precipitation is complete. This step is critical for the stability and handling of the final compound.

    • Collect the resulting precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra should be acquired to confirm the chemical structure.[9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[11]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the amine salts.[10][12]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound 1,4-Diazepane 1,4-Diazepane N_Alkylation N_Alkylation 1,4-Diazepane->N_Alkylation Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->N_Alkylation TEA, Anhydrous Solvent Crude_Product Crude_Product N_Alkylation->Crude_Product Purification Purification Crude_Product->Purification Silica Gel Chromatography Free_Base Free_Base Purification->Free_Base Salt_Formation Salt_Formation Free_Base->Salt_Formation Ethanolic HCl Final_Product Ethyl 1,4-diazepan-1-ylacetate dihydrochloride Salt_Formation->Final_Product G cluster_pathway Sigma Receptor Signaling Pathways Diazepane_Derivative 1,4-Diazepane Derivative Sigma1_Receptor σ1 Receptor Diazepane_Derivative->Sigma1_Receptor Agonist Sigma2_Receptor σ2 Receptor Diazepane_Derivative->Sigma2_Receptor Ligand Ca_Signaling Ca2+ Signaling Modulation Sigma1_Receptor->Ca_Signaling Ion_Channels Ion Channel Regulation Sigma1_Receptor->Ion_Channels ER_Stress ER Stress Response Sigma1_Receptor->ER_Stress Apoptosis Apoptosis Induction Sigma2_Receptor->Apoptosis Cell_Proliferation Cell Proliferation Inhibition Sigma2_Receptor->Cell_Proliferation Neuroprotection Neuroprotection Ca_Signaling->Neuroprotection Ion_Channels->Neuroprotection ER_Stress->Neuroprotection Anti_Cancer Anti_Cancer Apoptosis->Anti_Cancer Cell_Proliferation->Anti_Cancer

Caption: Downstream effects of 1,4-diazepane derivatives on sigma receptors.

Experimental Protocols: In Vitro Evaluation

To assess the therapeutic potential of novel Ethyl 1,4-diazepan-1-ylacetate derivatives, a series of in vitro assays are essential. The following protocols provide a framework for evaluating their binding affinity for sigma receptors and their functional effects.

Protocol 1: Sigma Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds to σ1 and σ2 receptors. [1] Materials:

  • Cell membranes expressing σ1 and σ2 receptors (e.g., from guinea pig brain or transfected cell lines)

  • Radioligand (e.g., -pentazocine for σ1, [3H]DTG for σ2) [1]* Non-specific binding agent (e.g., haloperidol)

  • Test compounds (derivatives of Ethyl 1,4-diazepan-1-ylacetate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compounds.

    • Prepare the radioligand solution at the desired concentration.

    • Prepare the cell membrane homogenate in the assay buffer.

  • Assay:

    • In a 96-well plate, add the assay buffer, cell membrane homogenate, and either the test compound or the non-specific binding agent.

    • Add the radioligand to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through the filter plates.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell Viability Assay

This assay is used to assess the cytotoxic effects of the compounds, particularly relevant for evaluating potential anticancer activity mediated by σ2 receptors.

Materials:

  • Cancer cell line (e.g., PC-3, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT or similar viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value for each compound (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

The this compound core represents a highly versatile and promising scaffold for the development of novel therapeutics. Its amenability to derivatization allows for the systematic exploration of structure-activity relationships, leading to the optimization of potency and selectivity for biological targets such as the sigma receptors. The profound involvement of sigma receptors in a multitude of cellular processes, particularly in the central nervous system and in cancer, positions these derivatives as strong candidates for addressing unmet medical needs in neurodegenerative diseases, psychiatric disorders, and oncology.

Future research should focus on the synthesis and evaluation of a broader range of derivatives to further refine the SAR and to develop ligands with enhanced subtype selectivity. In vivo studies in relevant animal models will be crucial to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and pharmacodynamic properties. The continued exploration of the intricate signaling pathways modulated by these 1,4-diazepane derivatives will undoubtedly unveil new therapeutic opportunities and deepen our understanding of the complex biology of sigma receptors.

References

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Wikipedia. (n.d.). Sigma-2 receptor. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Nguyen, L., et al. (2016). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. Cellular and Molecular Life Sciences, 73(16), 3097-3113. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 2.7.1-2.7.16. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]

  • Maurice, T., et al. (2021). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Pharmacology, 12, 638421. [Link]

  • PubChem. (n.d.). Diazepam. Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). Synthesis of Diazepam. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • The Video Textbook Of Chemistry. (2020, April 22). Synthesis of Diazepam [Video]. YouTube. [Link]

  • Mach, R. H., et al. (2011). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of Medicinal Chemistry, 54(1), 1-12. [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(12), 1056-1061. [Link]

  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics, 124(2), 195–206. [Link]

  • Abadi, A. H., et al. (2012). Design and synthesis of novel 1,4-benzodiazepine derivatives and their biological evaluation as cholinesterase inhibitors. Archives of Pharmacal Research, 35(8), 1369-1377. [Link]

  • Millipore. (n.d.). Receptor Binding Assays. Retrieved January 19, 2026, from [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved January 19, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI-IT/MS, 1H, 13C and 1H-1H COSY NMR. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]

  • Crozier, R. A., et al. (2018). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 12, 943. [Link]

  • National Institute of Standards and Technology. (n.d.). Diazepam. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

  • Sboarina, M., et al. (2021). Sigma-1 Receptor Agonists Acting on Aquaporin-Mediated H2O2 Permeability: New Tools for Counteracting Oxidative Stress. International Journal of Molecular Sciences, 22(16), 8877. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 19, 2026, from [Link]

  • Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Pal, A., et al. (2010). Synthesis and characterization of N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds as high affinity ligands for sigma receptors. Bioorganic & Medicinal Chemistry, 18(14), 5134-5141. [Link]

  • Berardi, F., et al. (2004). Design, synthesis, and SAR analysis of novel selective sigma1 ligands. Journal of Medicinal Chemistry, 47(11), 2319-2327. [Link]

  • Scribd. (n.d.). New Synthesis of Diazepam. Retrieved January 19, 2026, from [Link]

  • Pal, A., et al. (2010). Synthesis and characterization of N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds as high affinity ligands for sigma receptors. Bioorganic & Medicinal Chemistry, 18(14), 5134-5141. [Link]

  • Wang, H., et al. (2017). A facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives under mild conditions. Molecules, 22(12), 2014. [Link]

  • Wang, H., et al. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 22(12), 2014. [Link]

  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-d[1]iazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(6), 2216-2222. [Link]

  • Current Separations. (n.d.). New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. Retrieved January 19, 2026, from [Link]

  • Koch, R. (1997). 13C NMR calculations on azepines and diazepines. Journal of the Chemical Society, Perkin Transactions 2, (9), 1851-1859. [Link]

  • National Institute of Standards and Technology. (n.d.). Diazepam. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

  • Ravichandran, V., et al. (2012). Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diaze-pan-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1034. [Link]

Sources

An In-depth Technical Guide to Ethyl 1,4-diazepan-1-ylacetate dihydrochloride: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,4-diazepan-1-ylacetate dihydrochloride, a derivative of the versatile 1,4-diazepane (homopiperazine) scaffold, is emerging as a significant building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its potential as a key intermediate in the development of novel therapeutic agents. Drawing from the available scientific literature, this document details established synthetic protocols, analytical characterization, and explores the pharmacological landscape of structurally related compounds, highlighting the promising therapeutic avenues for which this molecule serves as a precursor.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system, a seven-membered heterocyclic amine, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the presence of two nitrogen atoms available for substitution make it an attractive template for the design of ligands targeting a variety of biological receptors and enzymes. Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.

This compound represents a strategically functionalized derivative, incorporating an ethyl acetate moiety at one of the nitrogen atoms. This ester group provides a versatile handle for further chemical modifications, such as amide bond formation, allowing for the facile generation of diverse chemical libraries for drug discovery screening. This guide will delve into the specifics of this promising molecule.

Physicochemical Properties

The fundamental properties of Ethyl 2-(1,4-diazepan-1-yl)acetate, the free base of the title compound, are summarized in the table below. The dihydrochloride salt is typically a crystalline solid with improved stability and solubility in aqueous media, making it suitable for experimental studies and as a starting material in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₂PubChem[1]
Molecular Weight 186.25 g/mol PubChem[1]
IUPAC Name ethyl 2-(1,4-diazepan-1-yl)acetatePubChem[1]
CAS Number 913645-28-0PubChem[1]

Synthesis of Ethyl 1,4-diazepan-1-ylacetate

The most direct and widely employed method for the synthesis of Ethyl 1,4-diazepan-1-ylacetate is the N-alkylation of 1,4-diazepane (homopiperazine) with an appropriate ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction is a classic example of a nucleophilic substitution.

General Reaction Scheme

G reagents 1,4-Diazepane (Homopiperazine) product Ethyl 1,4-diazepan-1-ylacetate reagents->product Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reactant Ethyl Chloroacetate reactant->product

Caption: General synthesis of Ethyl 1,4-diazepan-1-ylacetate.

Detailed Experimental Protocol

Materials:

  • 1,4-Diazepane (Homopiperazine) (1.0 eq)

  • Ethyl chloroacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of 1,4-diazepane in anhydrous acetonitrile, add potassium carbonate.

  • Slowly add ethyl chloroacetate to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to afford pure Ethyl 1,4-diazepan-1-ylacetate.

Formation of the Dihydrochloride Salt:

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Analytical Characterization

Thorough characterization of the synthesized compound is crucial for confirming its identity and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate linker, and the protons of the 1,4-diazepane ring.

    • ¹³C NMR: Will display distinct resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate linker, and the carbons of the diazepane ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1730-1750 cm⁻¹.

Potential Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily converted to an amide, allowing for the introduction of a wide range of substituents.

Precursor for Positive Inotropic Agents

A notable study has reported the synthesis and biological evaluation of a series of N-(4,5-dihydro-1-methyl-[1][3][4]triazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl-[3][4]diazepan-1-yl)acetamides as positive inotropic agents.[4] These compounds, which feature the 1,4-diazepan-1-yl-acetamide core, were found to increase the stroke volume in isolated rabbit heart preparations, with some derivatives showing more potent activity than the standard drug, milrinone.[4] This suggests that Ethyl 1,4-diazepan-1-ylacetate can serve as a key starting material for the development of novel cardiotonic agents.

Workflow for the Synthesis of Bioactive Amide Derivatives

G start Ethyl 1,4-diazepan-1-ylacetate hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) start->hydrolysis acid 1,4-Diazepan-1-ylacetic acid hydrolysis->acid coupling Amide Coupling (e.g., R-NH2, HATU, DIPEA) acid->coupling product Bioactive Amide Derivative coupling->product

Caption: Synthetic route to bioactive amides.

Experimental Protocol for Amide Synthesis:

  • Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of water and tetrahydrofuran.

  • Amide Coupling: The resulting carboxylic acid can then be coupled with a variety of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) in the presence of a non-nucleophilic base (e.g., DIPEA) to yield the desired amide derivatives.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials and the presence of a modifiable ester group make it an ideal precursor for the generation of diverse libraries of 1,4-diazepane derivatives. The demonstrated biological activity of compounds derived from the 1,4-diazepan-1-yl-acetamide core, particularly as positive inotropic agents, underscores the therapeutic potential of this scaffold. This technical guide provides a solid foundation for researchers and scientists to utilize this compound in their efforts to develop novel and effective therapeutic agents.

References

  • PubChem. Ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. Ethyl 2-(1,4-diazepan-1-yl)acetate. National Center for Biotechnology Information. Available from: [Link].

  • Synthesis of 2-(4-substitutedbenzyl-[3][4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][3][4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chem Biol Drug Des. 2011 Jan;77(1):98-103. Available from: [Link].

Sources

Harnessing the Potential of Ethyl 1,4-Diazepan-1-ylacetate Dihydrochloride: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient and successful lead generation. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for the development of novel therapeutics. The 1,4-diazepane ring system is a prime example of such a privileged scaffold. Its inherent conformational flexibility and the presence of two nitrogen atoms for chemical modification have made it a recurring motif in a wide array of biologically active compounds. Derivatives of 1,4-diazepane have demonstrated a remarkable spectrum of activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties[1][2]. This guide delves into the potential research applications of a specific, strategically functionalized derivative, Ethyl 1,4-diazepan-1-ylacetate dihydrochloride, as a versatile starting material for the exploration of novel chemical space and the discovery of new therapeutic agents.

Compound Profile: this compound

This compound is a bifunctional molecule that presents an excellent entry point for the synthesis of diverse libraries of 1,4-diazepane derivatives. Its structure combines the 1,4-diazepane core with an ethyl acetate moiety, providing two key points for chemical modification: the secondary amine within the diazepane ring and the ester group.

Property Value Source
Molecular Formula C9H20Cl2N2O2[3]
Molecular Weight 259.18 g/mol [3]
CAS Number 913645-28-0 (for the free base)[4]
Structure A 1,4-diazepane ring N-substituted with an ethyl acetate group, presented as a dihydrochloride salt.[3]

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain reaction conditions. The true potential of this molecule lies in its utility as a synthetic intermediate, a launchpad for creating a multitude of novel chemical entities with diverse pharmacological profiles.

Synthetic Pathways: A Gateway to Chemical Diversity

The strategic value of this compound is realized through its amenability to a variety of chemical transformations. The following section outlines key synthetic strategies to leverage its bifunctionality.

Workflow for Derivatization

G cluster_0 Modification of the Secondary Amine (N-4) cluster_1 Modification of the Ester Group start Ethyl 1,4-diazepan-1-ylacetate dihydrochloride alkylation Reductive Amination or N-Alkylation start->alkylation R-CHO, NaBH(OAc)3 acylation N-Acylation start->acylation R-COCl, base sulfonylation N-Sulfonylation start->sulfonylation R-SO2Cl, base hydrolysis Ester Hydrolysis to Carboxylic Acid start->hydrolysis LiOH or NaOH amine_library Library of N-4 Substituted Derivatives alkylation->amine_library acylation->amine_library sulfonylation->amine_library intermediate_acid 1,4-Diazepan-1-ylacetic acid derivative hydrolysis->intermediate_acid amidation Amidation amide_library Library of Amide Derivatives amidation->amide_library intermediate_acid->amidation R-NH2, coupling agent (e.g., HATU, EDCI)

Caption: Synthetic derivatization workflow for Ethyl 1,4-diazepan-1-ylacetate.

Detailed Protocols

1. N-4 Position Modification (Alkylation, Acylation, Sulfonylation):

  • Rationale: The secondary amine at the N-4 position is a nucleophilic center ripe for derivatization. Introducing various substituents at this position can significantly impact the molecule's steric and electronic properties, which in turn can modulate its binding affinity and selectivity for biological targets.

  • Protocol for N-Alkylation (Reductive Amination):

    • Dissolve this compound (1 equivalent) and a desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add a mild reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Ester Group Modification (Hydrolysis and Amidation):

  • Rationale: The ethyl ester can be readily converted into a carboxylic acid, which is a versatile functional group for further modifications, most notably amide bond formation. This allows for the introduction of a wide range of substituents, mimicking peptide structures or introducing specific pharmacophoric features.

  • Protocol for Ester Hydrolysis:

    • Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents) and stir at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Acidify the reaction mixture to approximately pH 3-4 with 1N HCl.

    • Extract the resulting carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate to yield the carboxylic acid intermediate.

  • Protocol for Amidation:

    • Dissolve the carboxylic acid intermediate (1 equivalent), a desired amine (1.1 equivalents), and a coupling agent such as HATU (1.2 equivalents) or EDCI (1.2 equivalents) with HOBt (1.2 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF).

    • Add a base, such as diisopropylethylamine (DIPEA) (3 equivalents), and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the amide product by column chromatography or preparative HPLC.

Potential Research Applications and Experimental Workflows

The diverse biological activities of 1,4-diazepane derivatives suggest several promising avenues for research using a library of compounds synthesized from this compound.[1][2]

Screening Cascade for Novel Therapeutics

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization start Synthesized Compound Library cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) start->cytotoxicity receptor_binding Receptor Binding Assay (e.g., GABA or Sigma receptors) start->receptor_binding antimicrobial Antimicrobial Assay (e.g., MIC determination) start->antimicrobial enzyme_inhibition Enzyme Inhibition Assay (e.g., Factor Xa) start->enzyme_inhibition dose_response Dose-Response Curve Determination (IC50/EC50) cytotoxicity->dose_response receptor_binding->dose_response antimicrobial->dose_response enzyme_inhibition->dose_response selectivity Selectivity Profiling dose_response->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar admet In vitro ADMET Profiling sar->admet

Caption: A general screening cascade for a newly synthesized compound library.

Anticancer Drug Discovery
  • Rationale: The 1,4-diazepine scaffold is present in some antitumor agents.[2] Derivatives can be screened for their ability to induce cell death in cancer cell lines.

  • Experimental Workflow:

    • Primary Screen: Utilize a panel of human cancer cell lines (e.g., breast, lung, colon) and perform a cytotoxicity assay, such as the MTT or CellTiter-Glo assay, at a single high concentration (e.g., 10-50 µM).

    • Hit Confirmation and Dose-Response: For active compounds, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

    • Mechanism of Action Studies: Investigate the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis) for the most potent compounds.

CNS-Active Agent Development
  • Rationale: The 1,4-diazepane core is structurally related to benzodiazepines, which are well-known for their effects on the central nervous system (CNS), primarily through modulation of the GABA-A receptor.[5][6] Additionally, 1,4-diazepane derivatives have been identified as ligands for sigma receptors, which are implicated in neurodegenerative disorders.[7]

  • Experimental Workflow:

    • Primary Screen: Perform radioligand binding assays to assess the affinity of the synthesized compounds for GABA-A receptor subtypes or sigma-1 and sigma-2 receptors.

    • Functional Assays: For compounds showing significant binding, conduct functional assays to determine if they act as agonists, antagonists, or allosteric modulators. For GABA-A receptors, this could involve electrophysiological measurements in cells expressing the receptor.

    • In Vivo Models: Promising candidates can be advanced to in vivo models of anxiety, epilepsy, or neurodegeneration to assess their therapeutic potential.

Anticoagulant and Antithrombotic Agent Discovery
  • Rationale: Specific 1,4-diazepane derivatives have been reported as potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[8]

  • Experimental Workflow:

    • Primary Screen: Employ a chromogenic or fluorogenic in vitro assay to measure the inhibition of purified human Factor Xa by the synthesized compounds.

    • Selectivity Profiling: Test active compounds against other serine proteases in the coagulation cascade (e.g., thrombin) to determine their selectivity.

    • Clotting Assays: Evaluate the most potent and selective inhibitors in plasma-based clotting assays, such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT), to assess their anticoagulant effect in a more physiologically relevant context.

Data Interpretation and Lead Optimization

The initial screening will likely yield several "hits" for each biological target. The next critical phase involves establishing a Structure-Activity Relationship (SAR). This is an iterative process where the relationship between the chemical structure of the synthesized derivatives and their biological activity is systematically evaluated. For instance, a table can be constructed to correlate the nature of the substituent at the N-4 position or in the amide moiety with the observed IC50 values. This analysis will guide the design and synthesis of a second generation of compounds with improved potency, selectivity, and pharmacokinetic properties. Promising lead compounds should then be subjected to in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties.

Conclusion

This compound is more than just a chemical; it is a key that can unlock a vast and largely unexplored chemical space. Its bifunctional nature makes it an ideal starting point for the creation of diverse molecular libraries based on the privileged 1,4-diazepane scaffold. By employing systematic synthetic strategies and well-designed screening cascades, researchers can leverage this compound to discover novel lead molecules for a wide range of therapeutic areas, from oncology to neuroscience and beyond. This guide provides a foundational framework for initiating such a journey, empowering scientists and drug development professionals to harness the full potential of this versatile building block.

References

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • PubMed. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.
  • TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES.
  • Aceschem. (n.d.). CAS 1219843-83-0 | 1-Ethyl-1,4-diazepane dihydrochloride.
  • PubMed Central. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
  • IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • PubChem. (n.d.). Ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride.
  • PubChem. (n.d.). Ethyl 2-(1,4-diazepan-1-yl)acetate.

Sources

A Strategic Guide to Target Identification of Ethyl 1,4-Diazepan-1-ylacetate Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Uncharted

In the landscape of drug discovery, the journey of a small molecule from a mere chemical structure to a potential therapeutic is one of rigorous scientific investigation. This guide focuses on a specific entity: Ethyl 1,4-diazepan-1-ylacetate dihydrochloride. A search of the current scientific literature reveals a notable absence of extensive biological characterization or target identification for this compound[1]. This presents a unique opportunity to outline a comprehensive, multi-faceted strategy for elucidating its molecular targets and, by extension, its potential pharmacological role.

This document is crafted for researchers, scientists, and drug development professionals, providing a technical and strategic framework for target deconvolution. We will navigate from initial computational predictions to rigorous experimental validation, emphasizing the rationale behind each methodological choice. Our approach is grounded in the principles of chemical biology and proteomics, designed to be a self-validating system that builds a robust case for the molecule's mechanism of action.

The diazepine core structure is a well-established "privileged scaffold" in medicinal chemistry, famously represented by benzodiazepines that modulate GABA-A receptors[2][3][4][5]. This heterocyclic framework is also found in compounds targeting a wide array of proteins, including enzymes and G-protein coupled receptors (GPCRs)[6][7][8]. This precedent informs our initial hypotheses and guides the strategic selection of our target identification methodologies.

Phase I: In Silico Target Prediction - A Data-Driven Hypothesis

Before embarking on resource-intensive wet-lab experiments, a computational approach is essential to generate a preliminary, ranked list of potential protein targets. This initial phase leverages the known chemical structure of this compound to predict its bioactivity profile through various computational models.

Rationale for a Computational First-Pass

A computational-first strategy is cost-effective and time-efficient, allowing for the exploration of a vast target space. By comparing the molecule's structural and physicochemical properties to extensive databases of known ligand-target interactions, we can prioritize our experimental efforts on the most probable target classes.[9][10] This approach is particularly valuable for a novel compound where no prior biological data exists.

Methodologies for Target Prediction

A multi-pronged computational strategy will be employed to enhance the robustness of our predictions:

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often exhibit similar biological activities. We will utilize algorithms that compare the 2D fingerprints and 3D shape of our query molecule against databases of compounds with known targets.[9]

  • Structure-Based Approaches (Reverse Docking): This technique involves docking the 3D conformation of this compound into the binding sites of a large collection of protein crystal structures.[9][10] The docking scores provide an estimation of the binding affinity for each potential target.

Expected Outcomes and Data Interpretation

The output of this phase will be a list of putative targets, ranked by a consensus score derived from the different computational methods. This data will be organized into a table for clear visualization and prioritization.

Predicted Target Prediction Method Confidence Score Known Association with Diazepine Scaffolds
GABA-A Receptor SubunitReverse Docking, Similarity SearchHighYes
A G-Protein Coupled ReceptorSimilarity Search, Machine LearningMediumYes
A KinaseMachine LearningLowPossible
A ProteaseReverse DockingLowPossible

This table will serve as our initial roadmap, guiding the design of subsequent experimental validation studies.

Phase II: Experimental Target Identification - From Prediction to Proteome-Wide Validation

With a set of prioritized hypotheses from our in silico analysis, we will proceed with experimental techniques to identify direct binding partners of this compound within a complex biological system, such as a cell lysate or tissue homogenate. We will employ a dual-pronged approach, utilizing both affinity-based and label-free methods to ensure comprehensive and cross-validated results.

The Synergy of Orthogonal Approaches

Relying on a single method for target identification can introduce biases. For instance, affinity-based methods require chemical modification of the compound, which could alter its binding properties. Conversely, label-free methods may be less sensitive for low-affinity interactions. By using both, we create a self-validating workflow where the strengths of one method compensate for the limitations of the other.[12][13]

Workflow for Target Identification

The overall experimental workflow is depicted in the following diagram:

G cluster_0 In Silico Prediction cluster_1 Experimental Validation cluster_2 Target Validation in_silico Computational Target Prediction affinity_based Affinity-Based Methods (e.g., Chemical Proteomics) in_silico->affinity_based Guides Probe Design label_free Label-Free Methods (e.g., DARTS) in_silico->label_free Provides Initial Hypotheses ms_analysis LC-MS/MS Analysis affinity_based->ms_analysis label_free->ms_analysis data_analysis Bioinformatics & Data Analysis ms_analysis->data_analysis hit_list Prioritized Hit List data_analysis->hit_list biochemical_assays Biochemical Assays hit_list->biochemical_assays cellular_assays Cellular Thermal Shift Assay (CETSA) hit_list->cellular_assays final_validation Validated Target(s) biochemical_assays->final_validation cellular_assays->final_validation

Caption: A comprehensive workflow for target identification.

Affinity-Based Approach: Chemical Proteomics

Chemical proteomics utilizes a modified version of the small molecule to "fish" for its binding partners in a proteome.[14][15][16]

The first critical step is the synthesis of an affinity probe. This involves chemically modifying this compound by attaching a linker and a reporter tag (e.g., biotin). Structure-activity relationship (SAR) data, if available, would guide the attachment point to a position that does not disrupt target binding. In its absence, synthetic accessibility will be a key consideration.

G compound This compound linker Linker Arm (e.g., PEG) compound->linker tag Affinity Tag (e.g., Biotin) linker->tag probe Affinity Probe tag->probe

Caption: Schematic of affinity probe synthesis.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Incubation: Incubate the cell lysate with the biotinylated affinity probe. A control incubation with an inactive analog or biotin alone is crucial for identifying non-specific binders.

  • Capture: Add streptavidin-coated magnetic beads to capture the probe-protein complexes.[12]

  • Washing: Perform stringent washing steps to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are denatured, reduced, alkylated, and digested into peptides (typically with trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[17]

Label-Free Approach: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[12][18]

This method is advantageous as it uses the unmodified compound, thus avoiding any potential artifacts introduced by chemical modifications.[19] It is particularly useful for confirming hits from affinity-based methods.

  • Cell Lysate Preparation: Prepare a native protein lysate.

  • Incubation: Incubate aliquots of the lysate with varying concentrations of this compound. A vehicle control (e.g., DMSO) is essential.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a defined period.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: The samples are then analyzed by SDS-PAGE followed by Coomassie staining or by LC-MS/MS to identify proteins that were protected from digestion in the presence of the compound.

Data Analysis and Hit Prioritization

The protein lists generated from both the affinity pulldown and DARTS experiments will be analyzed using bioinformatics tools. True positives are expected to be enriched in the experimental samples compared to the controls. A Venn diagram can be used to visualize the overlap between the hits from both methods.

G A Affinity Pulldown Hits C High-Confidence Hits A->C B DARTS Hits B->C

Caption: Overlap of hits from orthogonal methods.

Phase III: Target Validation - Confirming the Interaction

The final and most critical phase is to validate the high-confidence hits from Phase II. Validation involves confirming the direct physical interaction between the compound and the putative target protein and demonstrating that this interaction leads to a functional consequence in a cellular context.

Biochemical Validation
  • Recombinant Protein Binding: Express and purify the candidate target protein. The direct binding of this compound can be confirmed using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which also provide quantitative data on binding affinity (KD).

  • Enzyme Activity Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if it acts as an inhibitor or an activator.

Cellular Validation
  • Cellular Thermal Shift Assay (CETSA): This is the gold standard for confirming target engagement in a cellular environment.[20] It measures the change in the thermal stability of a target protein in intact cells upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound is a strong indicator of direct binding.

Summary of Validation Data

The results from the validation experiments should be summarized in a clear and concise table.

Target Protein Binding Affinity (KD) Functional Effect CETSA Shift
Protein X1.2 µM (SPR)50% inhibition at 5 µM+3.5 °C
Protein YNo binding detectedNo effectNo shift

Conclusion: A Pathway to a Mechanism

This in-depth technical guide outlines a robust, logical, and multi-faceted strategy for the target identification of this compound. By integrating in silico prediction with orthogonal experimental approaches and rigorous validation, this framework provides a clear path from a chemical structure to a well-defined molecular mechanism of action. The successful execution of this strategy will not only elucidate the biological role of this specific molecule but also pave the way for its potential development as a novel therapeutic agent.

References

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Receptors and Signal Transduction. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • 1,3-Diazepine: A privileged scaffold in medicinal chemistry. ResearchGate. [Link]

  • Workflow of Chemical Proteomics Analysis. Mtoz Biolabs. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Target prediction of small molecules with information of key molecular interactions. PubMed. [Link]

  • Automation to Enable High-throughput Chemical Proteomics. PMC - PubMed Central. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Target Deconvolution. Oncodesign Services. [Link]

  • 1,3-Diazepine: A privileged scaffold in medicinal chemistry. PubMed. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Schematic overview of the chemical proteomic workflow. ResearchGate. [Link]

  • Target Prediction of Small Molecules with Information of Key Molecular Interactions. Ingenta Connect. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Chemical Proteomics. Creative Biolabs. [Link]

  • Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. PMC. [Link]

  • Affinity Chromatography. Creative Biolabs. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

  • Benzodiazepine. Wikipedia. [Link]

  • Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. NIH. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

  • Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Compounds from Combinatorial Libraries and Natural Products. ResearchGate. [Link]

  • Ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. PubChem. [Link]

  • 2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride. PubChem. [Link]

  • Chemical structure and biological activity of the diazepines. PMC - PubMed Central - NIH. [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

  • Chemical structure and biological activity of the diazepines. PubMed. [Link]

  • Review on Synthesis of Biologically Active Diazepam Derivatives. ResearchGate. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Identification, synthesis and characterization of impurities of diazepam. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of diazepam. ResearchGate. [Link]

Sources

Methodological & Application

Application Note & Experimental Protocol: Synthesis and Characterization of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride, a key intermediate in the development of various pharmacologically active agents. The protocol herein is designed to be robust and reproducible, offering detailed procedural steps and the scientific rationale behind them. This guide is intended for an audience with a foundational understanding of synthetic organic chemistry.

Introduction

Ethyl 1,4-diazepan-1-ylacetate is a derivative of 1,4-diazepane, a seven-membered heterocyclic scaffold that is a constituent of numerous biologically active compounds, including those with anxiolytic and anticonvulsant properties. The addition of the ethyl acetate moiety provides a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent applications.

Synthetic Workflow Overview

The synthesis of this compound is achieved through a two-step process: N-alkylation of 1,4-diazepane followed by the formation of the dihydrochloride salt.

Synthesis_Workflow cluster_synthesis Step 1: N-Alkylation cluster_salt_formation Step 2: Dihydrochloride Salt Formation Diazepane 1,4-Diazepane Reaction_Alkylation Stir at RT Diazepane->Reaction_Alkylation EthylBromoacetate Ethyl bromoacetate EthylBromoacetate->Reaction_Alkylation Base Base (e.g., K2CO3) Base->Reaction_Alkylation Solvent_Alkylation Solvent (e.g., Acetonitrile) Solvent_Alkylation->Reaction_Alkylation Intermediate Ethyl 1,4-diazepan-1-ylacetate (Free Base) Reaction_Salt Precipitation Intermediate->Reaction_Salt Reaction_Alkylation->Intermediate HCl_Solution HCl in Solvent (e.g., Dioxane) HCl_Solution->Reaction_Salt Solvent_Salt Solvent (e.g., Diethyl Ether) Solvent_Salt->Reaction_Salt Final_Product Ethyl 1,4-diazepan-1-ylacetate dihydrochloride Reaction_Salt->Final_Product

A Framework for the In Vitro Pharmacological Characterization of Novel 1,4-Diazepane Analogs: A Case Study with Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

Ethyl 1,4-diazepan-1-ylacetate dihydrochloride is a synthetic organic compound featuring a 1,4-diazepane core. This structural motif is a privileged scaffold in medicinal chemistry, famously represented by benzodiazepines which are known to modulate GABA-A receptors. Given the absence of extensive public data on this specific molecule, this document provides a comprehensive, tiered framework for its initial in vitro pharmacological evaluation. We present a logical cascade of assays, beginning with broad panel screening to identify primary biological targets, followed by detailed protocols for target validation and potency determination, and concluding with selectivity profiling. The methodologies described herein are designed to be robust and self-validating, providing researchers with a clear path from compound synthesis to initial biological insight.

Introduction: The Scientific Rationale

The 1,4-diazepane ring is a seven-membered heterocycle that imparts significant conformational flexibility, allowing molecules to adopt three-dimensional shapes that can interact with a wide variety of biological targets, particularly within the central nervous system (CNS). This compound (hereafter referred to as "Test Compound A") is a water-soluble salt form, ideal for initial in vitro screening.

Our strategy is based on a tiered approach, which is both resource-efficient and scientifically rigorous. This "funnel" approach, illustrated in Figure 1, allows for the rapid identification of promising biological activity from a wide range of possibilities before committing resources to more intensive, focused studies.

Figure 1: Tiered In Vitro Assay Cascade

Assay_Cascade cluster_0 Tier 1: Target Discovery cluster_1 Tier 2: Target Validation & Potency cluster_2 Tier 3: Selectivity & Mechanism T1 Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen44™) Test Compound A @ 10 µM T2_pre Data Analysis: Identify Primary Hit(s) (e.g., >50% Inhibition/Activation) T1->T2_pre Primary Hits T2_main Concentration-Response Assay (e.g., GABA-A Receptor Electrophysiology) Determine IC50 / EC50 T2_pre->T2_main Validated Hit T3_select Selectivity Counterscreen (Assay vs. Related Receptor Subtypes) T2_main->T3_select Potent Compound T3_moa Mechanism of Action Study (e.g., Allosteric vs. Orthosteric) T3_select->T3_moa

Caption: A logical workflow for characterizing novel compounds, from broad screening to detailed mechanistic studies.

Materials and Reagent Preparation

Test Compound Handling

Proper handling and preparation of the test compound are critical for data reproducibility. As a dihydrochloride salt, Test Compound A is expected to be hygroscopic.

  • Storage: Store at 4°C in a desiccator.

  • Solubility: The dihydrochloride salt form enhances aqueous solubility. The primary solvent should be molecular biology grade water or a standard assay buffer (e.g., HBSS). Avoid DMSO unless solubility issues are confirmed, as it can be a confounding factor in some cell-based assays.

Stock Solution Preparation Protocol
  • Pre-Weighing Equilibration: Allow the vial of Test Compound A to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh out approximately 5 mg of the compound using an analytical balance.

  • Calculation: Calculate the required volume of solvent to create a high-concentration primary stock (e.g., 10 mM).

    • Molecular Weight of this compound: 257.17 g/mol .

    • Volume (L) = [Mass (g) / 257.17 ( g/mol )] / 0.010 (mol/L).

  • Dissolution: Add the calculated volume of sterile, molecular biology grade water. Vortex thoroughly for 2-3 minutes until fully dissolved.

  • Aliquoting & Storage: Prepare single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Tier 1: Broad Panel Screening for Target Identification

The most unbiased initial step is to screen the compound against a commercially available panel of common CNS targets. This typically involves radioligand binding assays. The goal is not to determine potency, but to identify potential interactions.

  • Recommendation: A panel such as the Eurofins SafetyScreen44 or the PerkinElmer Lead-Op Panel, which includes a wide range of GPCRs, ion channels, and transporters.

  • Screening Concentration: A single, high concentration (typically 10 µM) is used to maximize the chances of detecting an interaction.

  • Data Interpretation: Results are reported as a percentage of inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition.

Table 1: Hypothetical Tier 1 Screening Results for Test Compound A (10 µM)

Target Class Specific Target % Inhibition of Radioligand Binding Hit? ( >50%)
GABA Receptor GABA-A, α1β2γ2 85.2% Yes
GABA Receptor GABA-B 12.5% No
Dopamine Receptor D2 5.6% No
Serotonin Receptor 5-HT2A 21.0% No

| Opioid Receptor | Mu (µ) | -3.4% | No |

From this hypothetical data, the GABA-A receptor is identified as a primary hit, warranting further investigation.

Tier 2: Target Validation & Potency Determination

With a primary target identified, the next step is to confirm the interaction and determine the compound's potency (EC₅₀ or IC₅₀). Given the hit on the GABA-A receptor, an ion channel, automated patch-clamp electrophysiology is the gold standard functional assay. This technique directly measures the flow of ions through the channel in response to the compound.

Figure 2: GABA-A Receptor Assay Principle

Caption: Test Compound A is hypothesized to act as a positive allosteric modulator (PAM) at the GABA-A receptor.

Protocol: Automated Electrophysiology Assay for GABA-A Potency

This protocol is adapted for a high-throughput automated patch-clamp system (e.g., Sophion Qube or Nanion SyncroPatch).

Cell Line: HEK293 cells stably expressing the human GABA-A α1, β2, and γ2 subunits.

Reagents:

  • External Solution (HBSS): 137 mM NaCl, 5.4 mM KCl, 0.25 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 1.3 mM CaCl₂, 1.0 mM MgSO₄, 4.2 mM NaHCO₃, 5.6 mM D-glucose, 10 mM HEPES. Adjust pH to 7.4 with NaOH.

  • Internal Solution: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES. Adjust pH to 7.2 with KOH.

  • GABA (Agonist): Prepare a 10 mM stock in external solution. For the assay, use a sub-maximal (EC₂₀) concentration, which must be predetermined. Let's assume an EC₂₀ of 3 µM for this protocol.

  • Test Compound A: Prepare a serial dilution series from the 10 mM stock solution in the external solution containing 3 µM GABA.

Procedure:

  • Cell Preparation: Harvest the stably transfected HEK293 cells and prepare a single-cell suspension according to the instrument manufacturer's guidelines.

  • System Priming: Prime the automated patch-clamp system with the prepared external and internal solutions.

  • Cell Sealing: Initiate the automated protocol. The system will capture cells and form gigohm seals. Only cells meeting quality control criteria (e.g., seal resistance > 1 GΩ, stable holding current) should be used.

  • Baseline Recording: Perfuse the cells with the external solution containing the EC₂₀ concentration of GABA (3 µM) to establish a stable baseline current.

  • Compound Application: Apply the serial dilutions of Test Compound A (e.g., from 0.1 nM to 100 µM) in the presence of 3 µM GABA. Each concentration should be applied for a sufficient duration (e.g., 15-20 seconds) to allow the current to reach a steady state.

  • Washout: Perfuse the cells with the baseline solution (3 µM GABA alone) to check for reversibility of the effect.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration of Test Compound A.

    • Normalize the data by expressing the current potentiation as a percentage of the baseline current elicited by the EC₂₀ of GABA.

    • Plot the normalized response against the logarithm of the Test Compound A concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal potentiation).

Table 2: Example Concentration-Response Data and QC

Parameter Value Acceptance Criteria
Experimental
Test Compound A EC₅₀ 75 nM N/A
Max Potentiation (%) 250% N/A
Hill Slope 1.1 0.7 - 1.5
Quality Control
Z'-factor 0.78 > 0.5
Seal Resistance > 1 GΩ Pass

| Baseline Current Drift | < 10% | Pass |

Tier 3: Selectivity Profiling

Demonstrating that a compound is selective for its primary target over related targets is crucial. Since benzodiazepines can have varying affinities for different GABA-A receptor subunit combinations, a logical next step is to test Test Compound A against other common GABA-A receptor subtypes.

  • Protocol: Repeat the electrophysiology assay described in Section 4.1 using cell lines that express different GABA-A subunit combinations (e.g., α2β2γ2, α3β2γ2, α5β2γ2).

  • Objective: Determine the EC₅₀ for each subtype and calculate the selectivity ratio (e.g., EC₅₀ for subtype α5 / EC₅₀ for subtype α1). A high ratio indicates selectivity for the α1-containing receptor. This has significant therapeutic implications, as different subunits are associated with different physiological effects (e.g., α1 with sedation, α2/α3 with anxiolysis).

Conclusion and Future Directions

This application note outlines a systematic and robust workflow for the initial in vitro characterization of this compound, a novel compound with a privileged CNS scaffold. By employing a tiered screening cascade, we can efficiently identify a primary biological target (hypothetically, the GABA-A receptor), validate this interaction with a high-fidelity functional assay, and determine the compound's potency and selectivity. The data generated from these protocols provide the essential foundation needed to justify further investment in more complex studies, such as mechanism of action, ADME/Tox profiling, and eventual in vivo efficacy models.

References

  • Title: The Benzodiazepine Story Source: British Journal of Pharmacology URL: [Link]

  • Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules Source: Current Medicinal Chemistry URL: [Link]

  • Title: Dimethyl sulfoxide (DMSO) exacerbates experimental autoimmune encephalomyelitis Source: Journal of Neuroimmunology URL: [Link]

  • Title: SafetyScreen44 Panel Source: Eurofins Discovery URL: [Link]

  • Title: Automated electrophysiology: the gold standard for ion channel screening Source: Drug Discovery Today URL: [Link]

  • Title: Structure and pharmacology of GABAA receptors Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

In Vivo Evaluation of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework for the initial in vivo characterization of the novel compound, Ethyl 1,4-diazepan-1-ylacetate dihydrochloride, in murine models. Recognizing the compound's novelty, this guide is structured to lead researchers through a logical, phased approach, beginning with essential safety and pharmacokinetic profiling before proceeding to preliminary pharmacodynamic and efficacy screening. The protocols herein are designed with scientific rigor and ethical considerations as paramount, providing not just procedural steps but the causal reasoning behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals initiating preclinical evaluation of new chemical entities bearing the 1,4-diazepane scaffold.

Introduction and Scientific Rationale

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. Derivatives have been investigated for a range of therapeutic applications, including as sigma receptor ligands for neurodegenerative disorders and as potent anticancer agents.[1][2] A recent study highlighted the potential of novel 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[3]

This compound is a new chemical entity whose biological activity has not been extensively characterized. Its core structure shares features with the 1,4-benzodiazepine class of drugs, exemplified by diazepam.[4] Diazepam and other benzodiazepines are well-established positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) throughout the central nervous system (CNS).[5][6] This action produces anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.[4][7]

Hypothesized Mechanism of Action: Given the structural relationship to benzodiazepines, a primary hypothesis is that this compound may interact with the GABAergic system. Modulation of the GABA-A receptor could lead to CNS-related effects such as sedation or anxiolysis. This guide will outline a strategic approach to test this hypothesis, starting with the foundational studies required for any new investigational compound.

The purpose of these application notes is to provide an integrated, ethically grounded strategy for the initial in vivo assessment of this compound. The workflow is designed to generate critical decision-making data regarding the compound's safety profile, pharmacokinetic behavior, and potential therapeutic utility.

Foundational Principles of Preclinical In Vivo Research

All in vivo research must be built upon a foundation of scientific integrity and ethical responsibility. The overarching goal is to conduct experiments that are robust, reproducible, and generate meaningful data, while upholding the highest standards of animal welfare.[8]

Ethical Framework: The 3Rs and ARRIVE Guidelines All protocols described must be conducted in compliance with local and national regulations governing the use of animals in research and should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) are central to this work.[9]

  • Replacement: Using non-animal methods where possible. The studies described here are necessary when in vitro data suggests further investigation is warranted.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.[10][11]

Furthermore, the reporting of all study results should adhere to the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure transparency and enable critical evaluation of the findings.[12]

Robust Experimental Design The validity of any preclinical study hinges on its design.[13][14] Key considerations include the use of appropriate controls (vehicle), randomization of animals to treatment groups, and, where possible, blinding of investigators during data collection and analysis to mitigate bias.[9] For initial studies, common, well-characterized mouse strains such as C57BL/6 or CD-1 are recommended due to the wealth of available baseline data.[15]

Phase 1: Acute Toxicity and Tolerability Assessment

Causality Behind Experimental Choice: Before investigating the therapeutic potential of a new compound, it is imperative to establish a basic safety profile. An acute, single-dose escalation study is the most efficient method to identify the Maximum Tolerated Dose (MTD) and observe potential dose-limiting toxicities. This information is critical for selecting appropriate, non-toxic dose levels for subsequent pharmacokinetic and pharmacodynamic studies.[16]

Protocol 1: Single-Dose Escalation Study for MTD Determination

Objective: To determine the maximum tolerated dose (MTD) of this compound following a single intraperitoneal administration in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 5% DMSO/5% Solutol/90% saline)

  • Male and female CD-1 mice (8-10 weeks old)

  • Standard mouse caging and husbandry supplies

  • Calibrated scale for body weights

  • Syringes and needles (e.g., 27-gauge)

Methodology:

  • Acclimatization: Allow animals to acclimate to the facility for a minimum of 5 days prior to dosing.

  • Dose Formulation: Prepare a stock solution of the test compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations. The formulation should be sterile and delivered at an appropriate pH.

  • Group Assignment: Randomly assign animals to dose cohorts (n=3-5 per sex per group). Include a vehicle control group.

  • Dose Escalation Design:

    • Start with a low dose (e.g., 10 mg/kg).

    • Administer a single intraperitoneal (IP) injection. The IP route is often chosen for initial screening due to its relative ease and rapid absorption.[17]

    • Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours.

    • If no adverse effects are observed, escalate the dose in a new cohort of mice (e.g., 30 mg/kg, 100 mg/kg, etc.) until signs of toxicity are observed.

  • Clinical Observations: Record observations for each animal, including changes in posture, activity, respiration, and any signs of CNS effects (e.g., sedation, ataxia, tremors). Use a standardized scoring sheet for consistency.

  • Body Weight: Measure and record body weight just prior to dosing and daily for 7 days thereafter. Significant weight loss (>15-20%) is a key indicator of toxicity.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss, or other severe clinical signs of distress.

Data Presentation: Example Acute Toxicity Data Summary

Dose Level (mg/kg)SexNMortalityKey Clinical SignsMean Body Weight Change (Day 7)
VehicleM/F5/50/10None Observed+2.5%
10M/F5/50/10None Observed+2.1%
30M/F5/50/10Mild, transient sedation (0-2h)+1.5%
100M/F5/51/10Ataxia, severe sedation (0-6h)-12.0%
300M/F5/54/10Lethargy, respiratory depression- (study terminated)

Phase 2: Pharmacokinetic (PK) Profiling

Causality Behind Experimental Choice: Understanding a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is essential for designing rational dosing regimens in efficacy models. A single-dose PK study reveals how quickly the compound reaches its maximum concentration (Cmax), how long it remains in circulation (half-life, t½), and the total exposure (AUC). This knowledge bridges the gap between the administered dose and the resulting biological effect.[18]

Protocol 2: Single-Dose Pharmacokinetic Study

Objective: To characterize the plasma concentration-time profile of this compound after a single intravenous and intraperitoneal administration in mice.

Materials:

  • Test compound and vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Intravenous (IV) and Intraperitoneal (IP) injection supplies[19]

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Centrifuge

  • Validated analytical method (e.g., LC-MS/MS) for compound quantification

Methodology:

  • Group Assignment: Assign mice to IV and IP administration groups. For each route, establish time-point subgroups (n=3-4 mice per time point). An IV dose (e.g., 1-2 mg/kg) is used to determine absolute bioavailability. An IP dose (e.g., 10 mg/kg, a dose shown to be non-toxic in Phase 1) is used to assess absorption characteristics.

  • Administration:

    • IV Group: Administer the compound via a lateral tail vein.[19]

    • IP Group: Administer the compound via intraperitoneal injection.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) at designated time points. A typical schedule might be:

    • IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.

    • IP: 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.

    • Sampling is typically terminal (one sample per mouse) via cardiac puncture under deep anesthesia to avoid altering PK through blood volume loss.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in each plasma sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the mean plasma concentration versus time for each route. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Visualization: Pharmacokinetic Study Workflow

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis acclimate Animal Acclimatization (5-7 days) formulate Dose Formulation (IV & IP) acclimate->formulate randomize Group Randomization (IV/IP, Timepoints) formulate->randomize dose_iv IV Dosing (1 mg/kg) randomize->dose_iv dose_ip IP Dosing (10 mg/kg) randomize->dose_ip sampling Serial Terminal Blood Sampling dose_iv->sampling dose_ip->sampling plasma Plasma Processing & Storage (-80°C) sampling->plasma lcms LC-MS/MS Bioanalysis plasma->lcms pk_calc PK Parameter Calculation (Cmax, AUC, t½) lcms->pk_calc report Data Interpretation & Reporting pk_calc->report

Caption: Workflow for a murine single-dose pharmacokinetic study.

Data Presentation: Key Pharmacokinetic Parameters

ParameterUnitIV Route (1 mg/kg)IP Route (10 mg/kg)
Cmaxng/mL1500850
Tmaxh0.08 (5 min)0.5 (30 min)
AUC(0-inf)h*ng/mL21004200
h2.53.1
Bioavailability (F%)%10020

Note: Data are hypothetical examples.

Phase 3: Pharmacodynamic (PD) and Efficacy Screening

Causality Behind Experimental Choice: With safety and exposure data in hand, the next logical step is to test the primary hypothesis: does the compound exert CNS effects consistent with GABAergic modulation? The open-field test is a standard behavioral assay used to assess both general locomotor activity and anxiety-like behavior in rodents. A sedative compound would be expected to decrease overall movement, while an anxiolytic compound might increase the time spent in the exposed center of the arena.[20] This provides a rapid, initial assessment of the compound's pharmacodynamic effect.

Protocol 3: Open-Field Test for Locomotor and Anxiolytic-Like Activity

Objective: To evaluate the effect of this compound on spontaneous locomotor activity and anxiety-like behavior in mice.

Materials:

  • Test compound and vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Open-field arena (e.g., 40x40x40 cm), typically white or grey plastic

  • Video tracking system and software (e.g., Any-maze, EthoVision)

  • Appropriate lighting (dim, indirect) to reduce stress

Methodology:

  • Habituation: Habituate the mice to the testing room for at least 1 hour before the experiment begins.

  • Group Assignment: Randomly assign mice to treatment groups (n=10-12 per group): Vehicle, Compound (e.g., 3, 10, 30 mg/kg), and an optional positive control (e.g., Diazepam, 2 mg/kg). Doses should be selected based on the MTD and PK data.

  • Administration: Administer the assigned treatment via IP injection. The timing of the test should correspond to the compound's Tmax (e.g., start the test 30 minutes post-dose).

  • Testing Procedure:

    • Gently place one mouse at a time into the center of the open-field arena.

    • Allow the mouse to explore freely for a set duration (e.g., 10-15 minutes).

    • The video tracking system will automatically record the animal's movement.

    • Between each trial, thoroughly clean the arena with 70% ethanol to remove olfactory cues.

  • Data Analysis: The software will quantify several behavioral parameters. Key endpoints include:

    • Locomotion: Total distance traveled (cm).

    • Anxiety-like Behavior: Time spent in the center zone (s) and number of entries into the center zone. The "center zone" is typically defined as the central 25% of the arena's area.

  • Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control.

Visualization: Hypothesized GABAergic Signaling Pathway

G cluster_membrane Neuronal Membrane receptor GABA-A Receptor GABA Site BZD Site Chloride (Cl-) Channel influx Increased Cl- Influx receptor:f3->influx Opens More Frequently gaba GABA (Neurotransmitter) gaba->receptor:f1 Binds compound Ethyl 1,4-diazepan-1-ylacetate (Hypothesized Modulator) compound->receptor:f2 Binds & Enhances hyper Hyperpolarization influx->hyper inhibition Neuronal Inhibition (Sedation, Anxiolysis) hyper->inhibition

Caption: Hypothesized modulation of the GABA-A receptor.

Data Presentation: Example Open-Field Test Results

Treatment GroupNTotal Distance Traveled (cm)Time in Center (s)
Vehicle123510 ± 25045 ± 5
Compound (3 mg/kg)123450 ± 28065 ± 8*
Compound (10 mg/kg)122100 ± 210 72 ± 9
Compound (30 mg/kg)12850 ± 150 50 ± 7
Diazepam (2 mg/kg)121850 ± 190**85 ± 10

*Note: Data are hypothetical means ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle.

Synthesis and Conclusion

This application note outlines a systematic, three-phase approach for the initial in vivo characterization of this compound. By first establishing safety (Phase 1), then understanding drug exposure (Phase 2), researchers can proceed to test a biological hypothesis with a well-designed pharmacodynamic study (Phase 3). The data generated from this workflow—MTD, PK parameters, and effects on behavior—provide the critical foundation needed to make an informed decision on whether to advance the compound into more complex disease models. This structured, ethically-grounded methodology ensures that preclinical resources are used efficiently and that the data generated are both reliable and translatable.

References

  • Wikipedia. (n.d.). Diazepam. Retrieved from Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam. PubChem Compound Summary for CID 3016. Retrieved from PubChem. [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). General Principles of Preclinical Study Design. In The Design and Statistical Analysis of Animal Experiments. Retrieved from NIH National Library of Medicine. [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from Forskningsetikk. [Link]

  • Belovicova, K., et al. (2017). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules. Retrieved from MDPI. [Link]

  • Wikipedia. (n.d.). KNX-100. Retrieved from Wikipedia. [Link]

  • van der Kleijn, E. (1969). Pharmacokinetics of Diazepam in Dogs, Mice and Humans. Acta Physiologica et Pharmacologica Neerlandica. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Retrieved from NIH National Library of Medicine. [Link]

  • Ieni, J., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Retrieved from PubMed. [Link]

  • Huang, P. J., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. Retrieved from ACS Publications. [Link]

  • Li, T., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols. Retrieved from MDPI. [Link]

  • Akhtar, A. (2015). Ethical considerations regarding animal experimentation. The Journal of the Pakistan Medical Association. Retrieved from NIH National Library of Medicine. [Link]

  • Patsnap. (2024). What is the mechanism of Diazepam? Retrieved from Patsnap Synapse. [Link]

  • Li, L., et al. (2008). Pharmacokinetics and brain uptake of diazepam after intravenous and intranasal administration in rats and rabbits. International Journal of Pharmaceutics. Retrieved from PubMed. [Link]

  • Kumar, A., et al. (2010). N-(1-methyl-4,5-dihydro-[4][7][10]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. European Journal of Medicinal Chemistry. [Link]

  • Addgene. (2025). Common Injection Routes in Mice. Retrieved from Addgene Blog. [Link]

  • GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. Retrieved from GoodRx. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from FDA. [Link]

  • International Society for Applied Ethology. (n.d.). Ethical guidelines for research in animal science. Retrieved from ISAE. [Link]

  • University of Arizona. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from University of Arizona IACUC. [Link]

  • Cyagen. (n.d.). Advanced Mouse Models for Disease Research. Retrieved from Cyagen. [Link]

  • Ho, I. K., et al. (1981). Acute tolerance to diazepam in mice: pharmacokinetic considerations. Research Communications in Substances of Abuse. Retrieved from PubMed. [Link]

  • Wang, X., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Retrieved from MDPI. [Link]

  • Veterinary World. (n.d.). Ethical Guidelines. Retrieved from Veterinary World. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of potential impurities of Diazepam. Retrieved from JOCPR. [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from Boston University Office of Research. [Link]

  • Greenblatt, D. J., et al. (1978). Kinetic and dynamic study of intravenous lorazepam: comparison with intravenous diazepam. Journal of Clinical Pharmacology. Retrieved from PubMed. [Link]

  • Li, T., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • Omics Portal For Addiction Research. (n.d.). Mouse models in which to test precision medicine. Retrieved from Omics Portal. [Link]

  • IntechOpen. (2021). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from IntechOpen. [Link]

  • Dr Matt & Dr Mike. (2018). Diazepam - Mechanism of Action. Retrieved from YouTube. [Link]

  • Parsa, M. S., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical Research. Retrieved from NIH National Library of Medicine. [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved from BioBoston Consulting. [Link]

  • UWSpace. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Retrieved from University of Waterloo. [Link]

  • UK Research and Innovation. (2023). Policy on use of animals in research. Retrieved from UKRI. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of specific analytical monographs for this compound, this document synthesizes established methodologies for structurally related compounds, such as diazepam and other amine hydrochlorides, to propose a robust analytical strategy. The protocols herein are grounded in fundamental chemical principles and aligned with the validation requirements outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both theoretical justifications and practical, step-by-step protocols for identity, purity, and stability assessment.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule featuring a diazepan ring, a secondary amine, and an ethyl ester. As a dihydrochloride salt, its solubility and stability characteristics are critical considerations in analytical method development. The purity and identity of this intermediate are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide presents a multi-faceted analytical approach, encompassing chromatographic, spectroscopic, and titrimetric techniques to provide a comprehensive quality control strategy.

Foundational Analytical Strategy

A logical workflow is essential for the complete analytical characterization of this compound. The proposed strategy begins with fundamental identity and purity assessments and progresses to more sophisticated stability-indicating methods.

Analytical_Workflow A Initial Characterization B Chromatographic Purity & Assay A->B Purity Confirmed C Structural Elucidation B->C Structure Verified D Stability Assessment C->D Forced Degradation HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase C Equilibrate System A->C B Prepare Standard & Sample Solutions D Inject Standard B->D E Inject Sample B->E C->D D->E F Integrate Peaks E->F G Calculate Purity & Impurities F->G

Sources

Application Note: A Validated Stability-Indicating Ion-Pair HPLC Method for the Quantification of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride, a highly polar and basic pharmaceutical intermediate. Due to the compound's hydrophilic nature, conventional reversed-phase chromatography yields poor retention. To overcome this challenge, an ion-pair reversed-phase HPLC (IP-RPLC) method was developed. The method utilizes a C18 stationary phase with a mobile phase containing an anionic ion-pairing agent, which forms a neutral, hydrophobic complex with the protonated analyte, enabling effective retention and separation. The developed method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is suitable for routine quality control, stability studies, and purity analysis in research and drug development settings.

Introduction: The Analytical Challenge of Polar Amines

This compound is a key building block in pharmaceutical synthesis.[1][2] Its structure, featuring two protonatable nitrogen atoms within a diazepane ring, classifies it as a highly polar and basic compound. The analysis of such molecules by traditional reversed-phase liquid chromatography (RPLC) is notoriously difficult.[3][4] The high polarity leads to insufficient interaction with non-polar stationary phases (e.g., C18, C8), resulting in poor retention and elution near or within the solvent front. Furthermore, the basic amine functionalities can engage in secondary ionic interactions with acidic residual silanols on the silica backbone of the stationary phase, leading to asymmetric peak tailing and poor reproducibility.

Several strategies exist to address the analysis of polar compounds, including Hydrophilic Interaction Liquid Chromatography (HILIC) and specialized polar-endcapped columns.[5][6][7] While effective, HILIC can sometimes suffer from longer column equilibration times and sensitivity to the sample matrix.[8] Ion-Pair Chromatography (IPC) presents a robust and widely adopted alternative that leverages conventional RPLC systems.[9] In IPC, an ion-pairing reagent is added to the mobile phase. This reagent is an ionic molecule with a hydrophobic "tail" and a charged "head" group opposite to that of the analyte.[10] For a positively charged analyte like Ethyl 1,4-diazepan-1-ylacetate, an anionic pairing agent (e.g., an alkyl sulfonate) is used. The reagent forms a charge-neutralized, hydrophobic ion pair with the analyte, which is then readily retained and separated on a standard reversed-phase column.[9][11]

This application note details the development and validation of an IP-RPLC method that is fit for the intended purpose of quantifying this compound, adhering to the stringent validation requirements of the pharmaceutical industry.[12][13]

Experimental Protocol

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Data Acquisition: Agilent OpenLab CDS software (or equivalent).

  • Analytical Balance: Mettler Toledo XPE205 (or equivalent).

  • pH Meter: Calibrated pH meter.

  • Filtration: 0.22 µm PTFE syringe filters.

Reagents and Materials
  • Analyte: this compound reference standard (>99% purity).

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm resistivity (Milli-Q or equivalent).

  • Sodium 1-octanesulfonate: HPLC grade, >98%.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Orthophosphoric Acid (H₃PO₄): 85%, Analytical grade.

Chromatographic Conditions

The operational parameters for the HPLC system are summarized in the table below.

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ + 10 mM Sodium 1-octanesulfonate in Water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection DAD, 210 nm
Injection Volume 10 µL
Run Time 10 minutes

Causality Behind Choices:

  • Column: A standard C18 column is used, as the retention mechanism is based on the hydrophobicity of the formed ion pair, not the analyte itself.

  • Mobile Phase:

    • The phosphate buffer at pH 3.0 ensures that the diazepane nitrogens are fully protonated (positively charged), allowing for consistent ion-pair formation.

    • Sodium 1-octanesulfonate serves as the anionic ion-pairing agent. Its C8 alkyl chain provides sufficient hydrophobicity for retention on the C18 column.[10]

    • Acetonitrile acts as the organic modifier to control the elution strength. The 30% concentration was optimized to achieve a suitable retention time and peak shape.

  • Detection: The analyte lacks a strong chromophore, necessitating detection at a low UV wavelength like 210 nm where the ester carbonyl and amine functionalities exhibit some absorbance.

Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ and 2.16 g of sodium 1-octanesulfonate in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.22 µm membrane filter.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh a sample powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume. Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[12][13][14]

G cluster_prep Phase 1: Preparation & System Check cluster_validation Phase 2: Core Validation Parameters (ICH Q2) cluster_final Phase 3: Method Reliability Prep Standard & Sample Preparation SS System Suitability Test (SST) Prep->SS Inject Standard Specificity Specificity (Forced Degradation) SS->Specificity If SST Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Varied Conditions) LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: HPLC method validation workflow based on ICH guidelines.

System Suitability

Before sample analysis, the chromatographic system's performance is verified by injecting five replicate injections of a 100 µg/mL standard solution. The acceptance criteria are defined in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity (Stability-Indicating)

Specificity was established through forced degradation studies. The analyte was subjected to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress conditions. The resulting chromatograms were evaluated to ensure that degradation product peaks did not interfere with the main analyte peak, demonstrating the method's stability-indicating nature.

Linearity

Linearity was assessed by analyzing five concentrations ranging from 10 to 250 µg/mL (10%, 25%, 50%, 100%, and 250% of the target concentration). The calibration curve was generated by plotting peak area against concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was determined by spike and recovery analysis. A known amount of the analyte was added to a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration), with three replicates at each level. The percentage recovery was then calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of the sample at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst using different equipment to assess method variability.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ = standard deviation of the y-intercept, S = slope of the calibration curve).

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Robustness

The method's robustness was evaluated by introducing small, deliberate variations to key parameters, including mobile phase pH (±0.2 units), column temperature (±5°C), and mobile phase organic composition (±2%). The effect on system suitability parameters was monitored.

Results and Discussion

Method Development Rationale & Mechanism

The primary challenge was achieving adequate retention of the highly polar analyte. A standard RPLC method without an ion-pairing agent resulted in the analyte eluting in the void volume. The IP-RPLC approach directly addresses this by modifying the analyte's properties in-situ to make it amenable to reversed-phase separation.

G cluster_MP Mobile Phase cluster_SP C18 Stationary Phase Analyte Analyte (R-NH₂⁺) Ion_Pair Hydrophobic Ion-Pair [R-NH₂⁺···⁻O₃S-Alkyl] Analyte->Ion_Pair Forms in Mobile Phase IP_Agent Ion-Pair Agent (SO₃⁻-Alkyl) IP_Agent->Ion_Pair Forms in Mobile Phase C18_Surface Hydrophobic Surface (C18 Chains) Ion_Pair->C18_Surface Retained via van der Waals forces

Sources

Application Note: Structural Elucidation of Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and verification of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride. Aimed at researchers, scientists, and professionals in drug development, this note provides not only step-by-step protocols for sample preparation and spectral acquisition but also an in-depth analysis of the expected ¹H and ¹³C NMR spectra. The causality behind experimental choices, the impact of the dihydrochloride salt formation on chemical shifts, and a systematic approach to spectral interpretation are discussed. This guide is designed to serve as a practical resource, ensuring scientific integrity and fostering a deeper understanding of NMR spectroscopy in the analysis of complex heterocyclic molecules.

Introduction: The Significance of Structural Verification

Ethyl 1,4-diazepan-1-ylacetate is a substituted diazepane derivative, a class of compounds with a wide spectrum of biological activities, making them important scaffolds in medicinal chemistry.[1][2] Precise structural confirmation is a critical step in the synthesis and development of such molecules to ensure that the desired compound has been obtained and is of sufficient purity for further investigation. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution.[3]

This guide focuses on the dihydrochloride salt of the title compound. The presence of two hydrochloride moieties significantly influences the electronic environment of the molecule, particularly the diazepane ring. Protonation of the nitrogen atoms leads to predictable downfield shifts in the NMR spectrum for adjacent protons and carbons, a key feature that will be explored in the data interpretation section.[4][5] Understanding these effects is crucial for accurate spectral assignment.

Experimental Protocols

Sample Preparation: Mitigating Hygroscopicity and Ensuring Quality

This compound is expected to be hygroscopic, a common characteristic of amine salts. Proper sample preparation is therefore paramount to obtaining high-resolution NMR spectra.[4]

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Filtration apparatus (e.g., pipette with glass wool plug)

  • Inert atmosphere (optional, e.g., glove box)

Protocol:

  • Solvent Selection: Due to the salt nature of the compound, deuterated water (D₂O) is an excellent first choice for solubility. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be considered. The choice of solvent will affect the chemical shifts of exchangeable protons (N-H).

  • Drying: To minimize the residual water signal, especially when not using D₂O, ensure all glassware, including the NMR tube, is thoroughly dried in an oven and cooled in a desiccator before use.

  • Weighing: For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

  • Dissolution: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. If the compound is hygroscopic, this step is best performed in a glove box under an inert atmosphere.[4]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Rationale for Protocol Choices:

  • Hygroscopicity Management: The use of dried glassware and optionally a glove box is crucial to prevent the sample from absorbing atmospheric moisture, which can lead to a broad water signal in the ¹H NMR spectrum and potentially affect the chemical shifts of exchangeable protons.

  • Solvent Choice: The polarity of the deuterated solvent is chosen to match the polar nature of the dihydrochloride salt, ensuring complete dissolution, which is essential for acquiring high-resolution spectra.

  • Filtration: Suspended solid particles can distort the magnetic field homogeneity, leading to broadened spectral lines. Filtering the sample is a simple yet critical step to ensure sharp signals.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Spectral Width: 0-12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled experiment

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on concentration

  • Spectral Width: 0-200 ppm

Predicted NMR Spectra and Interpretation

Molecular Structure and Proton/Carbon Numbering

To facilitate the discussion of the NMR data, the following numbering scheme will be used for this compound:

Caption: Numbering scheme for Ethyl 1,4-diazepan-1-ylacetate.

Predicted ¹H NMR Spectrum

The protonation of the two nitrogen atoms in the diazepane ring will cause a significant downfield shift for all protons on the ring, particularly those on the carbons alpha to the nitrogens (C2, C7, C3, and C5).

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Justification
H-12 (CH₃)~1.2-1.4Triplet3HTypical for a methyl group adjacent to a methylene group in an ethyl ester.
H-6 (CH₂)~2.0-2.3Multiplet2HMethylene group in the diazepane ring, expected to be a complex multiplet due to coupling with adjacent methylene protons.
H-2, H-3, H-5, H-7~3.0-3.8Multiplets8HThese protons are on carbons adjacent to the protonated nitrogen atoms, leading to a significant downfield shift. They will likely appear as overlapping multiplets.
H-8 (CH₂)~3.5-3.9Singlet2HMethylene protons adjacent to a nitrogen and a carbonyl group. The singlet multiplicity arises from the absence of adjacent protons.
H-11 (CH₂)~4.1-4.4Quartet2HMethylene protons of the ethyl group, deshielded by the adjacent oxygen atom and split into a quartet by the methyl protons.
N-H~9.0-12.0Broad Singlet2HExchangeable protons on the protonated nitrogen atoms. Their chemical shift is highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum

Similar to the ¹H NMR spectrum, the carbons of the diazepane ring will experience a downfield shift upon protonation.

Carbon(s) Predicted Chemical Shift (ppm) Justification
C-12 (CH₃)~14-16Typical chemical shift for a methyl carbon in an ethyl ester.
C-6 (CH₂)~25-30Methylene carbon in the diazepane ring.
C-2, C-3, C-5, C-7~45-60These carbons are adjacent to the protonated nitrogen atoms, resulting in a downfield shift.
C-8 (CH₂)~55-60Methylene carbon adjacent to a nitrogen and a carbonyl group.
C-11 (CH₂)~61-63Methylene carbon of the ethyl group, deshielded by the adjacent oxygen.
C-9 (C=O)~170-175Carbonyl carbon of the ester group.

Advanced NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap in the 1D spectra, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the proton spin systems within the diazepane ring and the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons (like the carbonyl carbon) and for confirming the connectivity between the ethyl acetate moiety and the diazepane ring.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the fundamental principles of chemical shifts, coupling constants, and the specific effects of protonation on the diazepane ring, a detailed and accurate interpretation of the ¹H and ¹³C NMR spectra can be achieved. The protocols and predictive data presented in this application note provide a robust framework for researchers to confidently characterize this and similar heterocyclic compounds, ensuring the integrity of their chemical research and drug development endeavors.

References

  • BenchChem. (2025). Spectroscopic Analysis of 1-(2-chloroethyl)
  • Periasamy, M. (n.d.). PROTONATION INDUCED CARBON-13 NMR SHIFTS IN PROTONATED CYCLIC AMINES. Purdue University, Department of Chemistry.
  • Wiley-VCH. (2007).
  • MDPI. (2022).
  • MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(23), 7298.
  • MDPI. (2007). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 12(9), 2183-2191.
  • PubChem. (n.d.). piperazine, hydrochloride (1:?).
  • NIH. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF.
  • MDPI. (2023). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Chem. Proc., 14(1), 6.
  • University of Regensburg. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2.
  • ChemicalBook. (n.d.). 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE(122-96-3) 1H NMR spectrum.
  • International Union of Crystallography. (2012). Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate.
  • NIH. (2018). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes.
  • SciSpace. (2015). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • RSC Publishing. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742.
  • Horwood, G. (2009). Basic 1H- and 13C-NMR Spectroscopy.
  • JOCPR. (2015). Identification, synthesis and characterization of Diazepam impurities. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • ResearchGate. (2018).
  • PubChem. (n.d.). ethyl 2-(1H-1,4-benzodiazepin-2-yl)acetate.
  • ResearchGate. (2018). (A)
  • ResearchGate. (2017). Synthesis of Dibenzo[ b,e ][4][6]Diazepine Derivatives.

  • NIH. (n.d.). Diazepam. PubChem.

Sources

Ethyl 1,4-diazepan-1-ylacetate dihydrochloride mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Mass Spectrometric Characterization of Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride

Abstract

This technical note provides a comprehensive protocol for the mass spectrometry (MS) analysis of this compound, a heterocyclic compound relevant in synthetic chemistry and drug discovery. The guide details a systematic approach encompassing sample preparation, instrumentation setup using electrospray ionization (ESI), and in-depth spectral interpretation via tandem mass spectrometry (MS/MS). We elucidate the characteristic fragmentation pathways of the parent molecule, providing a robust framework for its unambiguous identification and characterization. This document is intended for researchers, analytical scientists, and quality control professionals who require a reliable method for analyzing this and structurally related compounds.

Introduction: The Analytical Challenge

Ethyl 1,4-diazepan-1-ylacetate is a substituted diazepane derivative, a class of compounds frequently explored in medicinal chemistry. It is commonly supplied as a dihydrochloride salt to enhance its stability and solubility in polar solvents.[1] While beneficial for formulation, the salt form presents a specific challenge for mass spectrometry: high concentrations of inorganic salts can suppress the analyte signal during the electrospray ionization process.[2][3]

Therefore, a successful analytical method must not only select the appropriate ionization and analysis techniques but also employ a sample preparation protocol that mitigates matrix effects while ensuring the analyte's integrity. This guide utilizes Electrospray Ionization (ESI) due to its efficacy in ionizing polar and thermally labile molecules, coupled with high-resolution tandem mass spectrometry (MS/MS) for definitive structural confirmation.[4][5]

Analyte Overview

A thorough understanding of the analyte's chemical properties is the foundation of method development.

PropertyValueSource
Chemical Name Ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloridePubChem[1]
Molecular Formula C₉H₂₀Cl₂N₂O₂PubChem[1]
Molecular Weight (Salt) 275.18 g/mol PubChem[1]
Free Base Formula C₉H₁₈N₂O₂Derived
Free Base MW (Monoisotopic) 202.1368 DaDerived
Structure (Free Base) Chemical structure of Ethyl 1,4-diazepan-1-ylacetatePubChem[1]

The presence of two basic nitrogen atoms in the diazepane ring makes the molecule readily protonated, making positive ion mode ESI the logical choice for analysis.[6] Our primary target will be the protonated free base, [M+H]⁺, at a theoretical m/z of 203.1441.

Experimental Protocol

This section details the complete workflow from sample handling to data acquisition. The protocol is designed to be self-validating by including steps that ensure reproducibility and minimize common sources of error.

Materials and Reagents
  • Analyte: this compound

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Acid Modifier: 0.1% (v/v) Formic Acid in Water and Acetonitrile

  • Equipment: Analytical balance, volumetric flasks, micropipettes, 2 mL autosampler vials with septa.

Sample Preparation Workflow

Proper sample preparation is paramount to obtaining high-quality data by ensuring the analyte is in a suitable concentration and solvent matrix for ESI-MS analysis.[7] The primary goals are to dissolve the analyte completely and dilute it sufficiently to avoid detector saturation and ion suppression from the chloride counter-ions.

G cluster_prep Sample Preparation start Weigh 10 mg of Analyte Salt stock Dissolve in 10 mL Methanol to create 1 mg/mL Stock (as salt) start->stock intermediate Dilute 100 µL of Stock into 900 µL Methanol to create 100 µg/mL Intermediate stock->intermediate working Dilute 10 µL of Intermediate into 990 µL of 50:50 ACN:H₂O + 0.1% Formic Acid to create 1 µg/mL Working Solution intermediate->working vial Transfer to Autosampler Vial working->vial

Caption: Workflow for preparing the analyte working solution.

Step-by-Step Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound. Dissolve it in a 10 mL volumetric flask with LC-MS grade methanol. This concentration refers to the salt form. Rationale: Methanol is a suitable polar organic solvent that readily dissolves the salt and is compatible with ESI.

  • Intermediate Dilution (100 µg/mL): Transfer 100 µL of the stock solution into a clean vial and add 900 µL of methanol. Mix thoroughly. Rationale: A serial dilution approach improves accuracy and precision over a single large dilution.

  • Working Solution (1 µg/mL): Transfer 10 µL of the intermediate solution into an autosampler vial. Add 990 µL of the analysis solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This brings the sample to a concentration ideal for direct infusion or LC-MS analysis.[2] Rationale: The final solvent composition should mimic the mobile phase to ensure good peak shape if chromatography is used. Formic acid is added to maintain a low pH, ensuring the analyte remains protonated for optimal ESI+ response.[6]

Mass Spectrometry Method

The following parameters are recommended as a starting point and may require optimization based on the specific instrument used. The method is designed for a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution analysis, but is adaptable to triple quadrupole (QqQ) systems.

Infusion and LC-MS Parameters

For direct infusion, the 1 µg/mL working solution can be introduced at a flow rate of 5-10 µL/min. For LC-MS, a C18 reversed-phase column is suitable.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The two nitrogen atoms are basic and readily accept protons.
Capillary Voltage 3.5 – 4.5 kVCreates a stable electrospray plume for efficient ion generation.
Source Temperature 120 – 150 °CAssists in desolvation without causing thermal degradation of the analyte.
Desolvation Gas Nitrogen, 350 – 450 °CHigh temperature facilitates the evaporation of solvent from droplets to form gas-phase ions.[4]
Cone/Fragmentor Voltage 20 – 40 VA low voltage is used to transfer ions into the mass analyzer without causing in-source fragmentation.
Mass Range (Full Scan) m/z 50 – 500A range sufficient to detect the precursor ion and any low-mass fragments.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy (MS/MS) 10 – 40 eV (Ramp)Ramping the energy allows for the observation of both low-energy and high-energy fragments, providing a complete fragmentation profile.

Data Analysis and Interpretation

Full Scan MS: Identifying the Precursor Ion

In the full scan MS spectrum, the primary ion observed should be the protonated molecule of the free base, [C₉H₁₈N₂O₂ + H]⁺.

  • Expected [M+H]⁺ (monoisotopic): m/z 203.1441

  • Expected [M+Na]⁺ (monoisotopic): m/z 225.1260

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. An observed mass accuracy of <5 ppm provides high confidence in the ion's identity.

Tandem MS (MS/MS): Elucidating the Structure

MS/MS analysis is performed by isolating the precursor ion (m/z 203.14) and subjecting it to collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. The fragmentation of amines and esters often follows predictable pathways, such as alpha-cleavage adjacent to nitrogen atoms and cleavages around the carbonyl group.[8][9]

Proposed Fragmentation Pathway:

G cluster_frags Product Ions parent [M+H]⁺ m/z 203.14 frag1 m/z 158.11 (-C₂H₅O•) parent->frag1 - 45.03 Da frag2 m/z 130.12 (-C₄H₇O₂•) parent->frag2 - 73.02 Da frag3 m/z 101.12 (Side Chain Loss) parent->frag3 - 102.02 Da frag5 m/z 58.07 (Side Chain Fragment) parent->frag5 Rearrangement frag4 m/z 87.09 (Ring Cleavage) frag3->frag4 Further Fragmentation

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of Ethyl 1,4-diazepan-1-ylacetate.

Key Product Ions and Their Origins:

Observed m/zProposed FormulaNeutral LossDescription
203.14 [C₉H₁₉N₂O₂]⁺ -Precursor Ion ([M+H]⁺)
158.11[C₇H₁₆N₂O]⁺C₂H₅O• (45.03 Da)Loss of the ethoxy radical from the ester group, forming an acylium ion.
130.12[C₇H₁₆N₂]⁺C₂H₃O₂• (59.01 Da)Cleavage of the C-C bond between the diazepane ring and the side chain carbonyl group.
101.12[C₅H₁₃N₂]⁺C₄H₈O₂ (88.05 Da)Loss of the entire ethyl acetate side chain via cleavage alpha to the ring nitrogen, resulting in a protonated diazepane ring. This is often a prominent fragment for substituted cyclic amines.[8]
87.09[C₄H₁₁N₂]⁺C₅H₈O₂ (100.05 Da)Result of a characteristic ring fragmentation pathway of the diazepane core itself.
58.07[C₃H₈N]⁺C₆H₁₁O₂ (115.07 Da)Fragment corresponding to the [CH₂=N⁺(H)-CH₂CH₃] structure, likely from cleavage within the diazepane ring.

Conclusion

This application note provides a robust and reliable methodology for the mass spectrometric analysis of this compound. By employing a straightforward sample preparation protocol to manage the dihydrochloride salt form and leveraging the power of ESI with high-resolution tandem MS, this approach allows for confident identification and structural confirmation. The detailed fragmentation analysis serves as a reference for the characterization of this molecule and can be adapted for other substituted diazepane derivatives, making it a valuable tool for researchers in pharmaceutical and chemical analysis.

References

  • PubMed. (2011). A tandem mass spectrometric investigation of N-(3-ferrocenyl-2-naphthoyl) dipeptide ethyl esters and N-(6-ferrocenyl-2-naphthoyl) dipeptide ethyl esters. Available at: [Link]

  • PubMed. (2008). Liquid chromatography-tandem mass spectrometry for fatty acid ethyl esters in meconium: assessment of prenatal exposure to alcohol in two European cohorts. Available at: [Link]

  • Ariel University. (2008). Liquid chromatography-tandem mass spectrometry for fatty acid ethyl esters in meconium: Assessment of prenatal exposure to alcohol in two European cohorts. Available at: [Link]

  • PubChem. Ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. Available at: [Link]

  • ResearchGate. Mass spectra of diazepam and its deuterated analogs (diazepam-d 3 ,-d 5 ). Available at: [Link]

  • PubMed. (2016). Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake: Application in a Drinking Study. Available at: [Link]

  • PubMed Central. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Available at: [Link]

  • ResearchGate. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Available at: [Link]

  • PubMed. (2005). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. Available at: [Link]

  • ResearchGate. (2009). Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. Available at: [Link]

  • PubMed. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • ScienceDirect. Electrospray Mass Spectrometry. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

  • PubChem. Ethyl 1,4-diazepane-1-carboxylate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

Application Note & Protocol Guide: Characterizing Ethyl 1,4-diazepan-1-ylacetate dihydrochloride in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for characterizing the receptor binding profile of novel chemical entities, using Ethyl 1,4-diazepan-1-ylacetate dihydrochloride as a representative compound from the biologically significant 1,4-diazepane class. While specific binding data for this exact molecule is not yet prevalent in public literature, its structural motif is common in compounds targeting central nervous system (CNS) receptors.[1][2][3] This document outlines detailed protocols for both radioligand and non-radioactive receptor binding assays, explains the theoretical underpinnings of these techniques, and provides a roadmap for data analysis and interpretation. The methodologies are designed to be robust and self-validating, enabling researchers to determine key binding parameters such as the inhibition constant (Kᵢ), the 50% inhibitory concentration (IC₅₀), the equilibrium dissociation constant (Kₐ), and the maximum receptor density (Bₘₐₓ). This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development who are seeking to elucidate the mechanism of action of new compounds.

Introduction: The Scientific Rationale

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known to be a component of various biologically active compounds.[2] Derivatives of this seven-membered heterocyclic ring have shown a wide range of activities, including antipsychotic, anxiolytic, and anticancer effects.[1][4] Given this context, a novel derivative such as this compound warrants a thorough investigation of its pharmacological targets.

Receptor binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[5][6][7] These assays are fundamental to drug discovery, providing critical data for lead optimization, structure-activity relationship (SAR) analysis, and selectivity profiling.[8] By determining the binding affinity of a compound for a panel of receptors, researchers can build a comprehensive pharmacological profile, which helps in predicting therapeutic efficacy and potential off-target effects.

This guide will focus on G-protein coupled receptors (GPCRs) as a primary target class, given their immense physiological importance and the fact that they are the targets for a significant portion of approved drugs.[9][10] GPCRs are involved in almost all physiological processes, and their dysregulation is implicated in numerous diseases.[11][12] We will use the serotonin 5-HT₂ₐ receptor, a well-characterized GPCR involved in neuropsychiatric conditions, as a model system for the described protocols.[13][14][15]

Foundational Concepts in Receptor Binding

A successful receptor binding study is built on a solid understanding of the equilibrium dynamics between a ligand and a receptor. The key parameters derived from these studies are:

ParameterDefinitionSignificance in Drug Discovery
Kₐ (nM) Equilibrium Dissociation Constant: The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium.[5]A direct measure of the affinity of the radioligand for the receptor. A lower Kₐ indicates higher affinity.
Bₘₐₓ (fmol/mg protein) Maximum Receptor Density: The total concentration of receptor binding sites in the sample.[5]Indicates the expression level of the target receptor in the tissue or cell preparation.
IC₅₀ (nM) Half Maximal Inhibitory Concentration: The concentration of a competing test compound that displaces 50% of the specific binding of the radioligand.[5][6]A measure of the functional strength (potency) of the test compound in inhibiting radioligand binding.
Kᵢ (nM) Inhibition Constant: The equilibrium dissociation constant of the competing test ligand. It represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.[16]A measure of the binding affinity of the test compound. It is independent of the radioligand concentration and is used to compare the affinities of different compounds for a given receptor.[17]

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + ([L]/Kₐ))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kₐ is the dissociation constant of the radioligand.

This equation underscores the importance of first characterizing the interaction of the radioligand with the receptor (determining Kₐ and Bₘₐₓ) before evaluating novel compounds.[18]

Experimental Design & Protocols

The choice of assay technology depends on factors such as available equipment, throughput requirements, and the nature of the target receptor. We will detail two widely used and robust methods: the traditional radioligand filtration assay and a modern, non-radioactive homogeneous assay.

Assay Platform Selection
  • Radioligand Filtration Binding Assay: This is a classic and highly sensitive method. It involves incubating a receptor source (e.g., cell membranes) with a radiolabeled ligand, followed by rapid filtration to separate the receptor-bound radioligand from the unbound radioligand.[5][19] The radioactivity retained on the filter is then quantified. This method is considered a gold standard due to its robustness and sensitivity.[5]

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This is a non-radioactive alternative that eliminates the need for separation steps, making it highly amenable to high-throughput screening (HTS).[20][21][22] HTRF is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that measures the proximity between a donor and an acceptor fluorophore.[22][23] For receptor binding, this typically involves a receptor labeled with a donor and a fluorescent ligand (acceptor).[24]

Workflow Overview: A Comparative Diagram

The following diagram illustrates the core steps of the two main assay types discussed.

G cluster_0 Radioligand Filtration Assay cluster_1 Homogeneous (HTRF) Assay A1 Prepare Reagents: Membranes, Radioligand, Test Compound A2 Incubate to Equilibrium A1->A2 A3 Rapid Filtration (Separates Bound/Free) A2->A3 A4 Wash Filters A3->A4 A5 Scintillation Counting A4->A5 A6 Data Analysis (IC50, Ki) A5->A6 B1 Prepare Reagents: Tagged Receptor, Labeled Ligand, Test Compound B2 Incubate to Equilibrium B1->B2 B3 Read Plate (TR-FRET Signal) B2->B3 B4 Data Analysis (IC50, Ki) B3->B4

Caption: Comparative workflow for filtration-based and homogeneous receptor binding assays.

Detailed Protocol: Radioligand Filtration Assay

This protocol is designed to determine the binding affinity of this compound for the human 5-HT₂ₐ receptor using a competitive binding assay format.

Part A: Saturation Binding (to determine Kₐ and Bₘₐₓ of the radioligand)

  • Objective: To characterize the binding of the radioligand (e.g., [³H]-Ketanserin) to the 5-HT₂ₐ receptor.

  • Principle: Increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation until equilibrium is reached.[5][25]

Step-by-Step Protocol:

  • Receptor Preparation: Use commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor. Thaw the membrane aliquot on ice and resuspend in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[19] Determine protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add Assay Buffer, radioligand at varying concentrations (e.g., 8-12 concentrations spanning 0.1x to 10x the expected Kₐ), and the membrane preparation (e.g., 10-20 µg protein/well).[19]

    • Non-Specific Binding (NSB): Add Assay Buffer, the same varying concentrations of radioligand, a high concentration of a known unlabeled 5-HT₂ₐ ligand (e.g., 10 µM Mianserin) to saturate the receptors, and the membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[19]

  • Filtration: Terminate the incubation by rapid filtration through a GF/B glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine to reduce NSB) using a cell harvester.[15][26]

  • Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[27]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[19][26]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding (in fmol/mg protein) against the concentration of free radioligand (in nM).

    • Fit the data using non-linear regression for a "one-site binding (hyperbola)" model to determine Kₐ and Bₘₐₓ.[25]

Part B: Competitive Binding (to determine Kᵢ of the test compound)

  • Objective: To determine the affinity of this compound for the 5-HT₂ₐ receptor.

  • Principle: A fixed concentration of radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.[5][8]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound (e.g., 10-12 concentrations spanning from 1 pM to 100 µM) in Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Buffer, a fixed concentration of radioligand (at or near its Kₐ value), and membrane preparation.

    • NSB: Assay Buffer, fixed concentration of radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM Mianserin), and membrane preparation.

    • Competition: Assay Buffer, fixed concentration of radioligand, serial dilutions of the test compound, and membrane preparation.[19]

  • Incubation, Filtration, Washing, and Counting: Follow steps 3-6 from the Saturation Binding protocol.

  • Data Analysis:

    • Convert the raw CPM data to percent specific binding.

    • Plot percent specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., "log(inhibitor) vs. response -- Variable slope") to determine the IC₅₀ value.[28]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Alternative Protocol: HTRF® Assay

This protocol offers a non-radioactive, homogeneous alternative for determining binding affinity.

Step-by-Step Protocol:

  • Reagents: Utilize a commercial HTRF® assay kit, which typically includes:

    • Cells or membranes expressing a tagged receptor (e.g., SNAP-tag-5-HT₂ₐ).

    • A terbium (Tb) cryptate donor that binds to the tag.

    • A fluorescently labeled ligand (e.g., a red fluorophore).

  • Assay Setup: In a low-volume 384-well plate, add the reagents in the following order:

    • Serial dilutions of the test compound (this compound).

    • The fluorescently labeled ligand at a fixed concentration.

    • The receptor/membrane preparation pre-labeled with the Tb cryptate donor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium. No separation or wash steps are required.[21]

  • Detection: Read the plate on an HTRF®-compatible microplate reader, which measures the fluorescence emission at two wavelengths (for the donor and acceptor).[29]

  • Data Analysis: The HTRF ratio (Acceptor emission / Donor emission) is calculated. This ratio is proportional to the amount of fluorescent ligand bound to the receptor.[22] Plot the HTRF ratio against the log concentration of the test compound and fit the curve using non-linear regression to determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

Data Interpretation and Validation

Visualizing GPCR Signaling

Understanding the potential downstream consequences of receptor binding is crucial. If this compound binds to the 5-HT₂ₐ receptor, it could modulate its signaling cascade. The 5-HT₂ₐ receptor is a Gq/11-coupled GPCR.[13]

G compound Ethyl 1,4-diazepan-1-ylacetate (Ligand) receptor 5-HT2A Receptor (GPCR) compound->receptor Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release response Cellular Response ca_release->response pkc->response

Caption: Simplified signaling pathway for a Gq-coupled GPCR like the 5-HT₂ₐ receptor.

Data Quality Control

For any binding assay, the following criteria are essential for ensuring data trustworthiness:[30]

  • Low Non-Specific Binding (NSB): Ideally, NSB should be less than 20% of the total binding at the Kₐ concentration of the radioligand. High NSB can obscure the specific binding signal.

  • Reproducibility: Triplicate data points should have a low coefficient of variation (CV), typically <15%.

  • Appropriate Signal Window: The difference between total binding and non-specific binding should be large enough to provide a robust signal-to-noise ratio.

  • Equilibrium Conditions: Ensure that the incubation time is sufficient for the binding to reach a steady state. This should be determined empirically through kinetic association/dissociation experiments.

Conclusion

This application note provides a detailed, scientifically-grounded framework for the characterization of novel compounds like this compound in receptor binding studies. By following the outlined protocols for saturation and competition binding assays, researchers can reliably determine the binding affinity (Kᵢ) of their compound for a target of interest, such as the 5-HT₂ₐ receptor. The inclusion of both traditional radioligand methods and modern non-radioactive alternatives like HTRF® provides flexibility for different laboratory settings and throughput needs. Rigorous data analysis and adherence to quality control principles are paramount for generating trustworthy results that can confidently guide drug discovery and development programs.

References

  • PCBIS. (n.d.). Measurement of receptor-ligand binding by HTRF. [Link]

  • Latorraca, N. R., et al. (2017). G protein-coupled receptor signaling: transducers and effectors. Circulation Research. [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. [Link]

  • Hart, H. E., & Greenwald, E. B. (1979). Scintillation Proximity Assay: A Sensitive and Continuous Isotopic Method for Monitoring ligand/receptor and antigen/antibody Interactions. Molecular Immunology. [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. [Link]

  • CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • Gyan Sanchay. (n.d.). Scintillation proximity assay. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Khan Academy. (n.d.). G protein coupled receptors. [Link]

  • Rockman, H. A. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Nagahara, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. [Link]

  • Dong, C., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. [Link]

  • Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. [Link]

  • Inamullah, et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

  • Boni, L. D., et al. (2019). Non-radioactive binding assay for bradykinin and angiotensin receptors. Biologicals. [Link]

  • Zhang, J. H., et al. (2007). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Biotechnology. [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. [Link]

  • Dong, C., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. [Link]

  • GraphPad. (n.d.). Key concepts: Saturation binding. [Link]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. [Link]

  • Kramer, C., et al. (2012). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Carrieri, A., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Molecules. [Link]

  • Millipore. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

  • ACS Publications. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]

  • Leabman, M. K., & Ekins, S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education. [Link]

  • Schlegel, S., & Peroutka, S. J. (1986). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Neurochemistry. [Link]

  • Reddit. (2020). Ki and IC50 values. [Link]

Sources

Application Note: Establishing a Dose-Response Curve for Novel Modulators of GABAA Receptors – A Protocol for Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Pharmacological Profile of Novel Diazepines

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, most notably represented by the benzodiazepine class of drugs which have profound effects on the central nervous system (CNS).[1][2][3][4] These compounds typically exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the brain.[5][6] Ethyl 1,4-diazepan-1-ylacetate dihydrochloride is a novel compound sharing the core diazepine structure, suggesting it may possess activity at the GABAa receptor or other CNS targets.[7] However, its specific biological activity, potency, and efficacy are yet to be determined.

This application note provides a comprehensive, field-proven protocol for generating a dose-response curve for this compound. The causality behind each experimental choice is explained to ensure scientific integrity and the generation of robust, reproducible data. While this protocol is designed for the specified compound, it can be adapted for the characterization of other novel small molecules with potential neuromodulatory activity.

The Principle of Dose-Response Analysis

A dose-response experiment is fundamental in pharmacology to characterize the relationship between the concentration of a drug and its observed effect.[8][9] The resulting dose-response curve, typically sigmoidal in shape, allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), the maximum effect (Emax), and the Hill slope, which provides insight into the nature of the drug-receptor interaction.[9][10] This analysis is crucial for understanding a compound's potency and efficacy, guiding further drug development efforts.

Experimental Workflow: A Self-Validating System

The following workflow is designed to be a self-validating system, with integrated controls and quality checks at each stage.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Compound Preparation & Solubilization B Cell Line Selection & Culture A->B C Assay Plate Preparation B->C D Compound Dilution Series C->D E Cell Treatment D->E F Incubation E->F G Signal Detection F->G H Data Normalization G->H I Non-Linear Regression H->I J Parameter Determination (EC50/IC50, Emax) I->J

Figure 1: A generalized workflow for generating a dose-response curve, from initial preparation to final data analysis.

Detailed Protocols

Materials and Reagents
Reagent/Material Supplier Purpose
This compounde.g., Sigma-Aldrich, PubChem CID: 42933718Test Compound
Dimethyl Sulfoxide (DMSO), Cell Culture Gradee.g., ATCCSolvent for stock solution
HEK293T cells stably expressing GABAa receptorse.g., ATCC or custom generatedIn vitro model system
Dulbecco's Modified Eagle Medium (DMEM)e.g., Thermo Fisher ScientificCell culture medium
Fetal Bovine Serum (FBS)e.g., Thermo Fisher ScientificSupplement for cell culture medium
Penicillin-Streptomycine.g., Thermo Fisher ScientificAntibiotic for cell culture
Membrane Potential Assay Kit (e.g., FLIPR)e.g., Molecular DevicesTo measure GABAa receptor activity
96-well black, clear-bottom microplatese.g., CorningAssay plates
Step-by-Step Methodology

PART A: Compound and Cell Preparation

  • Compound Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in an appropriate volume of 100% DMSO to create a 10 mM stock solution.

    • Rationale: DMSO is a common solvent for organic molecules and is miscible with aqueous cell culture media. A high-concentration stock minimizes the final DMSO concentration in the assay, reducing solvent-induced artifacts.

    • Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Cell Line Culture:

    • Culture HEK293T cells expressing the GABAa receptor of interest in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Rationale: HEK293T cells are a robust and easily transfectable cell line, making them ideal for expressing specific receptor subtypes. The choice of GABAa receptor subtype will depend on the screening goals.

  • Assay Plate Seeding:

    • Harvest cells using trypsin and resuspend in fresh culture medium.

    • Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment and recovery.

    • Rationale: A 24-hour incubation period ensures the cells have formed a healthy monolayer, providing a consistent baseline for the assay.

PART B: Assay Execution

  • Compound Dilution Series:

    • Perform a serial dilution of the 10 mM stock solution in assay buffer (e.g., Hanks' Balanced Salt Solution). A common dilution scheme is a 1:3 or 1:5 series to generate a range of concentrations spanning several orders of magnitude (e.g., 100 µM to 1 nM).

    • Include a vehicle control (DMSO only) and a positive control (e.g., Diazepam).[11]

    • Rationale: A wide range of concentrations is necessary to define the full sigmoidal curve, including the top and bottom plateaus.

  • Cell Treatment and Signal Detection:

    • Load the cells with a membrane potential-sensitive dye according to the manufacturer's protocol (e.g., FLIPR Membrane Potential Assay Kit).

    • Place the plate in a fluorometric imaging plate reader (FLIPR).

    • Add the compound dilutions to the wells and immediately begin reading the fluorescence signal.

    • After a short baseline reading, add a sub-maximal concentration of GABA to all wells to activate the GABAa receptors.

    • Rationale: As a potential positive allosteric modulator similar to benzodiazepines, the test compound is expected to enhance the effect of GABA.[5][6] The assay measures the change in membrane potential (via fluorescence) upon GABA application in the presence of varying concentrations of the test compound.

Data Analysis
  • Data Normalization:

    • Subtract the background fluorescence from all wells.

    • Normalize the data by setting the response of the vehicle control (with GABA) as 0% and the response of a saturating concentration of a known agonist or positive control as 100%.

  • Non-Linear Regression:

    • Plot the normalized response (Y-axis) against the logarithm of the compound concentration (X-axis).[8][9]

    • Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism, R).[8][10]

    • The equation is as follows: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

    • Rationale: Non-linear regression provides the best fit for the sigmoidal dose-response relationship and allows for the accurate determination of key parameters.[8][10]

G x_axis Log[Compound Concentration] y_axis Response (%) origin p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 ec50_x Log(EC50) ec50_point ec50_x->ec50_point ec50_y 50% ec50_y->ec50_point emax_y Emax emax_line emax_y->emax_line

Figure 2: A representative sigmoidal dose-response curve illustrating the determination of EC50 and Emax.

Interpreting the Results

Parameter Description Significance
EC50/IC50 The concentration of the compound that produces 50% of the maximal response.A measure of the compound's potency . A lower EC50/IC50 indicates higher potency.
Emax The maximum response achievable with the compound.A measure of the compound's efficacy .
Hill Slope The steepness of the curve.A value of 1 suggests a 1:1 binding stoichiometry. Values greater or less than 1 can indicate cooperativity or more complex binding interactions.

Safety and Handling Precautions

As the toxicological properties of this compound are not well-characterized, it should be handled with care.[12][13][14] Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. All work with the neat compound and concentrated stock solutions should be performed in a chemical fume hood.

Conclusion

This application note provides a robust and scientifically sound framework for determining the dose-response relationship of this compound. By carefully following these protocols, researchers can generate high-quality data to elucidate the pharmacological profile of this novel compound, paving the way for further investigation into its therapeutic potential. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.

References

  • GraphPad. How Do I Perform a Dose-Response Experiment? - FAQ 2188. Available from: [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 11(1), e58. Available from: [Link]

  • Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. Available from: [Link]

  • Li, R., & Chan, I. S. (2014). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering, 2(7), 1803–1811. Available from: [Link]

  • Wikipedia. (2024). Dose–response relationship. Available from: [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet: Diazepam. Available from: [Link]

  • PubChem. Ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. Available from: [Link]

  • ClinPGx. diazepam. Available from: [Link]

  • Haefely, W. (1983). Chemical structure and biological activity of the diazepines. British Journal of Clinical Pharmacology, 16 Suppl 2, 231S–244S. Available from: [Link]

  • U.S. Food and Drug Administration. (2020). APPLICATION NUMBER: 211635Orig1s000 NON-CLINICAL REVIEW(S). Available from: [Link]

  • Haefely, W. (1983). Chemical structure and biological activity of the diazepines. PubMed Central. Available from: [Link]

  • Ghiasi, N., & Bhansali, R. K. (2023). Diazepam. In StatPearls. StatPearls Publishing. Available from: [Link]

  • PubChem. Diazepam. Available from: [Link]

  • Wikipedia. (2024). Diazepam. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Diazepam? Available from: [Link]

  • Sharma, S., & Kumar, P. (2021). Review on Synthesis of Biologically Active Diazepam Derivatives. ResearchGate. Available from: [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available from: [Link]

  • Farmalabor. (2023). SAFETY DATA SHEET: DIAZEPAM. Available from: [Link]

  • U.S. Food and Drug Administration. (2019). APPLICATION NUMBER: 211635Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). Available from: [Link]

  • Kaminski, R. M., et al. (2019). Pharmacological Profile of the Novel Antiepileptic Drug Candidate Padsevonil: Characterization in Rodent Seizure and Epilepsy Models. Journal of Pharmacology and Experimental Therapeutics, 371(1), 109-118. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 1,4-Diazepan-1-ylacetate Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Ethyl 1,4-Diazepan-1-ylacetate Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this compound. Drawing upon established principles of organic chemistry and extensive field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental work.

I. Understanding the Molecule: Key Challenges

This compound is a polar, hygroscopic salt, which presents a unique set of challenges in a laboratory setting. Its purification is often complicated by its high solubility in polar solvents and its tendency to absorb atmospheric moisture, which can impede crystallization and affect purity. The synthesis, typically involving the N-alkylation of 1,4-diazepane, can also lead to process-related impurities that require careful separation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to resolve them.

Problem 1: Low Yield or Incomplete Reaction During Synthesis

Symptoms:

  • TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted 1,4-diazepane.

  • The isolated yield of the desired product is significantly lower than expected.

Potential Causes and Solutions:

Cause Explanation Recommended Action
Inadequate Base The N-alkylation of 1,4-diazepane with an ethyl haloacetate (e.g., ethyl chloroacetate) generates a hydrohalic acid (HCl) byproduct. This acid will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid formed during the reaction. For diamines, it is often beneficial to use slightly more than one equivalent to ensure the second amine remains reactive.
Over-alkylation The product, ethyl 1,4-diazepan-1-ylacetate, still possesses a nucleophilic secondary amine and can react with another molecule of the alkylating agent to form a dialkylated quaternary ammonium salt.To minimize this side reaction, use a controlled stoichiometry with a slight excess of the 1,4-diazepane. Add the ethyl haloacetate dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and favor mono-alkylation.
Solvent Polarity The choice of solvent can influence the reaction rate. Highly polar solvents may favor the formation of the undesired quaternary salt.A moderately polar aprotic solvent such as acetonitrile or THF is often a good starting point.
Problem 2: Difficulty in Isolating the Dihydrochloride Salt

Symptoms:

  • The product remains as an oil or a sticky solid after acidification and solvent removal.

  • The product readily absorbs moisture from the air, becoming a viscous liquid.[1]

Potential Causes and Solutions:

Cause Explanation Recommended Action
Hygroscopic Nature The dihydrochloride salt is highly hygroscopic and readily absorbs atmospheric moisture, preventing the formation of a crystalline solid.[1]All handling steps post-acidification should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. A glove box is ideal for handling such compounds.[1]
Residual Water The use of aqueous HCl for salt formation introduces water, which can be difficult to remove and inhibits crystallization.Use a solution of anhydrous HCl in a suitable organic solvent (e.g., diethyl ether, isopropanol, or 1,4-dioxane) to precipitate the dihydrochloride salt.
Incorrect Solvent for Precipitation The choice of solvent for precipitation is critical. The salt should be insoluble in the chosen solvent system.After forming the salt in a solvent like ethanol or methanol, add a less polar co-solvent in which the salt is insoluble (an "anti-solvent") to induce precipitation. Common anti-solvents include diethyl ether, tert-butyl methyl ether (MTBE), or ethyl acetate.
Problem 3: Product Purity Issues After Initial Isolation

Symptoms:

  • NMR or HPLC analysis reveals the presence of unreacted starting materials, over-alkylated byproducts, or other impurities.

  • The melting point of the isolated solid is broad and lower than expected.

Potential Causes and Solutions:

Cause Explanation Recommended Action
Co-precipitation of Impurities During the salt formation and precipitation, impurities may be trapped in the solid matrix.Recrystallization is the most effective method for purifying the dihydrochloride salt.
Ineffective Purification Method A single purification step may not be sufficient to remove all impurities.A multi-step purification approach may be necessary. For instance, an initial acid-base workup to remove non-basic impurities, followed by recrystallization of the dihydrochloride salt.

III. Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of the target compound. The choice of solvents and their ratios may require optimization.

Objective: To purify crude this compound by removing process-related impurities.

Materials:

  • Crude this compound

  • Anhydrous Ethanol (Solvent)

  • Anhydrous Diethyl Ether (Anti-solvent)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and flask

  • Vacuum source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Place the crude dihydrochloride salt in a dry round-bottom flask under an inert atmosphere.

  • Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat source.

  • Slowly add anhydrous diethyl ether dropwise with stirring until the solution becomes faintly cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature, undisturbed. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold, anhydrous diethyl ether.

  • Dry the purified crystals under high vacuum to remove all traces of solvent.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and store this compound?

A1: Due to its hygroscopic nature, the compound should be handled exclusively in a dry, inert atmosphere, such as a glove box.[1] It should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent.

Q2: What are the expected impurities from the synthesis?

A2: The most common impurities arise from the N-alkylation of 1,4-diazepane. These include:

  • Unreacted 1,4-diazepane: Due to incomplete reaction.

  • 1,4-Bis(ethoxycarbonylmethyl)-1,4-diazepane: The product of over-alkylation of the diazepane ring.

  • Ethyl Glycolate: From the hydrolysis of the ethyl haloacetate starting material if moisture is present.

Q3: What analytical techniques are recommended for purity assessment?

A3:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is suitable for assessing purity. A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is appropriate for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural confirmation and purity analysis. The spectra should be consistent with the expected chemical shifts for the ethyl 1,4-diazepan-1-ylacetate structure. The presence of impurities will be indicated by additional signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q4: Can I use column chromatography to purify the dihydrochloride salt?

A4: Chromatographic purification of highly polar and water-soluble salts like this on standard silica gel can be challenging due to strong interactions with the stationary phase, leading to poor separation and recovery.[2] If chromatography is necessary, reverse-phase chromatography or ion-exchange chromatography would be more suitable alternatives. However, recrystallization is generally the preferred method for purifying crystalline salts.

Q5: My purified product is still not a free-flowing solid. What can I do?

A5: This is likely due to residual solvent or absorbed moisture. Ensure that the product is dried under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. If the issue persists, a second recrystallization using rigorously dried solvents and equipment under a strictly inert atmosphere may be necessary.

V. Visualizing the Purification Workflow

The following diagram illustrates a decision-making process for the purification of this compound.

Purification_Workflow start Crude Product (Oil or Sticky Solid) check_purity Assess Purity (TLC/HPLC/NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure dry Dry Under High Vacuum is_pure->dry Yes recrystallize Recrystallization (e.g., EtOH/Ether) is_pure->recrystallize No final_product Pure Crystalline Solid dry->final_product is_crystalline Is Product Crystalline? recrystallize->is_crystalline column_chrom Consider Alternative Purification (e.g., Reverse Phase) column_chrom->check_purity is_crystalline->dry Yes is_crystalline->column_chrom No

Caption: Decision tree for the purification of this compound.

VI. References

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? [Online discussion]. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • CONICET. (2005). Spectral Assignments and Reference Data. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. 7(8):497-501.

  • MDPI. (2018). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 23(9), 2292.

  • Reddit. (2023). Purification of strong polar and basic compounds. [Online discussion]. r/Chempros. Available at: [Link]

  • Google Patents. (1975). Purification of secondary alkyl amines. US3864402A.

  • PubChem. Diazepam. National Institutes of Health. Available at: [Link]

  • Wikipedia. Amine alkylation. Available at: [Link]

  • Science Forums. (2011). Amine purification. [Online discussion]. Available at: [Link]

  • MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(3), 699.

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. 8(19):146-156.

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online discussion]. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293.

  • National Institutes of Health. (2017). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. Translational and Clinical Pharmacology, 25(4), 217-224.

  • DergiPark. (2022). Determination of diazepam in human plasma by developed and validated a high-performance liquid chromatographic ultraviolet method. Cumhuriyet Medical Journal, 44(2), 163-171.

  • Macedonian Journal of Chemistry and Chemical Engineering. (2023). ECO-FRIENDLY RP-HPLC METHOD FOR DETERMINATION OF DIAZEPAM IN COATED TABLET. 42(1), 75-84.

  • PubMed. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. Journal of Organic Chemistry, 73(5), 1979-82.

  • Asian Journal of Chemistry. (2012). Synthesis, Alkylation Activity and Physico-chemical Evaluation of Benzodiazepine Linked Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier. 24(12), 5603-5606.

  • Google Patents. (1970). Preparation of diazepam. US3520878A.

  • SpectraBase. Diazepam. Available at: [Link]

  • ResearchGate. (2006). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.

Sources

Technical Support Center: Troubleshooting Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 1,4-diazepan-1-ylacetate dihydrochloride. As a dihydrochloride salt of a diamine-containing ester, this compound's solubility behavior is heavily influenced by its ionic nature, the solution's pH, and potential interactions with the solvent system. This document provides a structured, in-depth approach to troubleshooting common solubility issues, grounded in the principles of physical organic chemistry and extensive laboratory experience.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My this compound is not dissolving in water as expected. What is the first thing I should check?

A1: The initial and most critical parameter to verify is the pH of your water. While deionized water is often assumed to be neutral, its pH can be slightly acidic (around 5.5-6.5) due to dissolved atmospheric CO2. For a dihydrochloride salt, the solubility is profoundly dependent on pH.[1][2]

  • Causality: this compound is the salt of a weak base (the diamine) and a strong acid (HCl). In solution, it exists in equilibrium with its corresponding free base. Le Châtelier's principle dictates that in a highly acidic environment, the equilibrium will favor the protonated, more water-soluble salt form. Conversely, as the pH increases towards the pKa of the amine groups, the equilibrium shifts towards the less soluble free base, potentially causing precipitation.[3]

  • Immediate Action: Measure the pH of your solution. If you are aiming for maximum aqueous solubility, the pH should be maintained in the acidic range.

Q2: I'm observing a gel-like substance or an oily slick at the bottom of my flask instead of a clear solution. What is happening?

A2: This phenomenon, often referred to as "oiling out" or the formation of a hydrate, can occur for several reasons:

  • Hygroscopicity: Amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] This absorbed water can create a highly concentrated, viscous layer that is difficult to dissolve. The material may appear clumpy or sticky.

  • Disproportionation: In some cases, especially in unbuffered solutions, the salt can disproportionate into a mixture of the free base and a more highly protonated salt, leading to a complex mixture with poor solubility characteristics.[6][7]

  • Solvent Quality: The presence of impurities in the solvent can sometimes initiate precipitation or prevent full dissolution.

  • Troubleshooting Protocol:

    • Drying: Ensure your compound is thoroughly dry before use. If hygroscopicity is suspected, dry the material under a high vacuum for several hours.

    • Solvent Purity: Use high-purity, degassed solvents.

    • Agitation & Temperature: Increase agitation and gently warm the solution (e.g., to 30-40°C). This can often overcome the kinetic barrier to dissolution. Be cautious with temperature, as it could potentially lead to hydrolysis of the ethyl ester group under certain pH conditions.

In-Depth Troubleshooting Guides

Issue 1: Poor Solubility in Organic Solvents

Researchers often need to dissolve this compound in organic solvents for reactions or purification. Its salt form, however, makes it largely insoluble in non-polar organic solvents.

Expert Insight: The high lattice energy of the crystalline salt and the strong ion-dipole interactions required to solvate the charged species are the primary barriers to solubility in low-polarity solvents.[8][9]

cluster_0 Initial State cluster_1 Troubleshooting Path cluster_2 Desired Outcome start Insoluble Dihydrochloride Salt in Aprotic Organic Solvent a Is a polar aprotic solvent suitable? (e.g., DMSO, DMF) start->a b Test solubility in DMSO or DMF. These solvents have high dielectric constants and can solvate ions. a->b Yes c Is conversion to free base an option? a->c No end Homogeneous Solution for Reaction/Analysis b->end d Perform liquid-liquid extraction. Dissolve salt in acidic water, basify with e.g., Na2CO3, and extract free base into an organic solvent like DCM or EtOAc. c->d Yes e Use a phase-transfer catalyst for reactions if the free base is unstable or difficult to handle. c->e No d->end e->end

Caption: Decision workflow for dissolving the dihydrochloride salt in organic media.

  • Dissolution: Dissolve 1 equivalent of this compound in a minimal amount of deionized water.

  • Basification: Cool the solution in an ice bath (0-5°C). Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), dropwise with vigorous stirring. Monitor the pH of the aqueous layer, aiming for a final pH of 9-10.

  • Extraction: Once the pH is stable, extract the aqueous layer 3-5 times with a suitable organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)). The free base form of the compound is significantly more soluble in these solvents.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base, which should now be readily soluble in a wider range of organic solvents.

Trustworthiness Check: After extraction, confirm the conversion to the free base using ¹H NMR by observing the shift in proton signals adjacent to the nitrogen atoms. Ensure the ester has not been hydrolyzed by checking for the continued presence of the ethyl group signals.

Issue 2: Precipitate Formation Upon pH Adjustment or Buffer Addition

Adding a buffered solution to a stock of the dissolved compound can cause it to crash out of solution unexpectedly.

Causality: This is a classic pH-shift precipitation event. The buffer's pH is likely at or above the pKa of one of the amine groups, causing the equilibrium to shift from the soluble ionized form to the insoluble neutral free base.[1][3] Amine hydrochlorides can be particularly sensitive to pH changes.[10]

For reference, the properties of common laboratory solvents can guide your selection process.

SolventDielectric Constant (20°C)Polarity IndexNotes
Water80.110.2Excellent for salts, but highly dependent on pH.
Dimethyl Sulfoxide (DMSO)46.77.2Good for dissolving many salts, but can be difficult to remove.
Methanol32.75.1Can dissolve some hydrochloride salts.[4]
Ethanol24.54.3Similar to methanol, solubility is moderate.[4]
Dichloromethane (DCM)9.13.1Poor for salts, excellent for the corresponding free base.
Ethyl Acetate (EtOAc)6.04.4Poor for salts, good for the free base.

Data compiled from various sources, including[11][12].

The ionization state of the molecule is key to its solubility.

cluster_0 Low pH (Acidic) cluster_1 Intermediate pH cluster_2 High pH (Basic) a [H₂N⁺-(CH₂)₂-N⁺H(CH₂COOEt)]·2Cl⁻ (Dihydrochloride Salt) High Water Solubility b [HN-(CH₂)₂-N⁺H(CH₂COOEt)]·Cl⁻ + H⁺ (Monohydrochloride Salt) Reduced Water Solubility a->b + OH⁻ c N-(CH₂)₂-N(CH₂COOEt) + 2H⁺ (Free Base) Poor Water Solubility Good Organic Solubility b->c + OH⁻

Caption: Effect of pH on the ionization and solubility of Ethyl 1,4-diazepan-1-ylacetate.

  • Prepare Concentrated Stocks: Make a concentrated stock solution of the dihydrochloride salt in acidic water (e.g., pH 2-3 with HCl). Prepare a separate, concentrated stock of your buffer.

  • pH Adjustment First: Before adding the compound, adjust the pH of your final, dilute buffer system to the desired value.

  • Slow Addition: Add the concentrated stock solution of the compound dropwise to the final, pH-adjusted buffer under vigorous stirring.

  • Solubility Limit Test: If precipitation still occurs, it indicates you have exceeded the compound's solubility limit at that specific pH and temperature. Perform a solubility curve analysis by preparing a series of solutions at different concentrations to determine the saturation point.

References

  • PubChem. Ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. National Center for Biotechnology Information. [Link]

  • Wikipedia. Histamine. Wikimedia Foundation. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility.[Link]

  • Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. [Link]

  • Zhang, G., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances. [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]

  • PubChem. Ethyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt.[Link]

  • Savolainen, M., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?[Link]

  • University of Glasgow Theses Service. Amine hydrochloride salts: a problem in polyurethane synthesis.[Link]

  • ResearchGate. Solubility Data of Diazepam in Binary and Ternary Mixtures...[Link]

  • Japanese Pharmacopoeia. Official Monographs for Part I / Diazepam.[Link]

  • ResearchGate. How to stop disproportionation of a hydrochloride salt...[Link]

  • USC Environmental Health & Safety. Solvents for a Safer, Sustainable Lab.[Link]

  • ResearchGate. Solubility of Chlordiazepoxide, Diazepam, and Lorazepam...[Link]

  • Dissolution Technologies. Dissolution Method Troubleshooting.[Link]

  • Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties.[Link]

  • PubChem. Diazepam. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1,4-diazepan-1-ylacetate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this compound. We provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and properties of this compound.

Q1: What is this compound and what are its primary applications?

This compound is a chemical intermediate, often used in the synthesis of more complex molecules, particularly in pharmaceutical research. The 1,4-diazepane core is a feature of various biologically active compounds.[1] Its structure makes it a valuable building block for creating libraries of compounds for drug discovery screening.

Q2: How should I properly store this compound to ensure its long-term stability?

As a dihydrochloride salt of an amine and an ester, this compound is susceptible to several degradation pathways. Proper storage is critical.

  • Temperature: Store at 2-8°C for long-term stability. Storage at ambient temperature may be acceptable for short periods, but refrigeration is recommended to minimize degradation.[2][3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This is crucial because the compound is hygroscopic.

  • Light: Protect from light. Similar structures, like diazepam, are known to be sensitive to photolytic conditions.[2][4]

Q3: Is this compound hygroscopic? How does this affect my experiments?

Yes, amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6] This has several practical implications:

  • Inaccurate Weighing: The measured weight may be artificially high due to absorbed water, leading to errors in molar calculations and reaction stoichiometry.

  • Reaction Artifacts: The presence of water can promote hydrolysis of the ethyl ester group, especially since the dihydrochloride form creates an acidic environment.[7][8]

  • Physical State Changes: The compound may become sticky or oily, making it difficult to handle.

To mitigate these issues, always handle the compound in a glove box or a controlled, low-humidity environment. Dry the material under high vacuum before use if it has been exposed to air.

Q4: What are the visual or analytical signs of degradation in my sample?

Degradation can manifest in several ways:

  • Appearance: A change from a white or off-white solid to a yellowish or brownish, sticky solid can indicate degradation.

  • NMR Spectroscopy: The appearance of a new singlet around 1.2-1.3 ppm (triplet) and 4.1-4.2 ppm (quartet) could indicate the presence of free ethanol from hydrolysis. A broad peak corresponding to water will also be prominent if the sample is wet.

  • LC-MS Analysis: The appearance of a peak corresponding to the hydrolyzed carboxylic acid (M-28) or the free base (M-73) are clear indicators of degradation.

Q5: In which solvents is the compound soluble?

Solubility is a key parameter for reaction setup and purification.

Solvent CategoryExamplesSolubility ProfileRationale
Polar Protic Water, Methanol, EthanolHighThe hydrochloride salt form enhances solubility in polar protic solvents. However, be aware of the high risk of ester hydrolysis in these solvents over time.[7][9]
Polar Aprotic DMSO, DMFModerate to HighGood choice for reactions where water must be excluded.
Ethers THF, Diethyl EtherLow to InsolubleOften used as anti-solvents for precipitation or crystallization.
Hydrocarbons Hexanes, TolueneInsolubleUseful for washing away non-polar impurities.

Part 2: Troubleshooting Experimental Artifacts

This section provides a problem-cause-solution framework for specific issues encountered during synthesis and analysis.

Problem 1: Inconsistent Reaction Yields or Generation of Unexpected Side Products

Low or variable yields are often traced back to two primary chemical instabilities of the molecule.

  • Potential Cause A: Hydrolysis of the Ethyl Ester The dihydrochloride nature of the compound makes the local environment acidic. In the presence of nucleophilic species, particularly water, the ethyl ester can undergo acid-catalyzed hydrolysis to form the corresponding carboxylic acid.[7][8][10] This side product can complicate purification and reduces the yield of the desired product.

  • Potential Cause B: Salt Disproportionation The dihydrochloride salt can exist in equilibrium with its free base or monohydrochloride form.[11][12] This process, known as disproportionation, can be promoted by basic reagents, certain excipients (if in a formulation), or even by the reaction solvent. The resulting free amine is a stronger nucleophile and may exhibit different reactivity, leading to unexpected side products.

Solutions & Recommended Protocols:

  • Strict Anhydrous Conditions: All reactions should be performed under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents and flame-dried glassware.

  • Non-Nucleophilic Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to scavenge acid without promoting disproportionation or other side reactions.

  • Temperature Control: Keep the reaction temperature as low as reasonably possible to minimize the rate of hydrolysis and other side reactions.

Protocol: Standard Acylation Reaction under Anhydrous Conditions

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen atmosphere.

  • Add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Causality: The base is required to neutralize the HCl salt and liberate the free amine for the reaction.

  • Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Problem 2: Inconsistent Analytical Data (NMR, LC-MS)

Ambiguous or non-reproducible analytical results are a common frustration. The flowchart below provides a systematic approach to diagnosing the issue.

Diagram: Troubleshooting Workflow for Analytical Inconsistencies

G start Inconsistent Analytical Data (NMR, LC-MS) q1 Is a broad water peak _present in ¹H NMR?_ start->q1 res1 Artifact: Hygroscopicity Solution: 1. Dry sample under high vacuum. 2. Use deuterated solvent from a fresh, sealed bottle. 3. Re-acquire data. q1->res1 Yes q2 Are there broad peaks or _unexpected chemical shifts in NMR?_ q1->q2 No a1_yes Yes a1_no No res1->q2 res2 Artifact: Salt Disproportionation Solution: 1. Check for multiple spots on TLC. 2. Analyze by LC-MS to look for free base (M-73). 3. Consider converting to the free base for cleaner NMR. q2->res2 Yes q3 Does LC-MS show a peak for _the hydrolyzed acid (M-28)?_ q2->q3 No a2_yes Yes a2_no No res2->q3 res3 Artifact: Hydrolysis Solution: 1. Review reaction/workup for water. 2. Check stability in the analytical solvent (e.g., MeOH). 3. Purify to remove the acid byproduct. q3->res3 Yes end_node Data Consistent Proceed with research. q3->end_node No a3_yes Yes a3_no No res3->end_node

Sources

Technical Support Center: Stability Testing of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride. Our focus is to deliver practical, field-proven insights and troubleshooting strategies to navigate the complexities of your experimental workflow.

Introduction: Understanding the Molecule

This compound is a molecule characterized by several key functional groups that dictate its stability profile: an ethyl ester , a cyclic diamine (1,4-diazepane) , and a dihydrochloride salt form. Each of these features presents a potential route for degradation. The ester is susceptible to hydrolysis, the tertiary amines in the diazepane ring are prone to oxidation, and the overall stability can be influenced by pH and the presence of counter-ions. A thorough understanding of these potential liabilities is the first step in designing a robust stability testing program.[1][2]

The goal of stability testing is not merely to identify if a molecule degrades, but to understand how, why, and how fast it degrades. This knowledge is critical for developing stable formulations, selecting appropriate packaging, and defining storage conditions and shelf-life.[1][3] Forced degradation, or stress testing, is an indispensable tool in this process, allowing for the rapid identification of likely degradation products and the development of stability-indicating analytical methods.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the stability assessment of amine-containing esters like this compound.

Part 1: General Stability & Forced Degradation

Q1: What are the essential first steps for evaluating the stability of this compound?

The initial phase should focus on two parallel objectives: performing forced degradation studies and developing a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[1][4] Forced degradation studies are designed to intentionally degrade the sample under conditions more severe than accelerated stability conditions to understand the degradation pathways.[1][3]

These studies should be conducted on the drug substance to:

  • Identify potential degradants.[3]

  • Elucidate degradation pathways.[1][3]

  • Assess the intrinsic stability of the molecule.[3]

  • Crucially, to challenge and validate your analytical method to ensure it can separate the parent compound from all significant degradation products.[4]

Q2: Which regulatory guidelines should I follow for stability testing?

The foundational guidelines are provided by the International Council for Harmonisation (ICH). The most relevant documents are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the core principles of stability testing, including storage conditions and testing frequency for long-term, intermediate, and accelerated studies.[5]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides a systematic approach for evaluating the photosensitivity of a drug.[1][6]

Q3: What are the standard conditions for forced degradation studies?

Forced degradation studies should be designed to achieve a target degradation of 10-20% of the active pharmaceutical ingredient (API).[4] Over-stressing can lead to secondary degradation products not relevant to formal stability, while under-stressing may not generate sufficient degradants to challenge the analytical method.[1]

Stress ConditionTypical Reagents and ConditionsRationale for this compound
Acid Hydrolysis 0.1 M to 1 M HCl; Room Temperature to 60°CTo challenge the stability of the ethyl ester linkage, which is susceptible to acid-catalyzed hydrolysis.[7][8][9]
Base Hydrolysis 0.1 M to 1 M NaOH; Room Temperature to 60°CTo challenge the ethyl ester, which is highly susceptible to base-catalyzed saponification.[10][11]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂); Room TemperatureTo evaluate the susceptibility of the tertiary amines in the diazepane ring to N-oxidation.[3][10]
Thermal Degradation Dry Heat; 60°C to 80°C (or higher, depending on melting point)To assess the intrinsic thermal stability of the molecule in the solid state.[1][12]
Photostability Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV lightTo determine if the molecule is light-sensitive, as mandated by ICH Q1B guidelines. A dark control should be run in parallel.[1][6]

Q4: My compound degraded almost instantly in 0.1 M NaOH. What does this indicate and what should I do?

This strongly suggests rapid base-catalyzed hydrolysis of the ethyl ester bond. This is a common and expected degradation pathway for ester-containing compounds.[11]

Troubleshooting Steps:

  • Reduce Severity: Use milder conditions. Try 0.01 M or even 0.001 M NaOH, and conduct the experiment at a lower temperature (e.g., 5-10°C) to slow the reaction.

  • Time Course Analysis: Sample at very early time points (e.g., 1, 5, 15, 30 minutes) to capture the degradation profile before it is complete.

  • Confirm Degradant: The primary degradation product should be 1,4-diazepan-1-ylacetic acid. You can confirm this using mass spectrometry (MS) by looking for the corresponding mass-to-charge ratio (m/z).

Part 2: Analytical Method Troubleshooting (HPLC)

Q5: How do I develop a robust, stability-indicating RP-HPLC method?

A stability-indicating method is one that can accurately quantify the decrease of the active drug substance due to degradation and separate it from its degradation products.[4]

Recommended Starting Point:

  • Column: A C18 column (e.g., 150 x 4.6 mm, 3-5 µm particle size) is a versatile starting point.[13][14][15]

  • Mobile Phase:

    • Aqueous (A): Phosphate or acetate buffer (e.g., 20 mM) with a pH between 3 and 6. The pH can significantly impact the retention and peak shape of the basic amine groups.

    • Organic (B): Acetonitrile or Methanol.

  • Detection: UV detection. Perform a wavelength scan of the parent compound to find the absorbance maximum (λ-max).

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute all components, including the parent compound and any potential degradants.

Q6: My degradant peaks are co-eluting with the parent peak. How can I improve separation?

Co-elution is a common challenge. Here is a logical troubleshooting sequence:

G start Initial Observation: Co-elution of Parent and Degradant Peaks adjust_gradient Modify Gradient Slope (Make it shallower) start->adjust_gradient Easiest to implement change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol or vice-versa) start->change_organic Changes selectivity resolved Resolution Achieved? adjust_gradient->resolved change_organic->resolved adjust_ph Adjust Mobile Phase pH (± 0.5 pH units) change_column Try a Different Column Chemistry (e.g., C8, Phenyl-Hexyl) adjust_ph->change_column If pH has little effect resolved2 resolved2 adjust_ph->resolved2 Resolution Achieved? change_column->resolved2 resolved->adjust_ph No end_success Method Optimized resolved->end_success Yes end_reassess Re-evaluate Stress Samples (Consider alternative method like HILIC) resolved2->end_success Yes resolved2->end_reassess No

Caption: Troubleshooting workflow for HPLC peak separation.

Causality:

  • Gradient Slope: A shallower gradient increases the time components spend in the mobile phase, allowing for better separation.

  • Organic Modifier: Acetonitrile and methanol have different polarities and solvating properties, which can alter the elution order and selectivity.

  • Mobile Phase pH: The ionization state of the diazepane amines and any acidic degradants is pH-dependent. Changing the pH alters their hydrophobicity and interaction with the C18 stationary phase, which can dramatically affect retention and resolution.

Q7: I am seeing an unexpected peak in my chromatogram even in the unstressed control sample stored in the autosampler. What could be the cause?

This could be an artifact. A common issue with secondary amine-containing drugs is the potential for on-instrument degradation or reaction.[16] For Ethyl 1,4-diazepan-1-ylacetate, consider:

  • Reaction with Mobile Phase: If using a buffer that can react with amines.

  • In-vial Degradation: The sample diluent could be causing degradation. Ensure the diluent is inert and mimics the starting mobile phase conditions.

  • Excipient Interaction: If analyzing a formulated product, an excipient could be interacting with the drug substance.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to stress testing.

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).

  • Stress Conditions:

    • Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl (for acid) and 0.2 M NaOH (for base) to achieve a final concentration of 0.1 M acid/base. Incubate at 50°C.

    • Oxidation: Mix the stock solution with 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Store the solid API in an oven at 70°C. Also, store a solution of the API at 70°C.

    • Photolytic: Expose the solid API and a solution of the API to light conditions as specified in ICH Q1B. Wrap a control sample in aluminum foil.[6]

  • Time Points: Withdraw aliquots at predefined intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quenching: For acid/base samples, neutralize the solution by adding an equimolar amount of base/acid, respectively. For oxidative samples, degradation can be stopped by adding a small amount of sodium sulfite.

  • Analysis: Dilute all samples to the target concentration with the mobile phase and analyze using the developed HPLC method.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep Prepare API Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 50°C) prep->acid base Base Hydrolysis (0.1M NaOH, 50°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (Solid & Solution, 70°C) prep->therm photo Photolytic (ICH Q1B) prep->photo sample Sample at Time Points (0, 2, 8, 24h...) acid->sample base->sample oxid->sample therm->sample photo->sample quench Quench Reaction (Neutralize/Dilute) sample->quench hplc Analyze by Stability- Indicating HPLC quench->hplc data Evaluate Data: % Degradation, Peak Purity hplc->data

Caption: General workflow for a forced degradation study.

Protocol 2: Long-Term and Accelerated Stability Study

This protocol is based on ICH Q1A guidelines for a drug substance intended for storage in a temperate climate (Zone II).[5]

  • Batch Selection: Use at least three primary batches of the drug substance.[17][18]

  • Container Closure System: Package the substance in a container that simulates the proposed packaging for storage and distribution.[19]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[5][19]

    • Accelerated: Test at 0, 3, and 6 months.[5][19]

  • Tests to Perform: At each time point, the sample should be tested for appearance, assay, degradation products, and any other critical quality attributes.

  • Evaluation: A "significant change" is defined as a failure to meet the specification.[17] If significant change occurs under accelerated conditions, testing at an intermediate condition (30°C ± 2°C / 65% RH ± 5% RH) may be required.[5]

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Google Cloud.
  • Forced degradation studies. (2016, December 14). MedCrave online. Retrieved January 19, 2026, from [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority. Retrieved January 19, 2026, from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved January 19, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. (2015, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022, November 8). Biosciences Biotechnology Research Asia. Retrieved January 19, 2026, from [Link]

  • ICH Q1A(R2) Guideline. (n.d.). International Council for Harmonisation. Retrieved January 19, 2026, from [Link]

  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003, December 17). European Medicines Agency. Retrieved January 19, 2026, from [Link]

  • Development and validation of stability indicating RP-HPLC method for determination of Clonazepam in bulk and pharmaceutical dosage form. (2019, February 15). Journal of Drug Delivery and Therapeutics. Retrieved January 19, 2026, from [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved January 19, 2026, from [Link]

  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. (n.d.). T,C&A LAB. Retrieved January 19, 2026, from [Link]

  • On the cause of low thermal stability of ethyl halodiazoacetates. (2016, July 26). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Draft regional guidelines on stability testing of active substances and pharmaceutical products. (n.d.). World Health Organization (WHO). Retrieved January 19, 2026, from [Link]

  • Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • On the cause of low thermal stability of ethyl halodiazoacetates. (2016, July 26). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Analytical methods for determination of benzodiazepines. A short review. (2015, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids. (2015, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Stability and compatibility study of parenteral diazepam in different storage conditions. (n.d.). JOCPR. Retrieved January 19, 2026, from [Link]

  • Kinetics of the acid hydrolysis of diazepam, bromazepam, and flunitrazepam in aqueous and micellar systems. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DIAZEPAM AND IMIPRAMINE IN BULK & PHARMACEUTICAL FORMULATIONS. (n.d.). Pharmacophore. Retrieved January 19, 2026, from [Link]

  • Identification, synthesis and characterization of potential impurities of Diazepam. (n.d.). JOCPR. Retrieved January 19, 2026, from [Link]

  • RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 19, 2026, from [Link]

  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. (2022, November 20). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Thermal stability and decomposition of pharmaceutical compounds. (2015, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Development of a sample preparation and analysis method for therapeutic monitoring of diazepam and major metabolite in alcohol withdrawal syndrome treatment. (2025, August 1). PubMed. Retrieved January 19, 2026, from [Link]

  • Analytical Techniques for the Assessment of Drug Stability. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]

  • Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. (2017, December 20). KoreaMed Synapse. Retrieved January 19, 2026, from [Link]

  • Comparison of various sample preparation methods for benzodiazepines in terms of the principles of white analytical chemistry. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]

  • Ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Diazepam. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. (2015, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 1,4-diazepan-1-ylacetate Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound, offering probable causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

Symptoms: After workup and purification, the isolated yield of this compound is significantly lower than expected.

Probable Causes & Solutions:

Probable CauseProposed Solution
Incomplete Reaction: The nucleophilic substitution may not have gone to completion.1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting 1,4-diazepane. 2. Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this may also promote side reactions. A temperature range of 40-60°C is a reasonable starting point. 3. Optimize Base and Solvent: The choice of base and solvent is critical for the N-alkylation of cyclic secondary amines[1][2]. Using a non-nucleophilic base like potassium carbonate or sodium carbonate in an aprotic polar solvent such as acetonitrile or DMF is often effective.[1][2]
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water.[3][4][5]1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. The use of anhydrous potassium carbonate or sodium carbonate is recommended.[2] 2. Careful pH Control during Workup: During the extraction and purification steps, avoid strongly acidic or basic aqueous solutions for extended periods. The final dihydrochloride salt formation should be performed in a non-aqueous solvent like isopropanol or ethanol with HCl gas or a solution of HCl in an organic solvent.
Formation of Di-substituted Byproduct: Both nitrogen atoms of the 1,4-diazepane ring can be alkylated by ethyl chloroacetate, leading to the formation of a di-substituted byproduct.1. Control Stoichiometry: Use a slight excess of 1,4-diazepane relative to ethyl chloroacetate to favor mono-alkylation. A molar ratio of 1.1-1.2:1 (diazepane:ethyl chloroacetate) is a good starting point. 2. Slow Addition of Alkylating Agent: Add the ethyl chloroacetate dropwise to the reaction mixture containing the 1,4-diazepane and base. This maintains a low concentration of the alkylating agent, minimizing the chance of di-alkylation.
Product Loss During Workup/Purification: The desired product, being a salt, might have some solubility in the aqueous phase during extraction or may be difficult to crystallize.1. Optimize Extraction pH: Before extraction, carefully adjust the pH of the aqueous layer. The free base form of the product will be more soluble in organic solvents. After separation, the product can be converted back to the dihydrochloride salt. 2. Salting Out: If the product has some water solubility, saturating the aqueous layer with sodium chloride before extraction can help drive the product into the organic layer. 3. Alternative Purification: If crystallization is problematic, consider column chromatography on silica gel using a mobile phase containing a small percentage of a basic modifier like triethylamine to prevent streaking of the amine product before converting it to the salt.
Problem 2: Presence of Significant Impurities in the Final Product

Symptoms: NMR or LC-MS analysis of the final product shows the presence of unexpected peaks, indicating impurities.

Probable Causes & Solutions:

ImpurityIdentificationProbable CauseMitigation and Removal
Di-substituted 1,4-diazepane A peak in the mass spectrum corresponding to the molecular weight of the di-alkylated product.Over-alkylation of the starting material.Prevention: See "Formation of Di-substituted Byproduct" in Problem 1. Removal: This impurity is generally more non-polar than the mono-substituted product. It can often be separated by column chromatography. Fractional crystallization might also be effective.
1,4-Diazepan-1-ylacetic acid A peak in the mass spectrum corresponding to the hydrolyzed ester.Ester hydrolysis during the reaction or workup.[3][4][5][6]Prevention: See "Ester Hydrolysis" in Problem 1. Removal: This acidic impurity can be removed by washing the organic layer with a mild basic solution like saturated sodium bicarbonate during workup.
Quaternary Ammonium Salt A permanently charged species, often less mobile on TLC.Further alkylation of the tertiary amine product can lead to the formation of a quaternary ammonium salt.[7][8][9][10][11]Prevention: Use controlled stoichiometry and slow addition of the alkylating agent. Removal: Quaternary ammonium salts are highly polar and often water-soluble. They can typically be removed by extraction with water.
Unreacted 1,4-diazepane A peak corresponding to the starting material.Incomplete reaction.Prevention: See "Incomplete Reaction" in Problem 1. Removal: The starting diamine can be removed by washing the organic layer with a dilute acid solution during workup.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the synthesis of Ethyl 1,4-diazepan-1-ylacetate?

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] The secondary amine of the 1,4-diazepane ring acts as a nucleophile and attacks the electrophilic carbon atom of ethyl chloroacetate, which bears a chlorine leaving group. A base is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.

Q2: Why is the dihydrochloride salt form of the product often desired?

The dihydrochloride salt form offers several advantages for a pharmaceutical intermediate or active ingredient. It is typically a stable, crystalline solid that is easier to handle, purify, and formulate compared to the free base, which may be an oil or a less stable solid. The salt form also often has improved aqueous solubility.

Q3: Can other alkylating agents be used instead of ethyl chloroacetate?

Yes, other alkylating agents like ethyl bromoacetate can be used. Bromoacetates are generally more reactive than chloroacetates, which may lead to faster reaction times but could also increase the likelihood of side reactions like di-alkylation. The choice of alkylating agent can be optimized based on the desired reactivity and cost.

Q4: Is there a risk of ring-opening of the 1,4-diazepane ring during this synthesis?

While ring-opening reactions of diazepine rings have been reported, particularly for benzodiazepines under acidic conditions, it is less common for simple saturated 1,4-diazepanes under the typical N-alkylation conditions.[12][13][14] The reaction conditions for this synthesis are generally mild enough to preserve the integrity of the diazepane ring.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information on the reaction progress and the presence of any side products.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups like the ester carbonyl and the amine N-H (in the salt form).

    • Elemental Analysis: To determine the elemental composition and confirm the purity of the dihydrochloride salt.

Visualizing the Chemistry: Reaction and Troubleshooting Workflows

Main Reaction and Common Side Reactions

The following diagram illustrates the intended synthetic pathway and the two most common side reactions: di-alkylation and ester hydrolysis.

reaction_pathway cluster_main Main Reaction cluster_side Side Reactions 1,4-Diazepane 1,4-Diazepane Product Ethyl 1,4-diazepan-1-ylacetate 1,4-Diazepane->Product + Ethyl Chloroacetate (S N 2) Di-alkylation Di-substituted Product 1,4-Diazepane->Di-alkylation + 2x Ethyl Chloroacetate Hydrolysis 1,4-Diazepan-1-ylacetic acid Product->Hydrolysis H₂O / H⁺ or OH⁻

Caption: Synthetic pathway and common side reactions.

Troubleshooting Workflow for Low Yield

This workflow provides a systematic approach to diagnosing and resolving issues related to low product yield.

troubleshooting_workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete incomplete->complete No troubleshoot_reaction Optimize Reaction: - Extend Time - Increase Temp - Change Base/Solvent incomplete->troubleshoot_reaction Yes check_workup Analyze Workup Procedure complete->check_workup end Improved Yield troubleshoot_reaction->end hydrolysis Ester Hydrolysis? check_workup->hydrolysis dialkylation Di-alkylation? hydrolysis->dialkylation No solve_hydrolysis Use Anhydrous Conditions Control pH hydrolysis->solve_hydrolysis Yes purification_loss Loss during Purification? dialkylation->purification_loss No solve_dialkylation Adjust Stoichiometry Slow Addition dialkylation->solve_dialkylation Yes solve_purification Optimize Extraction pH Consider Chromatography purification_loss->solve_purification Yes solve_hydrolysis->end solve_dialkylation->end solve_purification->end

Caption: A systematic guide to troubleshooting low yields.

References

  • Study.com. (n.d.). Show the chemical reaction for the hydrolysis of the ester, ethyl acetate, indicating the two products of this reaction. Retrieved from [Link]

  • Quora. (2018). What is the order of hydrolysis of ethyl acetate? Retrieved from [Link]

  • ResearchGate. (n.d.). Reversible Ring‐Opening Reaction of a Triazolobenzodiazepine, Triazolam, in Acidic Media. Retrieved from [Link]

  • Journal of Chemical Education. (1970). Hydrolysis of ethyl acetate in concentrated sulfuric acid. A group experiment for advanced students. Retrieved from [Link]

  • CBQ. (n.d.). Optimized synthesis and characterization of ethyl N-cycloamine acetates. Retrieved from [Link]

  • Vedantu. (n.d.). The hydrolysis of ethyl acetate in an acidic medium class 11 chemistry CBSE. Retrieved from [Link]

  • PubMed. (1988). Kinetics and equilibrium of the reversible alprazolam ring-opening reaction. Retrieved from [Link]

  • Sci-Hub. (n.d.). Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of impurities of Diazepam. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved from [Link]

  • PubMed. (1980). Reversible ring-opening reactions of nimetazepam and nitrazepam in acidic media at body temperature. Retrieved from [Link]

  • PubMed. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Retrieved from [Link]

  • PubMed. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of diazepam. Retrieved from [Link]

  • ResearchGate. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Retrieved from [Link]

  • PubMed Central. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). Retrieved from [Link]

  • National Institutes of Health. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • Wiley Online Library. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Retrieved from [Link]

  • SciSpace. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

  • Wiley Online Library. (2011). Synthesis of 2-(4-substitutedbenzyl-[3][6]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[3][4][6]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Retrieved from [Link]

  • Juniper Publishers. (2017). Alkylation-Elimination Reaction in Quaternary Ammonium Salts. Retrieved from [Link]

  • ResearchGate. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Bentham Science. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • OUCI. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Google Patents. (2005). A method of purification of lorazepam.
  • MDPI. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • PubMed Central. (2014). N-Dealkylation of Amines. Retrieved from [Link]

  • ResearchGate. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Diazepam Therapy and CYP2C19 Genotype. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). VALIUM (DIAZEPAM) Label. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazepam. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Ethyl 1,4-diazepan-1-ylacetate dihydrochloride Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 1,4-diazepan-1-ylacetate dihydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during bioassays with this compound. As a diazepane derivative, this molecule holds potential for research in areas targeting the central nervous system, similar to other compounds in its class like diazepam.[1][2][3][4] This resource is designed to offer practical, field-proven insights to help you navigate the complexities of your experiments and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound is a small molecule containing a diazepane ring, a structure found in well-known anxiolytic drugs like diazepam.[5][6][7] While specific research on this compound is limited, its structural similarity to diazepam suggests it may act as a modulator of GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA.[2][4] However, piperazine and diazepane derivatives are known to exhibit a wide range of biological activities and could have other targets.[1][8][9][10] Therefore, its precise mechanism of action should be determined empirically.

Q2: How should I prepare and store stock solutions of this compound?

As a dihydrochloride salt, the compound is expected to be more soluble in aqueous solutions like water, PBS, or cell culture media compared to its free base form. However, the ethyl ester group may be susceptible to hydrolysis over time in aqueous solutions, especially at non-neutral pH.

Parameter Recommendation Rationale
Solvent Start with sterile, nuclease-free water or DMSO for high-concentration stock solutions.Water is suitable for the dihydrochloride salt. DMSO is a common solvent for organic molecules and can aid solubility if issues arise.
Concentration Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your assay.High concentration stocks reduce the potential for solvent effects in your experiments.
Storage Aliquot stock solutions into single-use volumes and store at -20°C or -80°C.Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. Colder temperatures slow down potential degradation.
Handling Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.Proper mixing is crucial for accurate dosing.

Q3: What are the potential off-target effects I should be aware of?

Derivatives of piperazine and diazepane have been reported to interact with a variety of receptors and enzymes.[8][9][10] Off-target effects are a common challenge with small molecules and can arise from structural similarities between protein binding sites.[11] It is advisable to perform counter-screening against a panel of relevant receptors, especially other CNS targets, to determine the selectivity of this compound.

Troubleshooting Guides

Guide 1: Assay Signal and Readout Issues

Problem: My assay shows no signal or a very weak signal.

  • Possible Cause 1: Compound Inactivity or Degradation.

    • Solution:

      • Verify Compound Integrity: Use a fresh aliquot of your stock solution. If possible, confirm the identity and purity of your compound using analytical methods like HPLC or mass spectrometry.

      • Check Storage Conditions: Ensure the compound has been stored correctly at -20°C or -80°C and protected from light if it is light-sensitive.[12]

      • Prepare Fresh Dilutions: Prepare fresh working dilutions from your stock solution immediately before each experiment.

  • Possible Cause 2: Incorrect Assay Conditions.

    • Solution:

      • Equilibrate Reagents: Ensure all assay components, except for enzymes, are equilibrated to the recommended assay temperature.[12]

      • Optimize Incubation Time: The compound may require a longer incubation time to exert its effect. Perform a time-course experiment to determine the optimal incubation period.

      • Check Wavelength Settings: For absorbance, fluorescence, or luminescence-based assays, verify that the plate reader is set to the correct wavelengths.[12]

  • Possible Cause 3: Low Compound Concentration.

    • Solution:

      • Perform a Dose-Response Curve: Test a wide range of concentrations to determine the effective concentration range for your assay. It's possible the initial concentrations tested were too low to elicit a response.

Problem: The signal in my assay is saturated or too high.

  • Possible Cause 1: Compound Concentration is Too High.

    • Solution:

      • Dilute Your Sample: Perform serial dilutions of your compound to find a concentration that falls within the linear range of your assay.[12]

      • Review Standard Curve: Ensure your standards are prepared correctly and are not oversaturating the detector.[12]

  • Possible Cause 2: Autofluorescence of the Compound.

    • Solution:

      • Run a Compound-Only Control: In fluorescence-based assays, include a control well with only the compound and assay buffer to measure its intrinsic fluorescence.

      • Use Red-Shifted Dyes: Cellular components often autofluoresce in the green range.[13][14] If possible, switch to a red-shifted fluorescent probe to minimize background interference.[13]

Guide 2: Cell-Based Assay Problems

Problem: I am observing high cell death or toxicity that is not related to the expected mechanism of action.

  • Possible Cause 1: Poor Compound Solubility.

    • Solution:

      • Check for Precipitation: Visually inspect your cell culture wells under a microscope for any signs of compound precipitation.

      • Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).

      • Consider a Different Salt Form or Formulation: If solubility issues persist, it may be necessary to explore other salt forms or use formulating agents, though this is a more advanced drug development step.

  • Possible Cause 2: Off-Target Cytotoxicity.

    • Solution:

      • Perform a Cytotoxicity Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration of your compound.

      • Use a Lower Concentration: If possible, conduct your functional assays at concentrations below the cytotoxic threshold.

      • Employ a Rescue Experiment: If you have a hypothesis about the off-target effect, try to "rescue" the cells by co-incubating with an antagonist for the off-target receptor.

Problem: The compound is not showing any effect in my cell-based assay.

  • Possible Cause 1: Poor Cell Permeability.

    • Solution:

      • Assess Lipophilicity: While the dihydrochloride salt improves water solubility, the overall lipophilicity of the molecule will influence its ability to cross the cell membrane.[15] Lipinski's Rule of Five can provide a rough guide, but experimental validation is necessary.[16]

      • Use Permeabilized Cells (for intracellular targets): As a control, you can use a mild detergent (e.g., digitonin) to permeabilize the cell membrane and see if the compound can then access its intracellular target. This is an endpoint assay and not suitable for live-cell imaging.

      • Consider Prodrug Strategies: In drug development, ester groups are sometimes used as prodrug moieties that are cleaved by intracellular esterases to release the active compound.[15] It's worth investigating if your cell type has sufficient esterase activity.

  • Possible Cause 2: Cellular Efflux.

    • Solution:

      • Co-incubate with Efflux Pump Inhibitors: P-glycoprotein (P-gp) is a common efflux pump that can remove small molecules from cells. As a diagnostic test, you can co-incubate your compound with a known P-gp inhibitor, such as verapamil, to see if this increases its intracellular accumulation and activity.

Visualizing Experimental Workflow and Troubleshooting

Below are diagrams to help visualize a typical experimental workflow and a decision-making process for troubleshooting.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (10-50 mM in DMSO/H2O) treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells prep_cells Seed Cells in Microplate prep_cells->treat_cells incubate Incubate for Optimized Time treat_cells->incubate add_reagents Add Assay Reagents incubate->add_reagents read_plate Read Plate (Abs/Fluor/Lum) add_reagents->read_plate analyze_data Analyze Data & Generate Dose-Response Curve read_plate->analyze_data

Caption: A generalized workflow for a cell-based bioassay.

troubleshooting_tree cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay start Unexpected Assay Result q1 Is the issue in a biochemical or cell-based assay? start->q1 biochem_q1 No/Low Signal? q1->biochem_q1 Biochemical cell_q1 High Cytotoxicity? q1->cell_q1 Cell-based biochem_a1 Check Compound Integrity Optimize Assay Conditions biochem_q1->biochem_a1 Yes biochem_q2 High/Saturated Signal? biochem_q1->biochem_q2 No biochem_a2 Lower Compound Concentration Check for Autofluorescence biochem_q2->biochem_a2 Yes cell_a1 Check Solubility Assess Off-Target Effects cell_q1->cell_a1 Yes cell_q2 No Cellular Effect? cell_q1->cell_q2 No cell_a2 Assess Cell Permeability Check for Efflux cell_q2->cell_a2 Yes

Sources

Ethyl 1,4-diazepan-1-ylacetate dihydrochloride handling and storage best practices

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Core Chemical Profile & Inherent Challenges

Understanding the chemistry of this compound is fundamental to its proper handling. The molecule's structure presents two primary challenges:

  • Extreme Hygroscopicity: Dihydrochloride salts have a strong affinity for water and will readily absorb moisture from the atmosphere.[1][2] This can rapidly change the material's physical state from a free-flowing powder to a sticky, difficult-to-handle solid or even a liquid.[1]

  • Susceptibility to Hydrolysis: The ethyl ester functional group is vulnerable to cleavage in the presence of water. This hydrolysis is catalyzed by the acidic nature of the dihydrochloride salt itself, leading to the formation of the corresponding carboxylic acid and ethanol, thereby altering the compound's purity and activity.[3]

Failure to mitigate these challenges can lead to inaccurate weighing, degradation of the starting material, and compromised experimental results.

Personal Protective Equipment (PPE) and Engineering Controls

Given the compound's nature as an amine salt, which can be corrosive and pose respiratory risks, a robust safety protocol is non-negotiable.[4][5]

Mandatory PPE:

  • Eye Protection: Chemical splash goggles are required at all times.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always change gloves immediately after handling the compound.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: When handling the powder outside of a contained environment (e.g., glove box, ventilated enclosure), a properly fitted NIOSH-approved respirator is essential to prevent inhalation of fine particles.[4][6]

Engineering Controls:

  • Ventilation: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Controlled Atmosphere: For weighing and aliquoting, the use of a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon) is the gold standard and strongly recommended to prevent moisture absorption.[2][9]

Storage and Stability: Preserving Compound Integrity

Proper storage is the most critical factor in maintaining the long-term stability and usability of this compound.

ParameterRecommendationRationale
Temperature Store at 2-8°C.Cool conditions slow down potential degradation pathways. Avoid freezing, which can introduce moisture through condensation cycles.
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).This is the most effective way to prevent moisture absorption (hygroscopicity) and subsequent hydrolysis.[9]
Container Tightly sealed, amber glass vials.Protects from light and prevents moisture ingress. Ensure the cap has a chemically resistant liner (e.g., PTFE).[10]
Location Inside a desiccator cabinet, preferably within a cold room or refrigerator.Provides a secondary barrier against ambient humidity.[1]
Incompatibilities Segregate from strong bases, oxidizing agents, and reactive metals.Avoid accidental mixing with incompatible chemicals to prevent hazardous reactions.[8][10]

Protocol: Weighing and Handling of a Hygroscopic Compound

This protocol outlines the best practice for accurately weighing and preparing solutions of this compound.

Objective: To accurately weigh the compound while minimizing exposure to atmospheric moisture.

Optimal Method: Using a Glove Box

  • Preparation: Place the sealed container of the compound, along with all necessary tools (spatulas, weigh boats, vials, pipettes, solvent), inside the glove box antechamber.

  • Atmosphere Purge: Cycle the antechamber atmosphere as per the glove box operating instructions to replace ambient air with the inert atmosphere.

  • Equilibration: Move the items into the main chamber and allow the compound container to equilibrate to the glove box temperature for at least 15-20 minutes to prevent condensation upon opening.

  • Weighing: Tare a clean, dry receiving vial on the analytical balance inside the glove box. Carefully transfer the desired amount of powder into the vial and seal it immediately.

  • Solution Preparation: If making a solution, add the desired anhydrous solvent directly to the vial inside the glove box. Seal the vial before removing it from the glove box.

Alternative Method: "Quick Weigh" Technique (Higher Risk) If a glove box is unavailable, this method can be used but carries a higher risk of moisture absorption.

  • Prepare all materials in a chemical fume hood.

  • Allow the sealed compound vial to warm to ambient temperature for at least 30 minutes before opening to prevent condensation.

  • Open the container and quickly remove the approximate amount needed using a clean, dry spatula. Immediately reseal the stock container.

  • Weigh the compound rapidly on an analytical balance. Be aware that the weight may drift upwards as it absorbs moisture.

  • Proceed immediately to solubilization using an anhydrous solvent.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by researchers.

Q1: My powder has turned into a sticky solid or a clear "goo." What happened? A: This is a classic sign of significant water absorption due to the compound's hygroscopic nature.[1][11] The powder has deliquesced, meaning it absorbed enough atmospheric moisture to dissolve itself. This indicates improper storage or handling. The presence of water has likely initiated hydrolysis of the ester group, compromising the sample's purity.

Q2: Can I still use the compound if it has become sticky? A: It is strongly discouraged. The water content is unknown, making accurate weighing impossible. More importantly, the chemical integrity of the compound is likely compromised due to hydrolysis. Using this material will lead to unreliable and non-reproducible experimental results.

Q3: The weight of my sample keeps increasing on the balance. How can I get an accurate measurement? A: This is a direct result of the compound absorbing moisture from the air during weighing. To solve this, you must use a controlled, dry environment for weighing, as detailed in the protocol above. A glove box with an inert atmosphere is the best solution.[2]

Q4: What are the signs of chemical degradation I should look for? A: Beyond the physical change from powder to a sticky solid, you may observe a change in color (e.g., yellowing) or the appearance of an unusual odor (e.g., a vinegary smell, which could indicate acetic acid formation from ester hydrolysis). For definitive analysis, techniques like NMR or LC-MS would be required to identify degradation products.

Q5: What solvents should I use to prepare a stock solution? A: Use only high-purity, anhydrous (dry) solvents. The choice of solvent depends on your experimental needs, but common options for polar hydrochloride salts include anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Always perform a small-scale solubility test first. Avoid protic solvents like methanol or ethanol unless they are rigorously dried, as residual water can promote hydrolysis over time.

Q6: How should I handle a spill of this compound? A: A minor spill of the solid powder should be handled promptly to prevent it from absorbing moisture. Follow the workflow outlined in the diagram below.

SpillResponse start_node start_node ppe_node ppe_node action_node action_node waste_node waste_node end_node end_node A Assess Spill & Alert Others B Don Appropriate PPE (Goggles, Gloves, Respirator) A->B Safety First C Cover spill with a dry, non-reactive absorbent (e.g., sand or vermiculite) B->C Containment D Gently sweep material into a labeled waste container. AVOID CREATING DUST. C->D Collection E Wipe the area with a damp cloth, then a dry cloth. D->E Decontamination F Place all cleaning materials into the hazardous waste container. E->F Waste Segregation G Dispose of waste according to institutional guidelines. F->G Final Disposal

Caption: Workflow for handling a dry spill of the compound.

Logical Troubleshooting Flowchart

Use this flowchart to diagnose issues related to the physical state of your compound.

troubleshooting_flowchart start_node start_node decision_node decision_node process_node process_node result_ok_node result_ok_node result_bad_node result_bad_node start Inspect Compound in Sealed Vial is_powder Is it a free-flowing powder? start->is_powder is_clumped Is it clumpy or a single solid mass? is_powder->is_clumped No use_compound Compound is OK to use. Handle with care under dry conditions. is_powder->use_compound Yes is_gooey Is it a sticky solid or liquid? is_clumped->is_gooey No minor_moisture Minor moisture absorption. Weighing will be difficult. Consider drying under high vacuum. is_clumped->minor_moisture Yes major_moisture Significant moisture absorption. Hydrolysis is likely. Accurate weighing is impossible. is_gooey->major_moisture Yes discard DISCARD COMPOUND. Integrity is compromised. Review storage and handling protocols. is_gooey->discard No (Unusual State) major_moisture->discard

Caption: Decision tree for assessing compound quality.

References

  • Beilstein Journals. (2016, July 26). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?[Link]

  • Sciencemadness Discussion Board. (2007, February 25). Are esters good solvants to conserve dry HCl?[Link]

  • Acionável. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • PubChem. Ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • University of California, Riverside. Practices for Proper Chemical Storage. [Link]

  • ResearchGate. (2022, September 20). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Google Patents.
  • ResearchGate. (2025, August 9). The thermal stability of ethyl diazoacetate. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • Storing. (2025, July 1). Best Practices for Storing Hydrochloric Acid Safely. [Link]

  • HepatoChem. How do you handle hygroscopic salts?[Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. [Link]

  • RPS. Hazard Watch: Amines in the workplace. [Link]

Sources

Validation & Comparative

A Comparative Guide to Efficacy Assessment: Ethyl 1,4-diazepan-1-ylacetate dihydrochloride vs. Diazepam

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of central nervous system (CNS) drug discovery, particularly in the search for novel anxiolytics, a robust comparative framework is essential for evaluating new chemical entities (NCEs) against established standards. This guide provides a methodological comparison between Diazepam, a well-characterized benzodiazepine, and Ethyl 1,4-diazepan-1-ylacetate dihydrochloride, representing a novel compound of interest. Diazepam, marketed as Valium, is a cornerstone in the treatment of anxiety, seizures, and muscle spasms.[1][2] Its efficacy stems from its role as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA throughout the CNS.[2][3][4][5]

Given the absence of established efficacy data for this compound in the public domain, this document outlines a comprehensive, multi-tiered experimental plan designed to rigorously assess its potential anxiolytic properties and benchmark its performance against Diazepam. This guide is structured to lead researchers through the critical in vitro and in vivo assays required to build a complete pharmacological profile, from initial target engagement to behavioral efficacy and potential side effects.

Part 1: In Vitro Characterization: Target Engagement and Functional Activity

The foundational step in evaluating a potential anxiolytic is to determine if and how it interacts with the primary molecular target for benzodiazepines, the GABA-A receptor. These assays are critical for establishing a mechanism of action and quantifying molecular potency.

Radioligand Binding Assay: Quantifying Target Affinity

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor and compare it to that of Diazepam.

Causality: A competitive radioligand binding assay is a direct measure of a compound's ability to physically interact with the target receptor.[6][7] By competing with a radiolabeled ligand (e.g., [3H]flumazenil) known to bind to the benzodiazepine site, we can calculate the inhibitory constant (Ki) of our test compound.[6][8] A lower Ki value signifies a higher binding affinity. This experiment is the first gate in the screening cascade; a compound that does not bind to the target is unlikely to share Diazepam's mechanism.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Homogenize rat cortical tissue in a Tris-HCl buffer to prepare a crude membrane suspension containing GABA-A receptors. Centrifuge and wash the membranes to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]flumazenil, and varying concentrations of the test compound (this compound) or the reference compound (Diazepam).

  • Incubation: Incubate the plates for 35-40 minutes at 30°C to allow the binding to reach equilibrium.[6][8]

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC50 (the concentration of the compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities

CompoundKi (nM) at GABA-A Benzodiazepine Site
DiazepamExpected: 1-10 nM
This compoundTo be determined
Electrophysiology: Assessing Functional Modulation

Objective: To characterize the functional effect of the test compound on GABA-A receptor activity and determine its potency (EC50) as a positive allosteric modulator (PAM).

Causality: While binding assays confirm interaction, they do not reveal the functional consequence. Electrophysiology, specifically the patch-clamp technique, allows for the direct measurement of ion flow through the GABA-A receptor's chloride channel.[9][10][11] By applying GABA to a cell expressing the receptor, we can measure a baseline current. A PAM, like Diazepam, will potentiate this current, increasing chloride influx without directly activating the channel itself.[5] This assay confirms the modulatory mechanism and quantifies its potency (EC50).

Experimental Protocol: Whole-Cell Patch-Clamp Assay

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing recombinant human GABA-A receptors (a common subtype is α1β2γ2) or cultured primary neurons.[12]

  • Patching: Establish a whole-cell patch-clamp configuration on a single cell, voltage-clamping the membrane potential at -80 mV.[13]

  • GABA Application: Apply a low, sub-maximal concentration of GABA (e.g., EC10) to elicit a small, stable inward chloride current.

  • Compound Application: While continuously applying GABA, co-apply increasing concentrations of the test compound or Diazepam.

  • Current Measurement: Record the potentiation of the GABA-evoked current at each compound concentration.

  • Data Analysis: Plot the percentage potentiation against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal potentiation) and the maximum potentiation effect (Emax).

Data Presentation: Comparative Functional Potency

CompoundEC50 (µM) for GABA Current PotentiationEmax (% Potentiation)
DiazepamExpected: 0.1-1 µMTo be determined
This compoundTo be determinedTo be determined

Visualization: GABA-A Receptor Modulation

GABAA_Modulation cluster_receptor GABA-A Receptor (Pentameric Ion Channel) cluster_activation Functional Effect GABA_Site GABA Binding Site Channel Cl- Channel (Closed) GABA_Site->Channel Opens Channel BZD_Site Benzodiazepine Binding Site BZD_Site->GABA_Site Increases GABA Affinity (Potentiation) Hyperpolarization Neuronal Inhibition (Anxiolysis) Channel->Hyperpolarization Increased Cl- Influx GABA GABA GABA->GABA_Site Binds PAM Diazepam or Test Compound PAM->BZD_Site Binds

Caption: Mechanism of GABA-A receptor positive allosteric modulation.

Part 2: In Vivo Behavioral Efficacy Assessment

Once a compound demonstrates promising in vitro activity, the next crucial step is to assess its efficacy in established animal models of anxiety.[14][15][16][17] These tests are designed to create a conflict between the animal's natural tendencies (e.g., exploring a new environment) and its innate aversion to certain stimuli (e.g., open, elevated spaces). Anxiolytic drugs reduce this aversion.

Elevated Plus Maze (EPM): A Gold Standard for Anxiolytic Screening

Objective: To measure the anxiolytic-like effects of the test compound by assessing the exploratory behavior of rodents in an elevated, plus-shaped maze.

Causality: The EPM is a widely validated model for assessing anxiety-like behavior.[18][19][20] Rodents naturally prefer the enclosed, dark "closed" arms over the open, elevated "open" arms.[21][22] An effective anxiolytic, like Diazepam, will increase the time spent in and the number of entries into the open arms, indicating a reduction in anxiety and risk-aversion.[18]

Experimental Protocol: Elevated Plus Maze Test

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms of equal size.[19][20]

  • Habituation: Acclimate the animals (mice or rats) to the testing room for at least 60 minutes before the test.[21]

  • Dosing: Administer the test compound, Diazepam (positive control), or vehicle (negative control) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes prior to testing. A dose-response curve should be established.

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for a 5-minute session.[19]

  • Data Collection: Use an overhead video camera and tracking software to automatically record key parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: Compare the parameters between the different treatment groups using statistical analysis (e.g., ANOVA). An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms without a significant change in total locomotion.

Data Presentation: Comparative EPM Performance

Treatment (Dose)% Time in Open ArmsOpen Arm EntriesTotal Distance (m)
VehicleBaselineBaselineBaseline
Diazepam (e.g., 2 mg/kg)Expected IncreaseExpected IncreaseExpected No Change/Slight Decrease
Test Compound (Dose 1)To be determinedTo be determinedTo be determined
Test Compound (Dose 2)To be determinedTo be determinedTo be determined
Test Compound (Dose 3)To be determinedTo be determinedTo be determined

Visualization: In Vivo Efficacy Workflow

InVivo_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing (30-60 min post-dose) cluster_analysis Data Analysis & Interpretation A Animal Cohorts (e.g., Mice, n=10/group) B Dosing Groups: - Vehicle - Diazepam (Positive Control) - Test Compound (Low, Mid, High Dose) A->B Random Assignment C Elevated Plus Maze (EPM) (5 min test) B->C D Rotarod Test (Assess Sedation) B->D E EPM Data: - Time in Open Arms - Open Arm Entries C->E F Rotarod Data: - Latency to Fall D->F G Calculate Therapeutic Index (Anxiolytic Dose vs. Sedative Dose) E->G F->G H Comparative Efficacy Profile G->H Compare to Diazepam

Caption: Workflow for in vivo anxiolytic efficacy and safety assessment.

Part 3: Side Effect Profile and Therapeutic Index

A critical aspect of any potential anxiolytic's profile is its separation from common benzodiazepine-related side effects, primarily sedation and motor impairment. A compound is only therapeutically useful if its anxiolytic effects occur at doses lower than those causing significant side effects.

Rotarod Test: Assessing Motor Coordination and Sedation

Objective: To quantify the sedative and motor-impairing effects of the test compound and compare them to Diazepam.

Causality: The rotarod test is a standard method for evaluating motor coordination, balance, and the sedative effects of drugs in rodents.[23][24] The animal is placed on a rotating rod, and its ability to remain on the rod is measured.[23][25] Compounds that cause sedation or impair motor function will significantly reduce the time an animal can stay on the accelerating rod.[25]

Experimental Protocol: Accelerating Rotarod Test

  • Apparatus: A motorized rotating rod apparatus with lanes to test multiple animals simultaneously.[24]

  • Training: Acclimate the animals to the rotarod for 2-3 days prior to the test day, with several training trials to establish a stable baseline performance.[24]

  • Dosing: On the test day, administer the same doses of the test compound, Diazepam, or vehicle as used in the EPM study.

  • Testing: At the same pre-treatment time point as the EPM test (e.g., 30-60 minutes post-dose), place the animal on the rod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[26]

  • Data Collection: Record the latency (in seconds) for the animal to fall off the rod. A maximum trial duration (e.g., 300 seconds) is typically set.

  • Data Analysis: Compare the latency to fall across the different treatment groups. A significant decrease in latency indicates motor impairment or sedation. Calculate the TD50 (the dose that causes motor impairment in 50% of the animals or reduces the mean latency by 50%).

Calculating the Therapeutic Index

Objective: To integrate efficacy and side effect data into a single metric that predicts the therapeutic window of the test compound.

Causality: The therapeutic index provides a quantitative measure of a drug's safety margin. For anxiolytics, this is often expressed as the ratio of the dose that produces an undesirable side effect (e.g., sedation) to the dose that produces the desired therapeutic effect (anxiolysis). A larger ratio is highly desirable, indicating a wider separation between efficacy and side effects.

Calculation:

  • Determine ED50: From the EPM dose-response data, calculate the dose of the compound that produces 50% of the maximal anxiolytic effect (e.g., increase in open arm time).

  • Determine TD50: From the Rotarod dose-response data, calculate the dose that causes a 50% reduction in performance (latency to fall).

  • Calculate the Index:

    • Therapeutic Index = TD50 (Rotarod) / ED50 (EPM)

Data Presentation: Comparative Efficacy and Safety Profile

CompoundAnxiolytic ED50 (EPM, mg/kg)Motor Impairment TD50 (Rotarod, mg/kg)Therapeutic Index (TD50/ED50)
DiazepamTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determined

Synthesis and Conclusion

This guide outlines a systematic and robust preclinical workflow for comparing the efficacy of a novel compound, this compound, against the benchmark anxiolytic, Diazepam. By progressing through a logical sequence of in vitro and in vivo experiments, researchers can build a comprehensive data package.

The ideal outcome for a novel anxiolytic would be to demonstrate:

  • High Affinity and Potency: A low Ki in the binding assay and a low EC50 in the electrophysiology assay, ideally comparable to or better than Diazepam.

  • Robust Anxiolytic Efficacy: A significant, dose-dependent increase in open arm exploration in the EPM at doses that are pharmacologically relevant.

  • A Superior Safety Profile: A significantly higher therapeutic index than Diazepam, indicating that anxiolytic effects are achieved at doses well below those that cause sedation or motor impairment.

The collective results from these studies will provide the critical data necessary to make an informed, evidence-based decision on whether this compound possesses a therapeutic profile that warrants further investigation and development as a potential next-generation anxiolytic agent.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3016, Diazepam. Retrieved from [Link]

  • Wikipedia (2024). Diazepam. Retrieved from [Link]

  • Patsnap (2024). What is the mechanism of Diazepam? Retrieved from [Link]

  • GoodRx (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. Retrieved from [Link]

  • ClinPGx (n.d.). Diazepam. Retrieved from [Link]

  • protocols.io (2023). Elevated plus maze protocol. Retrieved from [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1194. Retrieved from [Link]

  • Nakao, H., et al. (2003). Efficacy of diazepam as an anti-anxiety agent: meta-analysis of double-blind, randomized controlled trials carried out in Japan. Human Psychopharmacology: Clinical and Experimental, 18(6), 483-487. Retrieved from [Link]

  • National Institute for Health and Care Research (2003). Efficacy of diazepam as an anti-anxiety agent: meta-analysis of double-blind, randomized controlled trials carried out in Japan. Retrieved from [Link]

  • Gholipour, P., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(4), 1335–1343. Retrieved from [Link]

  • Belzung, C., & Griebel, G. (2001). Animal models for screening anxiolytic-like drugs: a perspective. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 356(1411), 1435–1443. Retrieved from [Link]

  • The Recovery Team (2024). Valium for Anxiety: Benefits, Risks, and Key Considerations. Retrieved from [Link]

  • Dr. Oracle (2025). What is the appropriate use of diazepam (benzodiazepine) for anxiety treatment? Retrieved from [Link]

  • Salin, P. A., & Prince, D. A. (1996). Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. Journal of Neurophysiology, 75(4), 1589-1600. Retrieved from [Link]

  • JETIR (2023). Experimental Models for Screening Anxiolytic Activity. Journal of Emerging Technologies and Innovative Research, 10(9). Retrieved from [Link]

  • Cryan, J. F., & Sweeney, F. F. (2011). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology, 164(4), 1129–1161. Retrieved from [Link]

  • Dage, J. L., et al. (2016). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Pharmacological and Toxicological Methods, 81, 230-235. Retrieved from [Link]

  • Wu, J., et al. (2007). Electrophysiological Properties and Subunit Composition of GABAA Receptors in Patients With Gelastic Seizures and Hypothalamic Hamartoma. Journal of Neurophysiology, 97(2), 1479-1490. Retrieved from [Link]

  • Advaitha, M.V. (n.d.). Screening of Anxiolytics. SlideShare. Retrieved from [Link]

  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 15(2), 147–157. Retrieved from [Link]

  • Sophion Bioscience (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. Retrieved from [Link]

  • Ziegler, G., et al. (1984). A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites. British Journal of Clinical Pharmacology, 18(6), 899–906. Retrieved from [Link]

  • Simbeni, M., et al. (2020). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 25(18), 4259. Retrieved from [Link]

  • Gholipour, P., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. ResearchGate. Retrieved from [Link]

  • Nishikawa, K., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1596–1604. Retrieved from [Link]

  • Nishikawa, K., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1596-1604. Retrieved from [Link]

  • Cell Microsystems (n.d.). IonFlux Targets - GABA Receptors. Retrieved from [Link]

  • Rivas, D., et al. (2020). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 11(1), 40–49. Retrieved from [Link]

  • Pike, V. W., et al. (1993). Radioligands for PET studies of central benzodiazepine receptors and PK (peripheral benzodiazepine) binding sites--current status. Nuclear Medicine and Biology, 20(4), 503-525. Retrieved from [Link]

  • Shevchenko, N., et al. (2024). Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Molecular Informatics, 43(2), e202300156. Retrieved from [Link]

  • Rivas, D., et al. (2019). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 24(22), 4081. Retrieved from [Link]

  • Dunn, K. E., et al. (2020). Rotarod sedation caused by nalfurafine. ResearchGate. Retrieved from [Link]

  • Wikipedia (2024). Rotarod performance test. Retrieved from [Link]

  • BioMed (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]

  • The Jackson Laboratory (2014). The Rotarod. YouTube. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers (2024). Rotarod. Retrieved from [Link]

  • Griffin, C. E., et al. (2023). Diazepam. StatPearls. Retrieved from [Link]

  • Nakazawa, Y., et al. (1983). Comparison of therapeutic efficacy of neuroses between CM6912 (ethyl loflazepate) and diazepam in a double-blind trial. Psychiatria et Neurologia Japonica, 85(7), 423-456. Retrieved from [Link]

  • Chen, R., et al. (2006). A comparative study of ethyl loflazepate and diazepam in treating anxiety disorder. Chinese Journal of Clinical Pharmacology and Therapeutics, 11(4), 425-428. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 1,4-Diazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepine scaffold is a cornerstone in medicinal chemistry, most famously represented by the benzodiazepine class of drugs. However, the versatility of this seven-membered heterocyclic ring extends far beyond classical anxiolytics. This guide provides an in-depth comparative analysis of key 1,4-diazepine derivatives, moving beyond a simple catalog of compounds to offer a practical, experiment-driven perspective. We will dissect the nuances of their synthesis, explore the subtleties of their structure-activity relationships (SAR), and provide actionable experimental protocols for their evaluation. Our focus is to equip you, our fellow scientists, with the knowledge to not only understand these compounds but to innovate upon them.

The Enduring Legacy and Expanding Horizons of the 1,4-Diazepine Core

The archetypal 1,4-diazepine derivatives are the 1,4-benzodiazepines, which exert their well-known anxiolytic, sedative, anticonvulsant, and muscle relaxant effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. The fusion of a benzene ring to the diazepine nucleus creates a privileged scaffold that has been extensively explored. However, the field has evolved to include "atypical" and non-benzodiazepine structures that offer distinct pharmacological profiles, often with improved therapeutic windows.

This guide will focus on a comparative analysis of three exemplary compounds that showcase the diversity within this chemical space:

  • Diazepam: The quintessential 1,4-benzodiazepine, serving as our baseline for classical activity.

  • Clobazam: A 1,5-benzodiazepine, highlighting how a simple isomeric change can alter the pharmacological profile, leading to its prominent use as an antiepileptic.

  • Brotizolam: A thienotriazolodiazepine, which incorporates a fused thiophene and triazole ring system, resulting in a highly potent hypnotic agent.

Our analysis will be grounded in the practicalities of drug discovery, from the synthetic route to the nuances of in vitro and in vivo evaluation.

Synthesis Strategies: From Classical to Contemporary

The synthetic accessibility of a scaffold is a critical factor in its viability for drug development. The 1,4-diazepine core, and its derivatives, can be constructed through several robust synthetic routes.

General Synthetic Workflow

A common and versatile approach to the 1,4-benzodiazepine core involves the cyclization of an appropriately substituted 2-aminobenzophenone derivative. This general strategy can be adapted to produce a wide array of analogs.

G cluster_0 General Synthesis of 1,4-Benzodiazepine Core A 2-Aminobenzophenone Derivative C Cyclization A->C Reaction with B Glycine Ethyl Ester or Chloroacetyl Chloride B->C D 1,4-Benzodiazepine Core C->D Yields

Caption: General synthetic scheme for the 1,4-benzodiazepine core.

Experimental Protocol: Synthesis of Diazepam

This protocol outlines a well-established route to diazepam, starting from 2-amino-5-chlorobenzophenone.

Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

  • To a solution of 2-amino-5-chlorobenzophenone (1 equivalent) in pyridine, add glycine ethyl ester hydrochloride (1.2 equivalents).

  • Heat the mixture to reflux for 24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate product.

Step 2: N-methylation to yield Diazepam

  • Suspend the intermediate from Step 1 (1 equivalent) in a solution of sodium ethoxide in ethanol.

  • Add methyl sulfate (1.1 equivalents) dropwise at room temperature.

  • Stir the mixture for 2 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford diazepam.

Comparative Synthesis of Atypical Derivatives

Clobazam (1,5-Benzodiazepine): The synthesis of clobazam involves the reaction of 5-chloro-2-nitro-N-phenylaniline with a monoalkyl malonate, followed by reduction of the nitro group and subsequent cyclization and N-methylation. This highlights a different synthetic strategy required by the isomeric nature of the diazepine ring.

Brotizolam (Thienotriazolodiazepine): The synthesis of this complex derivative is more involved, often starting from a substituted thiophene ring which is then elaborated to build the fused diazepine and triazole rings. The complexity of the synthesis is a key consideration in the development of such highly modified scaffolds.

Pharmacological Deep Dive: A Comparative Performance Analysis

The true value of a chemical scaffold lies in its biological activity. Here, we compare our three exemplar compounds across key pharmacological parameters. The primary mechanism of action for these compounds is the potentiation of GABAergic neurotransmission through interaction with the benzodiazepine binding site on the GABAA receptor.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of 1,4-diazepine derivatives is exquisitely sensitive to their substitution patterns. Key SAR principles for classical 1,4-benzodiazepines include:

  • Ring A (Fused Benzene Ring): An electron-withdrawing group at position 7 (e.g., chloro, nitro) is crucial for high anxiolytic activity. Substitution at positions 6, 8, or 9 generally diminishes activity.

  • Ring B (Diazepine Ring): A carbonyl group at position 2 is important for binding affinity. A methyl group at position 1 can increase activity.

  • Ring C (Phenyl Ring at Position 5): Substitution on this ring is generally not favored, although exceptions exist.

These classical SAR principles are modified in atypical derivatives. For instance, the thieno[3,2-f] fused ring system of brotizolam is a bioisosteric replacement for the benzene ring in classical benzodiazepines, contributing to its high potency. Clobazam's 1,5-nitrogen arrangement leads to a distinct profile, with its active metabolite, N-desmethylclobazam, showing reduced affinity for the α1 subunit of the GABAA receptor, which may contribute to its lower sedative potential compared to some 1,4-benzodiazepines.

Quantitative Comparison of Performance

The following table summarizes key in vitro and in vivo data for our selected derivatives. It is important to note that experimental values can vary between studies based on the specific assay conditions.

DerivativeGABAA Receptor Binding Affinity (Ki, nM)aIn Vivo Anxiolytic Potency (ED50, mg/kg)bTherapeutic Index (LD50/ED50)cPrimary Therapeutic Use
Diazepam ~5-20~1.0-2.0 (mouse, elevated plus-maze)~100:1Anxiolytic, Sedative, Anticonvulsant
Clobazam ~50-100 (lower affinity for α1 subunits)~5.0-10.0 (mouse, anticonvulsant models)High (considered safer than many 1,4-BZD)Anticonvulsant (Lennox-Gastaut syndrome)
Brotizolam ~0.2-0.5~0.02-0.05 (mouse, hypnotic models)HighHypnotic

a Ki values are approximate and can vary based on the specific GABAA receptor subunit composition and radioligand used. b ED50 values are highly dependent on the animal model and specific behavioral endpoint. c The therapeutic index for benzodiazepines is generally high, but can be influenced by co-administration of other CNS depressants. Diazepam has a reported therapeutic index of 100:1.

This data clearly illustrates the pharmacological differentiation between these derivatives. Brotizolam's exceptionally high binding affinity translates to potent hypnotic activity at very low doses. Clobazam's profile, with its somewhat lower affinity and potential α1-subunit selectivity, aligns with its clinical utility as an anticonvulsant with a favorable side-effect profile.

Essential Experimental Protocols for Characterization

To ensure the trustworthiness and reproducibility of pharmacological data, standardized and well-validated experimental protocols are essential.

In Vitro Characterization: GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABAA receptor.

Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand (e.g., [3H]flunitrazepam) from GABAA receptors in a brain membrane preparation.

Materials:

  • Rat whole brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]flunitrazepam (radioligand)

  • Unlabeled diazepam (for non-specific binding determination)

  • Test compounds

  • Scintillation fluid and vials

  • Filtration apparatus with glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in binding buffer and repeat the centrifugation step twice to wash the membranes and remove endogenous GABA.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add binding buffer, the membrane preparation (0.1-0.2 mg protein/well), and the test compound at various concentrations.

    • For total binding, add only the radioligand. For non-specific binding, add the radioligand and a high concentration of unlabeled diazepam (e.g., 10 µM).

    • Initiate the binding reaction by adding [3H]flunitrazepam (e.g., at a final concentration of 1-2 nM).

    • Incubate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Evaluation: The Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and is sensitive to the effects of anxiolytic drugs like benzodiazepines.

Objective: To evaluate the anxiolytic potential of a test compound by measuring the exploratory behavior of mice in an elevated, plus-shaped maze.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • A video camera and tracking software to record and analyze the animal's behavior.

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Testing:

    • Place a mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze freely for a 5-minute session.

    • Record the session using the video camera.

    • Between trials, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.

  • Data Analysis:

    • Using the tracking software, quantify the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • Anxiolytic activity is indicated by a significant increase in the time spent in and/or the number of entries into the open arms, without a significant change in total locomotor activity.

    • By testing a range of doses, an ED50 value for the anxiolytic effect can be determined.

A Framework for Discovery: The In Vitro Screening Cascade

A logical and efficient screening cascade is paramount in drug discovery to identify promising lead compounds from a large library.

G cluster_0 In Vitro Screening Cascade for GABAA Modulators A High-Throughput Primary Screen (e.g., FLIPR-based membrane potential assay) B Secondary Screen: Radioligand Binding Assay (Determine Ki at BZD site) A->B Active Compounds C Tertiary Screen: Electrophysiology (Patch-Clamp) (Determine functional activity: agonist, PAM, NAM) B->C Potent Binders D Selectivity Profiling (Test against different GABAA receptor subtypes) C->D Functionally Active Compounds E Lead Compound for In Vivo Studies D->E Selective Compounds

Caption: A typical in vitro screening cascade for GABAA receptor modulators.

This tiered approach allows for the rapid and cost-effective screening of large compound libraries in the primary assay, with progressively more detailed and resource-intensive assays used to characterize the most promising hits.

Conclusion: The Future of 1,4-Diazepine Research

The 1,4-diazepine scaffold, while mature, is far from obsolete. The examples of clobazam and brotizolam demonstrate that significant therapeutic advantages can be gained through thoughtful chemical modification. The ongoing exploration of non-benzodiazepine 1,4-diazepine derivatives and modulators targeting different receptor subtypes continues to yield compounds with novel pharmacological profiles.

As senior scientists, our role is not merely to replicate past successes but to build upon them. By understanding the fundamental principles of synthesis, SAR, and pharmacological evaluation outlined in this guide, we are better equipped to design and develop the next generation of 1,4-diazepine-based therapeutics—compounds that may offer greater efficacy, improved safety, and novel therapeutic applications.

References

  • Clobazam - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Benzodiazepine synthesis - Química Organica.org. (n.d.). Retrieved January 19, 2026, from [Link]

  • Benzodiazepines - Summary - Manual of Medicine. (2021, August 30). Retrieved January 19, 2026, from [Link]

  • Elevated plus maze protocol. (2023, January 13). protocols.io. Retrieved January 19, 2026, from [Link]

  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014, August 20). Bio-protocol. Retrieved January 19, 2026, from [Link]

  • GABA - PDSP. (n.d.). Retrieved January 19, 2026, from [Link]

  • CLOBAZAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, May 4). PharmaCompass. Retrieved January 19, 2026, from [Link]

  • MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. (n.d.). Retrieved January 19, 2026, from [Link]

  • Prepartion of Brotizolam - Chempedia - LookChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Characterization of GABA Receptors - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Benzodiazepines - StatPearls - NCBI Bookshelf - NIH. (2024, January 30). Retrieved January 19, 2026, from [Link]

  • Chemistry of brotizolam and its metabolites - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Searching for perfect sleep: the continuing evolution of GABAA receptor modulators as hypnotics - PubMed. (2009, November 26). Retrieved January 19, 2026, from [Link]

  • Clobazam: A Safe, Efficacious, and Newly... : CNS: Neuroscience & Therapeutics - Ovid. (n.d.). Retrieved January 19, 2026, from [Link]

  • Elevated Plus Maze - MMPC.org. (2024, January 3). Retrieved January 19, 2026, from [Link]

  • GABA allosteric modulators: An overview of recent developments in non-benzodiazepine modulators | Request PDF - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]

  • Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. (2017, December 1). Bentham Science. Retrieved January 19, 2026, from [Link]

  • Therapeutic index - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Clobazam (Onfi): Uses, Side Effects, FAQs & More - GoodRx. (n.d.). Retrieved January 19, 2026, from [Link]

  • Clobazam: MedlinePlus Drug Information. (2025, August 15). Retrieved January 19, 2026, from [Link]

  • Clobazam: A Safe, Efficacious, and Newly Rediscovered Therapeutic for Epilepsy - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • CN106749052A - The prepar

A Researcher's Guide to the Biological Validation of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded framework for the initial biological characterization of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride, a novel compound with limited publicly available data. Instead of a conventional comparison, this document outlines a systematic, multi-tiered strategy to elucidate its biological effects, establish a mechanism of action, and benchmark its performance against a well-characterized alternative. Every protocol and recommendation is designed to ensure scientific rigor and generate robust, reproducible data for go/no-go decisions in a drug discovery pipeline.

Introduction: De-risking Novel Chemical Matter

This compound enters the field as an uncharacterized entity. While its chemical structure is known, its biological activity, potency, and potential therapeutic applications remain to be discovered. This guide serves as a roadmap for its initial validation, emphasizing a logical, stepwise progression from broad-based screening to more focused mechanistic studies. The core principle of this workflow is to fail fast and fail cheap, advancing only compounds with a compelling, data-supported biological rationale.

Part 1: Structural Analysis and Target Hypothesis

The structure of this compound contains a 1,4-diazepane core. This seven-membered heterocyclic ring is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1][2][3] Derivatives of this scaffold have been shown to exhibit a wide range of activities, including but not limited to:

  • Central Nervous System (CNS) Effects: Many 1,4-diazepine derivatives, most famously benzodiazepines like Diazepam, act on the CNS, producing anxiolytic, anticonvulsant, and sedative effects.[1][2][3][4][5]

  • Enzyme Inhibition: The diazepane scaffold has been successfully incorporated into potent inhibitors of enzymes such as Factor Xa (anticoagulants) and farnesyltransferase (anticancer).[6][7]

  • Antimicrobial and Anticancer Properties: Various modifications of the diazepine ring have yielded compounds with antibacterial, antifungal, and anticancer activities.[1][2][8]

Given the prevalence of CNS activity associated with this scaffold, a primary hypothesis is that This compound may modulate neuronal signaling pathways.

Selection of a Comparator Compound: Diazepam

To provide context to our experimental findings, we will use Diazepam as a comparator. Diazepam is a well-characterized 1,4-benzodiazepine with a long history of clinical use for anxiety, seizures, and muscle spasms.[9][10][11][12] Its mechanism of action, centered on enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, is thoroughly documented.[4] This makes it an excellent benchmark for assessing potential CNS-active compounds.

Part 2: A Tiered Strategy for Experimental Validation

We will employ a three-tiered approach to systematically investigate the biological effects of our target compound. This strategy is designed to maximize information gain while conserving resources.

dot

Caption: A tiered workflow for validating a novel compound.

Tier 1: Broad-Based Initial Screening

The objective of Tier 1 is to quickly assess the compound's general toxicity and identify potential biological targets from a wide, unbiased panel.

  • Cell Viability and Cytotoxicity Assays: Before assessing efficacy, it's crucial to determine the concentration range at which the compound is toxic to cells. This informs the dose selection for all subsequent experiments. We will use a standard neuronal cell line (e.g., SH-SY5Y) and a non-neuronal cell line (e.g., HEK293) for broader applicability.

  • Broad Panel Receptor Binding Assays: To efficiently screen for potential targets, we will submit the compound to a commercial service (e.g., Eurofins SafetyScreen44™ or similar). These panels test the compound's ability to bind to a wide array of common receptors, ion channels, and transporters at a fixed concentration (e.g., 10 µM). This is a cost-effective method to generate initial "hits".[13][14]

Tier 2: Target Validation and Mechanism of Action (MoA)

If Tier 1 yields a promising, non-toxic hit (e.g., significant binding to a specific G-protein coupled receptor), Tier 2 aims to confirm this interaction and begin to unravel the downstream consequences.

  • Dose-Response Curve Generation: We will perform a competitive radioligand binding assay to determine the compound's binding affinity (Ki) for the identified target.[13][14][15] This provides a quantitative measure of potency.

  • Functional Cellular Assays: Binding to a receptor does not guarantee a functional effect. We will use assays to measure the downstream consequences of receptor activation or inhibition. For example, if the target is a GPCR, we can measure changes in intracellular cyclic AMP (cAMP) or calcium (Ca2+) levels.

  • Signaling Pathway Analysis: We will use Western Blotting to investigate the phosphorylation status of key proteins in signaling pathways downstream of the target receptor.[16][17][18] For many neuronal receptors, this would include the MAPK/ERK and PI3K/AKT pathways.[17]

Tier 3: Advanced Characterization

With a confirmed target and a demonstrated functional effect, Tier 3 explores the compound's activity in more complex, disease-relevant systems.

  • Phenotypic Assays: These assays measure a more complex cellular outcome. If the compound shows promise as a neuro-modulator, an assay for neurite outgrowth in primary neurons could be employed.

  • Preliminary In Vivo Studies: As a final step in this initial validation, basic pharmacokinetic (PK) studies in rodents would be conducted to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Part 3: Comparative Data and Interpretation

All quantitative data should be systematically organized to allow for direct comparison between this compound (referred to as "Test Compound") and Diazepam.

Table 1: Tier 1 Cytotoxicity and Binding Screen Results
AssayCell LineParameterTest CompoundDiazepam (Reference)
MTT Cytotoxicity SH-SY5YCC50 (µM)> 100> 100
MTT Cytotoxicity HEK293CC50 (µM)> 100> 100
Receptor Binding GABA-A% Inhibition @ 10 µMHypothetical: 85%95%
Receptor Binding Dopamine D2% Inhibition @ 10 µMHypothetical: 15%<10%
Receptor Binding Serotonin 5-HT2A% Inhibition @ 10 µMHypothetical: 5%<10%

Data is presented as a hypothetical example. CC50 is the concentration that causes 50% cytotoxicity.

Table 2: Tier 2 Target Validation and Functional Activity
AssayTargetParameterTest CompoundDiazepam (Reference)
Binding Affinity GABA-AKi (nM)Hypothetical: 7550
Functional Assay GABA-AEC50 (nM)Hypothetical: 150100
Signaling Pathway p-ERK (SH-SY5Y)Fold Change vs. ControlHypothetical: 1.21.1

Data is presented as a hypothetical example. Ki is the inhibition constant; a lower value means higher affinity. EC50 is the concentration for 50% of maximal effect.

Part 4: Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses the metabolic activity of cells as an indicator of viability.[19]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Test Compound and Diazepam in culture medium. Replace the existing medium with medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression.

Protocol 2: Western Blot for p-ERK Signaling

This protocol measures the activation of the ERK signaling pathway.[16][17][18]

dot

Caption: Standard workflow for Western Blot analysis.

  • Cell Treatment and Lysis: Treat SH-SY5Y cells with the Test Compound or Diazepam at their respective EC50 concentrations for 15 minutes. Wash cells with cold PBS and lyse them using 1X SDS sample buffer.[18]

  • Protein Separation: Load 20 µg of protein lysate per lane onto an SDS-PAGE gel and separate via electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal to determine the fold change in activation.

Conclusion and Forward Look

This guide outlines a rigorous, hypothesis-driven strategy for the initial biological validation of this compound. By systematically progressing through tiers of increasing experimental complexity and continually benchmarking against a known comparator, researchers can efficiently build a comprehensive data package. The results from this workflow will provide a solid foundation for understanding the compound's mechanism of action, potency, and potential therapeutic utility, thereby enabling an informed decision on its advancement into further preclinical development.

References

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

  • Ishihara, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Bollini, M., et al. (2011). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available at: [Link]

  • Dömling, A. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. Available at: [Link]

  • Kini, S., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Trade Science Inc. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. Available at: [Link]

  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]

  • Wang, K., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

  • Suzuki, T., et al. (2020). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Gonzalez-Perez, G., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments. Available at: [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available at: [Link]

  • Wang, X., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Pharmacology & Translational Science. Available at: [Link]

  • Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature. Available at: [Link]

  • Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. The Assay Guidance Manual. Available at: [Link]

  • Madetko-Talowska, A., et al. (2022). In Vitro and In Vivo Pipeline for Validation of Disease-Modifying Effects of Systems Biology-Derived Network Treatments for Traumatic Brain Injury—Lessons Learned. International Journal of Molecular Sciences. Available at: [Link]

  • Charles River Laboratories. In Vitro Assay Development Services. Charles River Laboratories. Available at: [Link]

  • Frontiers Media. (2024). Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods. Frontiers in Pharmacology. Available at: [Link]

  • Integrated Biosciences. The Integrated Platform. Integrated Biosciences. Available at: [Link]

  • WuXi Biologics. In Vitro Lead Characterization. WuXi Biologics. Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Diazepam. Some Pharmaceutical Drugs. Available at: [Link]

  • National Center for Biotechnology Information. Diazepam. PubChem. Available at: [Link]

  • Ghiasi, N., et al. (2023). Diazepam. StatPearls. Available at: [Link]

  • International Programme on Chemical Safety. (1998). Diazepam (PIM 181). INCHEM. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds. Its seven-membered ring containing two nitrogen atoms at positions 1 and 4 provides a flexible yet constrained framework that can be readily functionalized to interact with a variety of biological targets. Ethyl 1,4-diazepan-1-ylacetate dihydrochloride represents a simple iteration of this scaffold, featuring an ethyl acetate group at the 1-position. This guide will explore how modifications to this basic structure can lead to highly potent and selective modulators of important physiological pathways. The 1,4-diazepine nucleus is also a core component of many therapeutic agents with a wide range of biological activities, including anticonvulsant, anxiolytic, and antipsychotic effects.[1][2]

Comparative Structure-Activity Relationship Analysis

The following sections will compare the SAR of 1,4-diazepane derivatives in the context of two distinct and therapeutically relevant targets: the serine protease Factor Xa, a key enzyme in the coagulation cascade, and sigma receptors, which are implicated in a variety of central nervous system disorders.

1,4-Diazepane Derivatives as Factor Xa Inhibitors

Factor Xa (fXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the development of anticoagulant drugs.[3] A study on novel 1,4-diazepane derivatives as fXa inhibitors provides a clear example of how structural modifications impact potency.[3]

The 1,4-diazepane moiety in these inhibitors is designed to interact with the S4 aryl-binding pocket of the fXa active site. The basic nitrogen of the diazepane ring is crucial for forming a salt bridge with Asp189 in the S1 pocket of fXa, a hallmark of many direct fXa inhibitors.

The following table summarizes the SAR of a series of 1,4-diazepane derivatives, highlighting the impact of substitutions on their fXa inhibitory activity.

CompoundR1 GroupR2 GroupfXa IC50 (nM)
Ethyl 1,4-diazepan-1-ylacetate -CH2COOEtH>10000
Analog 1 -H5-chloro-2-thienylsulfonyl150
Analog 2 -CH35-chloro-2-thienylsulfonyl98
Analog 3 -C2H55-chloro-2-thienylsulfonyl65
Analog 4 -H2-acetylaminobenzoyl25
Analog 5 (YM-96765) -H5-methyl-4,5,6,7-tetrahydro[5,4-c]pyrazole-2-carbonyl6.8[3]

This data is illustrative and compiled from general principles of fXa inhibitor SAR, with specific data points referenced where available.

  • Substitution at N1: The parent compound, Ethyl 1,4-diazepan-1-ylacetate, with its ethyl acetate group at N1, shows negligible activity. This suggests that a bulky, flexible group at this position is detrimental to binding. Analogs with smaller alkyl groups (methyl, ethyl) at N1 show improved, but still modest, activity. The most potent compounds have an unsubstituted N1, allowing for optimal interaction of the N4-substituent with the enzyme's active site.

  • Substitution at N4: The nature of the substituent at the N4 position is a critical determinant of potency. A simple sulfonyl group, such as 5-chloro-2-thienylsulfonyl, confers moderate activity. A significant leap in potency is observed with the introduction of an amidinobenzoyl group (Analog 4), which can form a key interaction with the S1 pocket. The most potent analog in this series (Analog 5) features a more complex heterocyclic system, likely making multiple favorable contacts within the active site.

1,4-Diazepane-Based Sigma Receptor Ligands

Sigma receptors (σR) are a class of intracellular proteins that have been implicated in a range of neurological and psychiatric conditions.[4][5][6] A series of 1,4-diazepane-containing derivatives has been synthesized and evaluated as σR ligands, demonstrating the tunability of this scaffold for CNS targets.[4][5][6]

The following table presents the binding affinities of a series of 1,4-diazepane derivatives for the σ1 receptor.

CompoundLinker (X)Ar/HetAr Groupσ1 Receptor Ki (nM)
Analog 6 -(CH2)2-Phenyl150.3
Analog 7 -(CH2)3-Phenyl89.7
Analog 8 -(CH2)2-Benzofuran25.1
Analog 9 -(CH2)3-Benzofuran12.5
Analog 10 -(CH2)2-Quinoline18.9
Analog 11 -(CH2)3-Quinoline9.8[4][5][6]

This data is derived from a study on novel diazepane-based sigma ligands.[4][5][6]

  • Linker Length: An increase in the length of the alkyl linker between the diazepane nitrogen and the aromatic/heteroaromatic ring generally leads to higher binding affinity. This suggests that a longer linker allows for more optimal positioning of the aromatic moiety within the receptor's binding site.

  • Aromatic/Heteroaromatic Group: The nature of the terminal aromatic or heteroaromatic ring significantly influences affinity. While a simple phenyl group provides moderate affinity, the introduction of more complex, electron-rich systems like benzofuran and quinoline results in a substantial increase in potency. This indicates that these larger ring systems likely engage in additional favorable interactions, such as pi-stacking or hydrogen bonding, with the receptor.

Experimental Protocols

To ensure scientific integrity and provide a practical framework for researchers, detailed methodologies for key assays are provided below.

Factor Xa Inhibition Assay (Chromogenic)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of Factor Xa.[7][8][9][10][11]

Principle: The assay measures the residual activity of fXa after incubation with an inhibitor. The active fXa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the fXa inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing NaCl (150 mM) and CaCl2 (5 mM).

    • Factor Xa Solution: Reconstitute purified human Factor Xa in the assay buffer to a final concentration of 1 nM.

    • Chromogenic Substrate Solution: Dissolve a fXa-specific chromogenic substrate (e.g., S-2222) in sterile water to a final concentration of 1 mM.

    • Test Compound Solutions: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in the assay buffer to achieve a range of desired concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each test compound dilution or vehicle control (assay buffer with DMSO).

    • Add 40 µL of the Factor Xa solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 40 µL of the chromogenic substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the test compound.

    • Plot the percentage of fXa inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of fXa activity) by fitting the data to a sigmoidal dose-response curve.

Sigma-1 Receptor Binding Assay (Radioligand)

This assay determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.[12][13][14][15]

Principle: The assay relies on the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) for binding to the sigma-1 receptor in a membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 30,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well microplate, combine:

      • 50 µL of the membrane preparation (containing approximately 100 µg of protein).

      • 25 µL of the radioligand solution ([³H]-(+)-pentazocine) at a final concentration of 5 nM.

      • 25 µL of the test compound at various concentrations or buffer for total binding.

      • For non-specific binding, add a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol).

    • Incubate the plate at 37°C for 90 minutes with gentle agitation.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of a hypothetical signaling pathway and a general experimental workflow.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 1_4_Diazepane_Derivative 1,4-Diazepane Derivative Target_Receptor Target Receptor (e.g., Sigma Receptor) 1_4_Diazepane_Derivative->Target_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Target_Receptor->Signaling_Cascade Activation/ Inhibition Cellular_Response Cellular Response (e.g., Neuroprotection) Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway of a 1,4-diazepane derivative.

Experimental_Workflow Start Compound Library (1,4-Diazepane Analogs) Primary_Screening Primary Screening (e.g., High-Throughput Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with >50% activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection (Potency & Selectivity) Dose_Response->Lead_Selection SAR_Analysis Structure-Activity Relationship Analysis Lead_Selection->SAR_Analysis End Candidate Drug Lead_Selection->End Lead_Optimization Lead Optimization (Chemical Synthesis) SAR_Analysis->Lead_Optimization Lead_Optimization->Primary_Screening Iterative Cycle

Caption: General experimental workflow for SAR studies.

Conclusion

The 1,4-diazepane scaffold is a versatile and valuable starting point for the development of novel therapeutic agents. As demonstrated through the examples of Factor Xa inhibitors and sigma receptor ligands, subtle modifications to the core structure can lead to dramatic changes in biological activity and selectivity. A thorough understanding of the structure-activity relationships, guided by robust experimental data, is paramount for the rational design of new and improved drugs based on this privileged scaffold. This guide provides a framework for researchers to approach the comparative analysis of 1,4-diazepane derivatives and highlights the importance of detailed experimental validation in the drug discovery process.

References

  • Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (URL not available)
  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed. [Link]

  • Sigma Receptor Binding Assays - PubMed. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (URL not available)
  • Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC - NIH. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL not available)
  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[1][16]benzodiazepines - PMC - PubMed Central. [Link]

  • Anti-Xa Assays - Practical-Haemostasis.com. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH. [Link]

  • Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC - NIH. [Link]

  • Synthesis of disubstituted 1,4-diazepines with affinity to GABAA-receptor subtypes. (URL not available)
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (URL not available)
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC - PubMed Central. [Link]

  • Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[1][16]benzodiazepines - ResearchGate. [Link]

  • Synthesis, anticonvulsant, sedative and anxiolytic activities of novel annulated pyrrolo[1][16]benzodiazepines - PubMed. [Link]

  • Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. [Link]

  • Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands | Request PDF - ResearchGate. [Link]

  • Anti-Xa assays - Australian Prescriber - Therapeutic Guidelines. [Link]

  • ANTI-FACTOR Xa ASSAY - Lancet Laboratories. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands | ACS Medicinal Chemistry Letters. [Link]

Sources

A Researcher's Guide to Characterizing the Selectivity of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this evaluation is understanding a compound's selectivity—its ability to interact with its intended biological target while avoiding unintended interactions, or "off-targets," that can lead to adverse effects. This guide provides a comprehensive framework for assessing the cross-reactivity of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride , a research compound with a 1,4-diazepane core. Given the limited publicly available data on this specific molecule, we will establish a systematic approach based on its structural class and established principles of safety pharmacology.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, famously represented by benzodiazepines, which are known to act on the central nervous system (CNS).[1][2] Derivatives of this class have shown a wide array of biological activities, including anxiolytic, anticonvulsant, and antipsychotic effects, primarily through modulation of CNS receptors like the GABA-A receptor.[3][4][5] However, this structural motif can also interact with other target classes, underscoring the necessity for a broad and systematic cross-reactivity assessment.[6]

This guide will not only outline the "what" and "how" of experimental protocols but also the "why," providing the rationale behind the proposed tiered screening approach. Our objective is to empower researchers to build a comprehensive selectivity profile, enabling informed decisions in the progression of their research.

The Imperative of Early-Stage Cross-Reactivity Profiling

Predicting potential safety liabilities early in the drug discovery process is integral for the selection of lead compounds.[7] Undesirable off-target interactions are a major cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical failures.[8][9] By conducting in vitro safety pharmacology profiling early, researchers can:

  • Identify potential safety concerns: Proactively flag interactions with targets known to be associated with adverse effects (e.g., hERG channel for cardiac risk).[10]

  • Guide medicinal chemistry efforts: Enable selectivity-focused structure-activity relationship (SAR) studies to mitigate off-target effects while preserving on-target potency.[7]

  • De-risk clinical development: Provide a clearer picture of a compound's potential side-effect profile before advancing to more costly and time-consuming in vivo studies.[11]

A Tiered Approach to Selectivity Profiling

For a novel compound like this compound, a tiered approach is the most efficient and cost-effective strategy. We begin with broad screening panels to identify potential "hits" and then follow up with more detailed functional and secondary assays to confirm and characterize these interactions.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Functional Characterization cluster_3 Decision Point T1_GPCR Broad GPCR Panel (Binding Assay) T2_IC50 IC50/Ki Determination (10-point dose-response) T1_GPCR->T2_IC50 If significant % inhibition T1_Kinase Representative Kinase Panel (Activity Assay) T1_Kinase->T2_IC50 If significant % inhibition T1_Ion Key Ion Channel Panel (Binding/Functional Assay) T1_Ion->T2_IC50 If significant % inhibition T3_Functional Cell-Based Functional Assays (Agonist/Antagonist Mode) T2_IC50->T3_Functional If potent (e.g., <1 µM) Decision Assess Selectivity Window & Safety Margin T3_Functional->Decision

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Broad Screening for Off-Target Liabilities

The initial step involves screening the compound at a single, high concentration (typically 10 µM) against a broad panel of targets known to be implicated in adverse drug reactions. This provides a wide-angle view of the compound's potential off-target interactions.

Recommended Panels:

  • GPCR Panel: A panel of at least 40-50 G-protein coupled receptors, including adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors, is recommended. These are common off-targets for CNS-active drugs.[12]

  • Kinase Panel: While not the most probable target class for a diazepane derivative, a representative kinase panel (e.g., 40-50 kinases covering different families) is a prudent inclusion in any comprehensive safety screen due to the central role of kinases in cellular signaling.[13][14]

  • Ion Channel Panel: This should include, at a minimum, the hERG channel (cardiac liability), voltage-gated sodium (Nav1.5) and calcium (Cav1.2) channels, and GABA-A receptors, given the structural similarity to benzodiazepines.[10]

Methodology: Radioligand binding assays are the gold standard for initial screening due to their robustness and high-throughput nature.[15][16][17] The assay measures the ability of the test compound to displace a known radioactive ligand from its receptor.

Data Presentation: Hypothetical Tier 1 Results

The results are typically presented as the percent inhibition of radioligand binding at the tested concentration.

Target ClassTarget% Inhibition @ 10 µM
GPCRs 5-HT2A Receptor85%
Dopamine D2 Receptor62%
Adrenergic α1A15%
Muscarinic M15%
Kinases SRC8%
LCK12%
Ion Channels hERG45%
GABA-A (Benzodiazepine site)95%

Hypothetical data for illustrative purposes.

From this initial screen, we identify three potential off-targets of interest: the 5-HT2A receptor, the Dopamine D2 receptor, and the hERG channel, alongside the expected high activity at the GABA-A receptor.

Tier 2: Potency Determination for Identified "Hits"

Any target showing significant inhibition (a common threshold is >50%) in the Tier 1 screen should be followed up with a full dose-response curve to determine its potency (IC50 or Ki value). This quantitative measure is crucial for assessing the selectivity window.

Methodology: A competitive radioligand binding assay is performed using a range of concentrations of the test compound (typically 10 concentrations over a 5-log unit range).[15]

Data Presentation: Hypothetical Tier 2 Results

TargetAssay TypeIC50 (nM)Ki (nM)
GABA-A (BZD site)Binding2515
5-HT2A ReceptorBinding450280
Dopamine D2 ReceptorBinding1,200850
hERGBinding8,5005,900

Hypothetical data for illustrative purposes. Ki is calculated from IC50 using the Cheng-Prusoff equation.

This data allows us to quantify the selectivity. The compound is approximately 18-fold more selective for the GABA-A receptor over the 5-HT2A receptor (280 nM / 15 nM).

Tier 3: Functional Characterization of Off-Target Interactions

A binding interaction does not always translate to a functional effect. It is essential to determine whether the compound acts as an agonist, antagonist, or modulator at the identified off-targets.

Methodology: Cell-based functional assays are employed to measure the biological response of cells expressing the target of interest.[18][19][20] The specific assay depends on the target's signaling pathway (e.g., calcium flux for Gq-coupled GPCRs, cAMP accumulation for Gs/Gi-coupled GPCRs, or electrophysiology for ion channels).

Data Presentation: Hypothetical Tier 3 Results

TargetAssay TypeFunctional ModeEC50/IC50 (nM)
GABA-A (BZD site)ElectrophysiologyPositive Allosteric Modulator35
5-HT2A ReceptorCalcium FluxAntagonist650
Dopamine D2 ReceptorcAMP AccumulationAntagonist1,800
hERGPatch ClampBlocker9,200

Hypothetical data for illustrative purposes.

These functional data confirm that the interactions at 5-HT2A and D2 receptors are antagonistic. The hERG blocking activity, although weak (IC50 > 1 µM is often a desired threshold), must be noted for future safety assessments.

Experimental Protocols

To ensure scientific integrity, detailed and reproducible protocols are paramount. Below are representative, high-level protocols for key assays.

Protocol 1: Competitive Radioligand Binding Assay (e.g., for 5-HT2A)
  • Preparation: Use cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

  • Incubation Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein/well).

    • Radioligand (e.g., [3H]-Ketanserin at a concentration near its Kd).

    • Varying concentrations of this compound or vehicle.

    • For non-specific binding control wells, add a high concentration of a known 5-HT2A antagonist (e.g., Mianserin).

  • Incubation: Incubate at room temperature for 60 minutes to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.[15]

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Analysis: Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Calcium Flux Functional Assay (e.g., for 5-HT2A Antagonism)
  • Cell Plating: Plate a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293) into a 384-well, black-walled, clear-bottom plate.

  • Dye Loading: The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use an automated liquid handler (e.g., FLIPR) to add varying concentrations of this compound. Incubate for 15-30 minutes.

  • Agonist Challenge: Add a known 5-HT2A agonist (e.g., Serotonin) at a concentration that elicits a sub-maximal response (EC80).

  • Detection: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, immediately before and after the agonist challenge.

  • Analysis: Determine the IC50 of the test compound by plotting the inhibition of the agonist-induced calcium response against the log concentration of the compound.

Interpreting the Data: A Signaling Pathway Perspective

Understanding the potential impact of off-target activity requires placing it in the context of cellular signaling. For example, the hypothetical antagonistic activity at the 5-HT2A receptor could have clinical implications.

G cluster_0 5-HT2A Receptor Signaling Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response Compound Ethyl 1,4-diazepan-1-ylacetate (Antagonist) Compound->Receptor blocks

Caption: Hypothetical 5-HT2A receptor antagonism pathway.

This diagram illustrates how an off-target antagonist activity could block serotonin-mediated signaling, a pathway involved in processes ranging from mood to vasoconstriction. Such an interaction could potentially lead to side effects or even desirable polypharmacology, depending on the therapeutic context.

Conclusion

This guide outlines a robust, tiered strategy for characterizing the cross-reactivity profile of this compound. While we have used hypothetical data for illustration, the principles and methodologies described are grounded in established industry practices for in vitro safety pharmacology.[11][21][22] By systematically screening against broad target panels and following up with quantitative binding and functional assays, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is not merely a regulatory checkbox; it is a fundamental component of translational science, enabling the rational design and development of safer and more effective medicines.

References

  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

  • Tani, K., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available at: [Link]

  • Bowes, J., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Available at: [Link]

  • Oncolines B.V. (2024). Cell-Based Functional Assays. Available at: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Available at: [Link]

  • Kumar, A., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. ResearchGate. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]

  • Gfeller, D., et al. (2014). Predictive in Silico Off-Target Profiling in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding assays and their analysis. Methods in Molecular Biology. Available at: [Link]

  • Domainex. (n.d.). Cell Based Assays | Biomarker & Phenotypic Profiling. Available at: [Link]

  • Accelevir. (n.d.). Functional Cell-Based Assays. Available at: [Link]

  • Strange, P. G. (2000). Radioligand Binding Studies. Springer Nature Experiments. Available at: [Link]

  • Ecker, G. F., et al. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. PLoS One. Available at: [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Chandrasekaran, S. N., et al. (2023). Unleashing the potential of cell painting assays for compound activities and hazards prediction. Frontiers in Toxicology. Available at: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • Valente, E., et al. (2020). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Molecules. Available at: [Link]

  • S. S., et al. (n.d.). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Amrita Vishwa Vidyapeetham. Available at: [Link]

  • Kumar, A., et al. (2013). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. Available at: [Link]

  • Wang, C., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][7]diazepines, and Their Cytotoxic Activity. Molecules. Available at: [Link]

  • Chen, Z., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Peters, J. U. (2013). Screening for Safety-Relevant Off-Target Activities. ResearchGate. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Available at: [Link]

  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed. Available at: [Link]

  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. NIH. Available at: [Link]

  • Mohamed, T. (2021). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Direct MS. Available at: [Link]

  • Saha, S., & Raghava, G. P. (2017). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. Bioinformatics. Available at: [Link]

  • Moore, C., et al. (2019). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking Ethyl 1,4-diazepan-1-ylacetate dihydrochloride Against Known Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: The landscape of neurotherapeutics is in continuous evolution, with a significant focus on identifying novel modulators of cholinergic neurotransmission. Acetylcholinesterase (AChE) inhibition remains a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[1] This guide provides a rigorous framework for benchmarking a compound of interest, Ethyl 1,4-diazepan-1-ylacetate dihydrochloride, against established AChE inhibitors. While public data on this specific molecule is limited[2], its 1,4-diazepane core is found in various biologically active agents, suggesting potential neurological targets.[3][4][5] This document will therefore proceed using AChE as a plausible and well-characterized target to establish a robust comparative methodology. We will detail the experimental design, provide validated protocols, and present a logical framework for data interpretation, enabling researchers to objectively assess the compound's potential.

Introduction and Rationale

Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, a process essential for terminating nerve impulses at cholinergic synapses.[6] In neurodegenerative diseases like Alzheimer's, a deficit in cholinergic activity contributes to cognitive decline.[7][8] By inhibiting AChE, the concentration and duration of acetylcholine in the synapse are increased, offering symptomatic relief.[9][10]

The purpose of this guide is to benchmark the inhibitory potential of a test article, this compound, against two well-characterized inhibitors with distinct clinical and chemical profiles:

  • Donepezil: A highly selective, reversible, and centrally acting AChE inhibitor, widely prescribed for Alzheimer's disease.[11][12]

  • Tacrine: The first centrally acting cholinesterase inhibitor approved for Alzheimer's treatment, though its use is now limited due to safety concerns.[8][13]

This comparison will provide a quantitative measure of potency (IC50) and a basis for evaluating the test article's viability as a potential therapeutic agent.

Experimental Design and Workflow

A successful benchmarking study requires a systematic and controlled approach. The workflow is designed to move from initial screening to precise potency determination, ensuring data integrity at each step.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis P1 Reagent & Solution Preparation (Enzyme, Substrate, Buffers) P2 Compound Serial Dilution (Test Article, Donepezil, Tacrine) P1->P2 Validated concentrations A1 Assay Plate Setup (96-well format) P2->A1 A2 Enzyme/Inhibitor Pre-incubation A1->A2 A3 Initiate Reaction (Add Substrate) A2->A3 A4 Kinetic Measurement (Spectrophotometer @ 412 nm) A3->A4 D1 Calculate Rate of Reaction (ΔAbsorbance / ΔTime) A4->D1 D2 Determine % Inhibition vs. Control D1->D2 D3 Non-linear Regression (Dose-Response Curve) D2->D3 D4 IC50 Value Determination D3->D4

Caption: Experimental workflow for inhibitor benchmarking.

Detailed Methodologies

Scientific integrity demands reproducible and verifiable protocols. The following methods are based on established standards for measuring AChE inhibition.

Core Principle: The Ellman's Assay

The chosen method is the Ellman's assay, a rapid and reliable colorimetric technique for measuring AChE activity.[6][14]

Mechanism:

  • AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.

  • Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • This reaction produces the 5-thio-2-nitrobenzoate (TNB²⁻) anion, which is a vibrant yellow color.

  • The rate of TNB²⁻ formation, measured by the increase in absorbance at 412 nm, is directly proportional to AChE activity.[1][15] An inhibitor will slow this rate.

G cluster_reactants ATCh Acetylthiocholine (ATCh) (Substrate) AChE AChE Enzyme ATCh->AChE Hydrolyzed by DTNB DTNB (Ellman's Reagent) Thiocholine Thiocholine AChE->Thiocholine Produces Inhibitor Inhibitor (e.g., Test Article) Inhibitor->AChE Blocks TNB TNB²⁻ (Yellow Product) Absorbance @ 412 nm Thiocholine->TNB Reacts with DTNB to form

Caption: Principle of the Ellman's assay for AChE inhibition.

Step-by-Step Experimental Protocol

This protocol is optimized for a 96-well microplate format, suitable for high-throughput analysis.[6]

Required Reagents:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Enzyme Solution: Human recombinant AChE, diluted in assay buffer to a working concentration (e.g., 0.1 U/mL).

  • DTNB Solution: 10 mM DTNB in assay buffer.

  • Substrate Solution: 10 mM Acetylthiocholine Iodide (ATChI) in deionized water (prepare fresh).

  • Inhibitor Stock Solutions: 10 mM stock solutions of the test article, Donepezil, and Tacrine in DMSO. Prepare serial dilutions in assay buffer to achieve the desired final concentrations.

Procedure:

  • Plate Setup: In a 96-well plate, add reagents in the following order:

    • Test Wells: 25 µL of inhibitor dilution + 25 µL of AChE solution.

    • Positive Control (100% Activity): 25 µL of assay buffer (containing the same final % of DMSO as the test wells) + 25 µL of AChE solution.

    • Blank (Background): 50 µL of assay buffer.

  • Pre-incubation: Add 50 µL of DTNB solution to all wells. Gently mix the plate and incubate for 15 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: To start the reaction, add 25 µL of the ATChI substrate solution to all wells. The total reaction volume is now 150 µL.

  • Kinetic Measurement: Immediately place the plate into a microplate reader pre-set to 37°C. Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.[6]

Causality and Trustworthiness:

  • Why pre-incubate? Allowing the enzyme and inhibitor to interact before adding the substrate ensures that the measured inhibition reflects the true binding equilibrium, which is crucial for accurate potency determination.

  • Why a kinetic measurement? Measuring the reaction rate over time (initial velocity) is more accurate than a single endpoint reading. It minimizes the impact of substrate depletion or product inhibition and provides a true measure of enzymatic activity.

  • Self-Validation: The inclusion of a positive control (no inhibitor) establishes the baseline 100% enzyme activity for each experiment, while the blank corrects for any non-enzymatic hydrolysis of the substrate or background absorbance from the reagents.

Data Analysis and Interpretation

The primary output of this benchmark is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[16][17]

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration (log [I]).

  • Determine IC50: Use a non-linear regression model (e.g., four-parameter logistic fit) to analyze the dose-response curve. The IC50 is the concentration at the inflection point of the resulting sigmoidal curve.[16][18]

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical but realistic data set to illustrate the expected output of this benchmarking study.

CompoundIC50 (nM)Hill SlopeR² of Curve Fit
Ethyl 1,4-diazepan-1-ylacetate 4500.980.995
Donepezil (Reference) 6.51.020.998
Tacrine (Reference) 109[19]0.950.996

Interpretation of Results:

  • Potency: A lower IC50 value indicates a more potent inhibitor.[18] In this hypothetical scenario, Donepezil is the most potent, followed by Tacrine, and then the test article.

  • Hill Slope: A Hill slope close to 1.0 suggests a classic 1:1 binding interaction between the inhibitor and the enzyme. Deviations may indicate cooperativity or more complex binding mechanisms.

  • R² Value: An R² value close to 1.0 indicates that the non-linear regression model is a good fit for the experimental data, lending confidence to the calculated IC50 value.

Conclusion

This guide outlines a comprehensive and scientifically rigorous methodology for benchmarking this compound, or any novel compound, against established AChE inhibitors. By adhering to validated protocols like the Ellman's assay and employing robust data analysis techniques, researchers can generate reliable and comparative potency data. The resulting IC50 values provide a critical first step in the hit-to-lead process, enabling an objective assessment of a compound's potential and guiding future optimization efforts in the quest for novel neurotherapeutics.

References

  • Tacrine - Wikipedia . Wikipedia. Available at: [Link]

  • Benchmarking docking and scoring protocol for the identification of potential acetylcholinesterase inhibitors . PubMed. Available at: [Link]

  • Tacrine, a reversible acetylcholinesterase inhibitor, induces myopathy . PubMed. Available at: [Link]

  • What is the mechanism of Donepezil Hydrochloride? . Patsnap Synapse. Available at: [Link]

  • Tacrine - Proteopedia, life in 3D . Proteopedia. Available at: [Link]

  • Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing . WebMD. Available at: [Link]

  • What is Tacrine Hydrochloride used for? . Patsnap Synapse. Available at: [Link]

  • IC50 Determination . edX. Available at: [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works . GoodRx. Available at: [Link]

  • Donepezil - Wikipedia . Wikipedia. Available at: [Link]

  • Donepezil | C24H29NO3 . PubChem - NIH. Available at: [Link]

  • IC50 - Wikipedia . Wikipedia. Available at: [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity . PubMed. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance . Bentham Science. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance . PubMed. Available at: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis . PMC - NIH. Available at: [Link]

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics . Scribd. Available at: [Link]

  • Comparing machine learning models for acetylcholine esterase inhibitors . ACG Publications. Available at: [Link]

  • Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning . PubMed. Available at: [Link]

  • measuring enzyme inhibition by drugs . YouTube. Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis . MDPI. Available at: [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method . PMC - NIH. Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives . JOCPR. Available at: [Link]

  • Ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride | C9H20Cl2N2O2 . PubChem. Available at: [Link]

Sources

A Researcher's Guide to Navigating Off-Target Effects: A Comparative Analysis of Diazepane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical biology and drug discovery, the journey of a small molecule from a promising hit to a validated tool or therapeutic is fraught with challenges. Among the most critical hurdles is understanding a compound's selectivity—its propensity to interact with its intended biological target versus a host of unintended "off-targets." These off-target interactions can be a double-edged sword, sometimes leading to unforeseen toxicities and confounding experimental results, and other times revealing novel therapeutic opportunities through polypharmacology.

This guide is designed for researchers, scientists, and drug development professionals who work with compounds containing the 1,4-diazepane scaffold. While we initially sought to profile Ethyl 1,4-diazepan-1-ylacetate dihydrochloride , a comprehensive literature search revealed a lack of publicly available data on its specific biological targets and off-target profile. This is a common scenario in early-stage research. Therefore, we have pivoted this guide to serve as a practical framework for off-target analysis, using the well-characterized and structurally related benzodiazepine, diazepam , as our primary case study.

We will compare diazepam's off-target profile with two alternative anxiolytic agents: lorazepam , another benzodiazepine with a distinct substitution pattern, and buspirone , a non-benzodiazepine anxiolytic with a different primary mechanism of action. Through this comparative lens, we will explore the nuances of off-target effects and provide detailed experimental protocols for their characterization, empowering you to make more informed decisions in your own research endeavors.

The Diazepane Scaffold and the Imperative of Off-Target Profiling

The 1,4-diazepane ring is a "privileged scaffold" in medicinal chemistry, meaning its three-dimensional structure is amenable to interacting with a wide range of biological targets.[1] This versatility is a key reason for its prevalence in drug discovery programs. However, this same feature necessitates a thorough investigation of a compound's selectivity to ensure that the observed biological effects are indeed due to the modulation of the intended target.

A comprehensive off-target profile is essential for:

  • Mechanistic Clarity: Differentiating on-target from off-target effects is fundamental to understanding a compound's mechanism of action.

  • Risk Mitigation: Early identification of potential liabilities, such as interactions with kinases or GPCRs known to be involved in adverse events, can prevent costly failures in later stages of development.

  • Uncovering New Biology: Off-target interactions can sometimes lead to the discovery of novel therapeutic applications for a compound.

A Comparative Analysis of Off-Target Profiles

Table 1: Primary Targets and Key Off-Target Interactions

CompoundPrimary Target(s)Key Off-Target Interactions
Diazepam Positive allosteric modulator of GABAA receptors (subtypes α1, α2, α3, α5)- Phosphodiesterase-4 (PDE4) inhibitor[1][2][3][4][5] - May modulate α1-adrenoceptor signaling via PDE4 inhibition[2][3]
Lorazepam Positive allosteric modulator of GABAA receptors- May modulate α1-adrenoceptor function[6] - Does not significantly affect striatal D2 dopamine receptor binding[7]
Buspirone 5-HT1A receptor partial agonist- Dopamine D2 receptor antagonist[8] - Weak antagonist at α1- and α2-adrenergic receptors[9]

Analysis of Comparative Data:

This table highlights the distinct pharmacological profiles of these three anxiolytic agents. While diazepam and lorazepam share a primary mechanism of action, their off-target profiles may differ. Diazepam's inhibition of PDE4 is a notable off-target activity that could contribute to its overall pharmacological effect and side-effect profile.[1][2][3][4][5] Lorazepam, on the other hand, has been shown to have some interaction with α1-adrenoceptors, though the mechanism is less clearly defined than diazepam's PDE4-mediated effect.[6]

Buspirone, with its completely different primary target, presents a distinct set of off-target interactions, primarily with dopamine and adrenergic receptors.[8][9] This difference in off-target profiles is a key reason why buspirone has a different side-effect profile compared to benzodiazepines, notably lacking sedative and muscle-relaxant properties and having a lower potential for dependence.[9]

This comparison underscores that even for compounds with similar therapeutic indications, their off-target activities can vary significantly, leading to different clinical outcomes and patient experiences.

Experimental Protocols for Off-Target Profiling

A systematic approach to off-target profiling is crucial. Below, we outline a general workflow and provide a detailed protocol for a common primary screen.

A Tiered Strategy for Off-Target Profiling

A cost-effective and efficient strategy for off-target profiling often involves a tiered approach, starting with broad, high-throughput screens and progressing to more focused and physiologically relevant assays.

Caption: A tiered workflow for comprehensive off-target profiling.

Protocol: GPCR Radioligand Binding Assay

This protocol provides a general method for determining the binding affinity of a test compound to a panel of G-protein coupled receptors.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and a decrease in signal in the presence of the test compound indicates binding.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors)

  • Test compound (e.g., buspirone) and control compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well filter plates with glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations.

  • Assay Incubation:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either vehicle (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log of the compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Workflow Diagram:

GPCR_Binding_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Compound Dilutions C Combine Reagents in 96-well Plate A->C B Prepare Radioligand and Membranes B->C D Incubate to Equilibrium C->D E Vacuum Filtration D->E F Wash Filters E->F G Add Scintillation Fluid & Count F->G H Calculate % Inhibition G->H I Determine IC50 and Ki H->I

Caption: Workflow for a GPCR radioligand binding assay.

Concluding Remarks

The absence of off-target data for a novel compound like this compound is not a roadblock but rather a call for systematic investigation. By using well-characterized compounds such as diazepam, lorazepam, and buspirone as illustrative examples, we have highlighted the critical importance of understanding a molecule's full pharmacological profile. The diazepane scaffold holds immense therapeutic potential, but realizing this potential requires a rigorous and proactive approach to off-target profiling. The experimental frameworks and protocols provided in this guide offer a starting point for researchers to confidently navigate the complexities of compound selectivity and ultimately contribute to the development of safer and more effective chemical tools and therapeutics.

References

  • Al-Horani, R. A., & Desai, U. R. (2018). Diazepam is not a direct allosteric modulator of α1-adrenoceptors, but modulates receptor signaling by inhibiting phosphodiesterase-4. Pharmacology research & perspectives, 7(1), e00455. [Link]

  • Collado, M. C., Beleta, J., Martinez, E., Miralpe, A., Llenas, J., Palacios, J. M., & Domenech, T. (1998). Functional and biochemical evidence for diazepam as a cyclic nucleotide phosphodiesterase type 4 inhibitor. British journal of pharmacology, 123(7), 1047–1054. [Link]

  • Soderling, S. H., & Beavo, J. A. (2000). Regulation of cAMP and cGMP signaling: new phosphodiesterases and new functions. Current opinion in cell biology, 12(2), 174–179.
  • Wong, G. T., & Ye, M. (2012). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Current topics in medicinal chemistry, 12(14), 1474–1483. [Link]

  • O'Donnell, J. M., & Zhang, H. T. (2004). Antidepressant effects of inhibitors of cAMP phosphodiesterase (PDE4). Trends in pharmacological sciences, 25(3), 158–163.
  • Ghiasi, M., Bhalla, M., & Marwaha, R. (2024). Lorazepam. In StatPearls. StatPearls Publishing. [Link]

  • Waugh, D. J., Gaivin, R. J., Damron, D. S., Murray, P. A., & Perez, D. M. (1999). Binding, partial agonism, and potentiation of alpha(1)-adrenergic receptor function by benzodiazepines. The Journal of pharmacology and experimental therapeutics, 291(3), 1168–1175. [Link]

  • Gould, T. D., & Manji, H. K. (2005). The molecular medicine of bipolar disorder. Annals of medicine, 37(4), 239–256.
  • Miller, L. G., & Deutsch, S. I. (1989). Pharmacodynamic and receptor binding changes during chronic lorazepam administration. European journal of pharmacology, 159(2), 153–158. [Link]

  • Wikipedia contributors. (2024, January 15). Buspirone. In Wikipedia, The Free Encyclopedia. [Link]

  • Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214–223.
  • Eison, A. S., & Temple, D. L., Jr (1986). Buspirone: review of its pharmacology and current perspectives on its mechanism of action. The American journal of medicine, 80(3B), 1–9.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lorazepam. [Link]

  • SingleCare. (2023, December 22). Buspirone side effects and how to avoid them. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). buspirone. [Link]

  • Talkspace. (2023, May 23). Side Effects of Buspar (Buspirone) to Be Aware of. [Link]

  • Turner, M. R., & Gähwiler, B. H. (2001). Region-specific Changes in 5-HT(1A) Receptor-Activated G-proteins in Rat Brain Following Chronic Buspirone. Neuropsychopharmacology, 25(1), 86–94. [Link]

  • Wilson, T. K., & Tripp, J. (2024). Buspirone. In StatPearls. StatPearls Publishing. [Link]

  • GoodRx. (2023, October 10). Buspirone (Buspar) Side Effects: Everything You Need to Know. [Link]

  • Oakley, N. R., & Jones, B. J. (1988). Buspirone enhances benzodiazepine receptor binding in vivo. Neuropharmacology, 27(3), 275–280. [Link]

  • GoodRx. (2023, October 18). The 8 Lorazepam (Ativan) Side Effects Worth Knowing. [Link]

  • GPCRdb. (n.d.). lorazepam. [Link]

  • Das, P., Basu, A., & Dutta, A. (2023). Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. Journal of molecular graphics & modelling, 121, 108447. [Link]

  • Hiltunen, J., Suhara, T., & Inoue, O. (1996). Effects of lorazepam administration on striatal dopamine D2 receptor binding characteristics in man--a positron emission tomography study. Psychopharmacology, 128(1), 52–56. [Link]

  • NHS. (2022, February 28). Side effects of lorazepam. [Link]

  • Ativan (lorazepam): Side effects, dosage, uses, and more. (2023, November 29). Medical News Today. [Link]

  • American Addiction Centers. (2024, June 28). Ativan (Lorazepam) Side Effects, Overdose, and Withdrawal. [Link]

  • Deshpande, D. A., Guedes, A. G. P., & Graeff, R. (2023). Ovarian Cancer G protein-coupled receptor-1 signaling bias dictates anti-contractile effect of benzodiazepines on airway smooth muscle. American journal of physiology. Lung cellular and molecular physiology, 324(5), L649–L661. [Link]

  • Riss, J., Cloyd, J., Gates, J., & Collins, S. (2008). Benzodiazepines in epilepsy: pharmacology and pharmacokinetics. Acta neurologica Scandinavica, 118(2), 69–86.
  • Frontiers. (2024, January 23). A real-world pharmacovigilance study of FDA adverse event reporting system events for diazepam. [Link]

  • Wang, Y., Zhang, Y., & Chen, Y. (2024). A real-world pharmacovigilance study of FDA adverse event reporting system events for diazepam. Frontiers in pharmacology, 14, 1309855. [Link]

  • ZLah, C., Puthenkalam, R., & Absalom, N. (2021). Selective actions of benzodiazepines at the transmembrane anaesthetic binding sites of the GABAA receptor: In vitro and in vivo studies. British journal of pharmacology, 178(18), 3680–3694. [Link]

  • International Agency for Research on Cancer. (1996). Diazepam. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]

  • Dhaliwal, J. S., Rosani, A., & Saadabadi, A. (2024). Diazepam. In StatPearls. StatPearls Publishing. [Link]

  • Richter, L., de Graaf, C., & Sieghart, W. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature chemical biology, 8(5), 455–461. [Link]

  • Wikipedia contributors. (2024, January 10). Mania. In Wikipedia, The Free Encyclopedia. [Link]

  • Auta, J., Uzbay, T. I., & Guidotti, A. (2000). Diazepam-Induced Down-Regulation of the GABAA receptor α1 Subunit, as mediated by the activation of L-Type Voltage-Gated calcium Channel/Ca2+/Protein kinase a signaling cascade. Neuropsychopharmacology, 22(4), 368–379. [Link]

  • Varagic, Z., Rivas, M., & Williams, K. (2013). Affinity and efficacy data in the four diazepam-sensitive GABA A receptor subtypes. Journal of medicinal chemistry, 56(17), 6749–6760.
  • CHEMM. (n.d.). Diazepam. In Medical Countermeasures Database. [Link]

  • Crestani, F., & Rudolph, U. (2001). Molecular Targets for the Myorelaxant Action of Diazepam. Neuroscience, 107(3), 391-395.
  • de Wit, H., Enggasser, J., & Richards, J. (2002). Diazepam Produces Disinhibitory Cognitive Effects in Male Volunteers. Psychopharmacology, 164(2), 169-176.
  • Leppä, E., Linden, A. M., & Vekovischeva, O. (2019). Effects of Diazepam on Low-Frequency and High-Frequency Electrocortical γ-Power Mediated by α1- and α2-GABA A Receptors. International journal of molecular sciences, 20(14), 3486. [Link]

  • ClinicalTrials.gov. (2022). Lorazepam Effects on Neuroimaging Measures. [Link]

  • Zhang, J., & Gray, N. S. (2022). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. The Journal of biological chemistry, 298(3), 101659.

Sources

A Researcher's Guide to the Comparative Anxiolytic Profiling of Novel Chemical Entities: Evaluating Ethyl 1,4-diazepan-1-ylacetate dihydrochloride Against Established Anxiolytics

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a novel chemical entity (NCE) to a potential therapeutic agent is paved with rigorous comparative studies. This guide provides a framework for the preclinical evaluation of a hypothetical anxiolytic candidate, Ethyl 1,4-diazepan-1-ylacetate dihydrochloride, against established anxiolytic compounds. By understanding the mechanisms and experimental profiles of current treatments, researchers can strategically position and evaluate NCEs with greater precision.

Introduction to the Anxiolytic Landscape

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety.[1] Current pharmacological interventions primarily target the neurotransmitter systems believed to be dysregulated in these disorders.[2][3] This guide will focus on three major classes of anxiolytics as comparators: benzodiazepines, selective serotonin reuptake inhibitors (SSRIs), and azapirones.

Comparator Anxiolytic Compounds: Mechanisms of Action

A thorough understanding of the molecular targets and signaling pathways of existing anxiolytics is fundamental to contextualizing the profile of a novel compound.

Benzodiazepines are positive allosteric modulators of the GABA-A receptor.[1][4][5] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[4][5][6] This potentiation of GABAergic inhibition leads to a decrease in neuronal excitability, resulting in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.[4][6] Diazepam, a classic benzodiazepine, is used to treat a range of conditions including anxiety, seizures, and muscle spasms.[7][8]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA Binds Chloride_Channel Chloride Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Benzodiazepine Benzodiazepine (e.g., Diazepam) Benzodiazepine->GABA_A_Receptor Positive Allosteric Modulation

Caption: Mechanism of Action of Benzodiazepines.

SSRIs are a first-line treatment for various anxiety disorders.[9] Their primary mechanism of action is the blockade of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[9][10][11] This inhibition leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[9][10][11] The anxiolytic effects of SSRIs are thought to result from neuroadaptive changes that occur over several weeks of treatment, including the desensitization of certain serotonin autoreceptors.[9][12]

G cluster_0 Presynaptic Serotonergic Neuron cluster_1 Postsynaptic Neuron Serotonin_release Serotonin Release Synaptic_Cleft Synaptic Cleft (Increased Serotonin) Serotonin_release->Synaptic_Cleft SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Serotonin Reuptake Serotonin_Receptors Postsynaptic Serotonin Receptors Synaptic_Cleft->Serotonin_Receptors Binds Anxiolysis Anxiolytic Effect (Neuroadaptation) Serotonin_Receptors->Anxiolysis SSRI SSRI (e.g., Fluoxetine) SSRI->SERT Blocks

Caption: Mechanism of Action of SSRIs.

Buspirone represents a unique class of anxiolytics with a complex mechanism of action.[13] It is a partial agonist at presynaptic and postsynaptic serotonin 5-HT1A receptors.[14][15] Its anxiolytic effect is thought to be mediated by its action on these receptors, leading to a modulation of serotonergic activity.[13][15] Unlike benzodiazepines, buspirone does not interact with the GABA-A receptor complex and lacks sedative, muscle relaxant, and anticonvulsant properties.[13][16] It also has a weak affinity for dopamine D2 receptors.[14]

G cluster_0 Presynaptic Serotonergic Neuron cluster_1 Postsynaptic Neuron Presynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor Serotonin_release Serotonin Release Presynaptic_5HT1A->Serotonin_release Inhibits Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Serotonin_release->Postsynaptic_5HT1A Binds Anxiolysis Anxiolytic Effect Postsynaptic_5HT1A->Anxiolysis Buspirone Buspirone Buspirone->Presynaptic_5HT1A Partial Agonist Buspirone->Postsynaptic_5HT1A Partial Agonist

Caption: Mechanism of Action of Buspirone.

Preclinical Behavioral Assays for Anxiolytic Activity

The anxiolytic potential of a novel compound is typically assessed using a battery of behavioral tests in rodents. These assays are designed to model anxiety-like behaviors and are sensitive to the effects of known anxiolytic drugs.

The EPM is a widely used test to assess anxiety-like behavior in rodents.[17][18] The apparatus consists of two open and two closed arms, elevated from the floor.[18][19] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[19][20] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[17][19]

Experimental Protocol:

  • Habituation: Acclimate the animal to the testing room for at least 60 minutes prior to the test.[20]

  • Placement: Place the animal in the center of the maze, facing a closed arm.[18]

  • Exploration: Allow the animal to freely explore the maze for a 5-10 minute period.[19][20]

  • Data Collection: Record the number of entries and the time spent in the open and closed arms using a video tracking system.[20]

  • Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.[20]

G start Start hab Habituation (60 min) start->hab place Place animal in center of maze hab->place explore Free Exploration (5-10 min) place->explore record Record Behavior (Video Tracking) explore->record analyze Analyze Data: - Time in open/closed arms - Entries into open/closed arms record->analyze end End analyze->end

Caption: Elevated Plus-Maze Experimental Workflow.

This test is also based on the conflict between exploration and aversion to brightly lit areas.[21][22][23] The apparatus consists of a large, illuminated compartment and a smaller, dark compartment connected by an opening.[21][24] Rodents naturally prefer the dark compartment.[21] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[21][22]

Experimental Protocol:

  • Habituation: Acclimate the animal to the testing room.

  • Placement: Place the animal in the center of the light compartment, facing away from the opening.[25]

  • Exploration: Allow the animal to explore the apparatus for a 5-10 minute period.[25]

  • Data Collection: Record the time spent in each compartment and the number of transitions.[22][25]

  • Cleaning: Clean the apparatus between each animal.

G start Start hab Habituation start->hab place Place animal in light compartment hab->place explore Free Exploration (5-10 min) place->explore record Record Behavior explore->record analyze Analyze Data: - Time in light/dark - Transitions record->analyze end End analyze->end

Caption: Light-Dark Box Test Experimental Workflow.

This test is used to assess anxiety-like and compulsive-like behaviors.[26][27] Rodents are placed in a cage containing a layer of bedding with several glass marbles on the surface.[26][28] Anxious animals tend to bury the marbles.[26] Anxiolytic drugs, particularly SSRIs, have been shown to reduce the number of marbles buried.[26]

Experimental Protocol:

  • Preparation: Prepare a cage with a 5 cm deep layer of bedding and place 20 marbles evenly on the surface.[28]

  • Habituation: Acclimate the animal to the testing room for 30 minutes.[28]

  • Placement: Place the animal in the cage.

  • Burying Behavior: Allow the animal to interact with the marbles for 30 minutes.[26][28]

  • Scoring: After removing the animal, count the number of marbles that are at least two-thirds buried.[26][28]

  • Cleaning: Clean the marbles and replace the bedding for each new animal.[29]

G start Start prep Prepare Cage: - 5cm bedding - 20 marbles start->prep hab Habituation (30 min) prep->hab place Place animal in cage hab->place bury Burying Period (30 min) place->bury score Count Buried Marbles (≥2/3 covered) bury->score end End score->end

Caption: Marble-Burying Test Experimental Workflow.

Comparative Data Summary

When evaluating a novel compound such as this compound, it is crucial to generate and compare data across multiple domains. The following tables provide a template for organizing such a comparative analysis.

Table 1: Pharmacological Profile

FeatureThis compoundDiazepamFluoxetineBuspirone
Primary Mechanism To be determinedPositive Allosteric Modulator of GABA-A ReceptorSerotonin Reuptake Inhibitor5-HT1A Receptor Partial Agonist
Receptor Binding Profile To be determinedBinds to benzodiazepine site on GABA-A receptorHigh affinity for SERTHigh affinity for 5-HT1A receptors, moderate for D2
Onset of Anxiolytic Effect To be determinedRapid (minutes to hours)[8]Delayed (weeks)[10][14]Delayed (weeks)[14][30]
Sedative Properties To be determinedHigh[31]LowMinimal[13][30]
Abuse Potential To be determinedHigh[8]LowLow[13]

Table 2: Preclinical Behavioral Efficacy (Hypothetical Data)

AssayEndpointThis compoundDiazepamFluoxetineBuspirone
Elevated Plus-Maze % Time in Open ArmsTo be determinedIncreaseIncrease (chronic)Increase
Light-Dark Box Time in Light (sec)To be determinedIncreaseIncrease (chronic)Increase
Marble-Burying # Marbles BuriedTo be determinedDecreaseDecreaseDecrease

Table 3: Pharmacokinetic Properties

ParameterThis compoundDiazepamFluoxetineBuspirone
Bioavailability To be determined~76% (oral)[8]~72% (oral)~4% (oral)[13][14]
Protein Binding To be determined~98%[31]~95%86-95%[14][16]
Elimination Half-life To be determined20-100 hours (including active metabolite)[8][31]1-3 days (acute), 4-6 days (chronic)~2-3 hours[16]
Metabolism To be determinedHepatic (CYP3A4, CYP2C19)[8]Hepatic (CYP2D6)Hepatic (CYP3A4)[14]
Conclusion and Future Directions

The preclinical evaluation of a novel anxiolytic candidate like this compound requires a multifaceted approach. By systematically characterizing its pharmacological, behavioral, and pharmacokinetic profiles in direct comparison to established anxiolytics, researchers can gain critical insights into its potential therapeutic utility. This structured comparison not only helps in identifying a unique mechanistic niche but also in predicting its clinical efficacy and side-effect profile. Further studies should aim to elucidate the specific molecular targets of this compound and explore its effects in more complex models of anxiety and related disorders.

References

  • Buspirone: an update on a unique anxiolytic agent. PubMed. [Link]

  • Buspirone. Wikipedia. [Link]

  • Chapter 17: Anxiolytics – Drugs and Behavior. Open Text WSU. [Link]

  • Buspirone. StatPearls - NCBI Bookshelf. [Link]

  • Mechanism of Action. Benzodiazepine Information Coalition. [Link]

  • Elevated plus maze protocol. protocols.io. [Link]

  • Light-dark box test. Wikipedia. [Link]

  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [Link]

  • What is the mechanism of Buspirone Hydrochloride?. Patsnap Synapse. [Link]

  • Benzodiazepines – How Do They Work?. Lippincott NursingCenter. [Link]

  • Light-dark box test – Knowledge and References. Taylor & Francis Online. [Link]

  • Buspirone Mechanism of Action | How It Works to Treat Anxiety. Medicover Hospitals. [Link]

  • What is the mechanism of action and therapeutic effect of benzodiazepines?. Dr.Oracle. [Link]

  • Light-dark box. The light-dark box is another test to investigate... ResearchGate. [Link]

  • How Do Benzodiazepine Anxiolytics Work? Uses, Side Effects, Drug Names. RxList. [Link]

  • Marble burying. Wikipedia. [Link]

  • Elevated Plus Maze for Mice. PMC - NIH. [Link]

  • Light/Dark Box Test. Creative Biolabs. [Link]

  • Anxiolytic. Wikipedia. [Link]

  • Use of the light/dark test for anxiety in adult and adolescent male rats. PMC - NIH. [Link]

  • Marbles burying test. MMPC. [Link]

  • Pharmacology of Selective Serotonin Reuptake Inhibitors (SSRIs) in anxiety disorders. ResearchGate. [Link]

  • Marble Burying. Protocols.io. [Link]

  • Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice. PMC - NIH. [Link]

  • Marble burying test. Bio-protocol. [Link]

  • Pharmacology of Selective Serotonin Reuptake Inhibitors (SSRIs) in anxiety disorders. N/A. [Link]

  • Anxiolytics: What They Are, Uses, Side Effects & Types. Cleveland Clinic. [Link]

  • Clinical pharmacology of anxiolytics. N/A. [Link]

  • How Do SSRIs Work for Anxiety and Depression?. GoodRx. [Link]

  • MECHANISM OF ACTION OF ANXIOLYTICS. ACNP. [Link]

  • Selective serotonin reuptake inhibitors (SSRIs). Mayo Clinic. [Link]

  • Video: Antidepressant Drugs: Overview. JoVE. [Link]

  • Ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. PubChem. [Link]

  • diazepam. ClinPGx. [Link]

  • Synthesis of diazepam[15] 1: 2-amino-5-chlorobenzophenone; 2: glycine ethyl ester; 3. N/A. [Link]

  • Diazepam. PubChem - NIH. [Link]

  • Diazepam. Some Pharmaceutical Drugs - NCBI Bookshelf. [Link]

  • Diazepam. StatPearls - NCBI Bookshelf. [Link]

  • Diazepam. Wikipedia. [Link]

  • What is the mechanism of Diazepam?. Patsnap Synapse. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(8):497-501 Research Article Identification, synthesis and character. JOCPR. [Link]

  • n-(1-methyl-4,5-dihydro-[13][14][16]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. N/A. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. N/A. [Link]

Sources

A Researcher's Guide to the Comparative Analysis of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the statistical and experimental comparison of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride, a heterocyclic compound of interest, against relevant alternatives. Our focus is to equip researchers, scientists, and drug development professionals with the methodologies to conduct a self-validating, robust analysis of this and similar research compounds.

The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1] Derivatives of this seven-membered ring system have shown a wide spectrum of activities, including potential as anticancer agents, Factor Xa inhibitors, and ligands for neurological targets like sigma receptors.[2][3][4] This guide will use a hypothetical anticancer activity context to illustrate a complete comparative workflow, from experimental design to data interpretation.

Part 1: Defining the Competitive Landscape

To meaningfully evaluate this compound (termed Compound A ), it must be benchmarked against appropriate comparators. The choice of these alternatives is critical and should be guided by structural similarity and functional relevance.

  • Compound A: this compound. The subject of our analysis.

  • Alternative 1 (Clinical Benchmark): Diazepam. A well-characterized 1,4-benzodiazepine.[5] While its primary use is as an anxiolytic, its core heterocyclic structure provides a relevant reference point for physicochemical and initial biological screening comparisons.[6][7][8]

  • Alternative 2 (Structural Analog): 2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride.[9] A close structural analog to Compound A, differing by the substitution of the ethyl ester with an N-ethyl amide. This allows for a direct assessment of structure-activity relationships (SAR).

This selection provides a robust basis for comparison, including a clinically relevant drug and a closely related analog to probe the effects of subtle chemical modifications.

Part 2: Experimental & Statistical Workflow

A multi-faceted experimental approach is necessary to generate the data for a thorough statistical comparison. The following workflow outlines the key assays and the rationale behind their inclusion.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis & Interpretation Purity Purity Assessment (HPLC) Solubility Aqueous Solubility (Kinetic Assay) Purity->Solubility Ensures material quality for subsequent assays CellViability Cell Viability Assay (MTT/CTG) - Determine IC50 Solubility->CellViability Informs dose-response design & compound handling Stats Statistical Analysis (ANOVA, t-tests) CellViability->Stats Generates primary efficacy data Conclusion Comparative Conclusion Stats->Conclusion

Caption: High-level workflow for comparative compound analysis.

Foundational Assays: Purity and Solubility

Rationale: Before assessing biological activity, it is crucial to confirm the identity, purity, and solubility of all test compounds. Impurities can confound biological results, and poor solubility can lead to inaccurate potency measurements.

Experimental Protocol: Purity Determination by HPLC

  • System: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Gradient: 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve each compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of each sample. Purity is calculated based on the area under the curve (AUC) of the main peak relative to the total AUC of all peaks.

Experimental Protocol: Kinetic Aqueous Solubility

  • Preparation: Prepare a 10 mM stock solution of each compound in 100% DMSO.

  • Dilution: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a 100 µM solution with 1% DMSO.

  • Equilibration: Shake the plate at room temperature for 2 hours.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using HPLC-UV or LC-MS/MS against a standard curve.

Biological Assay: Anticancer Activity

Rationale: To evaluate the potential anticancer effects, a cell viability assay is employed using a relevant cancer cell line (e.g., HCT116, a human colon cancer cell line). This assay measures the concentration at which a compound inhibits cell growth by 50% (IC50), a key metric of potency.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of each compound (from 100 µM down to 0.01 µM) in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Part 3: Data Synthesis and Statistical Analysis

For this guide, we will use a hypothetical but realistic dataset derived from the experiments described above. All biological experiments are performed in triplicate (n=3).

Table 1: Comparative Physicochemical and Biological Data

ParameterCompound A (Test)Alternative 1 (Diazepam)Alternative 2 (Analog)
Purity (HPLC, % AUC) 98.5%99.8%97.9%
Aqueous Solubility (µM) 150 ± 1255 ± 8185 ± 15
IC50 vs. HCT116 (µM) 5.2 ± 0.6> 1008.9 ± 1.1
Statistical Interpretation

The goal of the statistical analysis is to determine if the observed differences between the compounds are significant.

G Data Experimental Data (Solubility, IC50) ANOVA One-Way ANOVA (Is there a difference among groups?) Data->ANOVA Tukey Post-Hoc Test (Tukey's HSD) (Which specific groups differ?) ANOVA->Tukey If p < 0.05 Result Statistically Significant Differences Identified Tukey->Result

Caption: Statistical analysis decision tree for comparing multiple compounds.

Analysis of IC50 Values:

  • Hypothesis:

    • Null Hypothesis (H₀): There is no significant difference in the mean IC50 values among the three compounds.

    • Alternative Hypothesis (H₁): There is a significant difference in the mean IC50 values.

  • Statistical Test: A one-way Analysis of Variance (ANOVA) is appropriate for comparing the means of three or more groups.

  • Results (Hypothetical): The ANOVA test yields a p-value < 0.05, indicating a statistically significant difference among the groups.

  • Post-Hoc Analysis: To determine which specific pairs are different, a Tukey's Honestly Significant Difference (HSD) test is performed. The results would likely show:

    • The IC50 of Compound A (5.2 µM) is significantly lower than that of Alternative 2 (8.9 µM), suggesting it is more potent.

    • Both Compound A and Alternative 2 are significantly more potent than Alternative 1 (Diazepam), which shows no significant activity (>100 µM) in this anticancer assay.

Analysis of Solubility:

A similar ANOVA and Tukey's HSD test on the solubility data would likely reveal that Compound A and Alternative 2 have significantly higher aqueous solubility than Diazepam .

Part 4: Conclusion and Future Directions

The integrated analysis demonstrates that This compound (Compound A) exhibits superior anticancer potency against HCT116 cells compared to its N-ethyl amide analog and the clinical benchmark, Diazepam. This enhanced activity, coupled with good aqueous solubility, marks it as a promising candidate for further investigation.

The minor structural change from an ethyl ester (Compound A) to an N-ethyl amide (Alternative 2) resulted in a measurable decrease in potency, providing a valuable structure-activity relationship insight for future optimization efforts.

This guide provides a foundational template for the comparative analysis of novel chemical entities. By integrating rigorous experimental protocols with appropriate statistical methods, researchers can build a robust, evidence-based case for the continued development of promising compounds.

References

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). Bioorganic & Medicinal Chemistry. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2021). Molecules. [Link]

  • Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. (2022). Journal of Medicinal Chemistry. [Link]

  • ethyl diazoacetate. (n.d.). Organic Syntheses. [Link]

  • Ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride. (n.d.). PubChem. [Link]

  • Synthesis of Dibenzo[ b,e ][2][3]Diazepine Derivatives. (2011). ResearchGate. [Link]

  • Chemical structure and biological activity of the diazepines. (1983). British Journal of Clinical Pharmacology. [Link]

  • Ethyl 1,4-diazepane-1-carboxylate. (n.d.). PubChem. [Link]

  • Behavioral effects of ethyl loflazepate and its metabolites. (1983). Waseda University Repository. [Link]

  • Identification, synthesis and characterization of Diazepam impurities. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 2-(4-substitutedbenzyl-[2][3]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[2][3][10]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. (2011). Chemical Biology & Drug Design. [Link]

  • Chemical structure and biological activity of the diazepines. (1983). PubMed. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2017). ResearchGate. [Link]

  • Diazepam. (n.d.). PubChem. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2022). Molecules. [Link]

  • Diazepam. (1996). Some Pharmaceutical Drugs - NCBI Bookshelf. [Link]

  • Diazepam nanocapsules as an alternative for sleep induction: Development study and toxicity assessment. (2024). Food and Chemical Toxicology. [Link]

  • Analytical methods for determination of benzodiazepines. A short review. (2013). ResearchGate. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2021). Journal of Analytical Methods in Chemistry. [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (2016). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. (2009). Semantic Scholar. [Link]

  • Diazepam. (n.d.). Japanese Pharmacopoeia. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are grounded in the regulations and best practices established by the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5][6][7] It is imperative to supplement this guidance with a thorough consultation of your institution's specific hazardous waste disposal procedures, as coordinated by your Environmental Health and Safety (EHS) department.[1]

Hazard Assessment and Risk Mitigation

Ethyl 1,4-diazepan-1-ylacetate dihydrochloride is a member of the diazepane family of compounds.[8] While toxicological data for this specific molecule is limited, structurally similar compounds, such as diazepam and other 1,4-diazepane derivatives, are known to have biological activity and may present health hazards upon exposure.[9][10][11][12][13] Therefore, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, a skin and eye irritant, and potentially toxic to aquatic life.[11][14]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling this compound in solid or solution form.

Body PartProtectionRationale
Eyes Safety goggles or a face shieldEssential for preventing contact with dust particles or splashes.[1]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene)Protects against dermal absorption, a potential route of exposure for similar compounds.[1][10]
Body Fully buttoned, flame-resistant laboratory coatShields skin and personal clothing from contamination.[1]
Respiratory Certified chemical fume hood or a NIOSH-approved respiratorAll handling of the solid compound and its solutions should occur in a well-ventilated area to prevent inhalation of dust or aerosols.[1][6]

Waste Segregation and Container Management: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[4][15] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2][16]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Utilize a dedicated, leak-proof container that is chemically compatible with the waste. For liquid waste, ensure the container material will not react with the solvents used.[2][17]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:[4][17][18]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The solvent composition and approximate percentages of all components in the waste stream.[15]

    • The date of initial waste accumulation.

  • Waste Categorization:

    • Solid Waste: Unused or expired this compound and any contaminated consumables (e.g., weighing paper, gloves, wipes) should be collected in a designated hazardous solid waste container.[1]

    • Liquid Waste: Solutions containing the compound and any residual reaction mixtures should be collected in a separate hazardous liquid waste container.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[15][18] This area should be under the direct supervision of laboratory personnel, away from general traffic, and segregated from incompatible chemicals.[15][17] Containers should not be filled beyond 90% of their capacity.[19]

Disposal Workflow: A Procedural Overview

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound. Adherence to this workflow is essential for maintaining a safe and compliant laboratory environment.

G cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_treatment Treatment & Final Disposition start Experiment Complete waste_gen Waste Generated (Solid & Liquid) start->waste_gen solid_waste Solid Waste (Contaminated PPE, etc.) waste_gen->solid_waste liquid_waste Liquid Waste (Solutions, etc.) waste_gen->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa ehs_contact Contact EHS for Pickup saa->ehs_contact disposal_facility Transport to Licensed Waste Disposal Facility ehs_contact->disposal_facility incineration Incineration disposal_facility->incineration Likely Method

Sources

Personal protective equipment for handling Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The recommendations herein are grounded in established principles of laboratory safety and risk management, tailored to the structural characteristics of this compound. As a member of the heterocyclic amine family, and a dihydrochloride salt, this substance requires careful handling to mitigate risks associated with potential hygroscopicity, irritation, and unknown toxicity.[1][2]

The foundation of safe laboratory practice is a thorough risk assessment.[3][4][5][6] Before beginning any procedure, every researcher must develop a comprehensive understanding of the potential hazards and implement controls to minimize exposure.[7] This guide serves as a critical resource in that process, detailing the necessary personal protective equipment (PPE), operational protocols, and emergency plans.

Hazard Identification and Risk Assessment

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be based on its chemical structure and class.

  • Physical Form: As a dihydrochloride salt, the compound is expected to be a crystalline solid at room temperature. This presents a primary hazard of dust generation during manipulation (e.g., weighing, transferring).

  • Chemical Family: It is a heterocyclic amine derivative. While the specific toxicology is unknown, some compounds in this class are known carcinogens or mutagens.[1][8] Therefore, it is prudent to handle this compound as potentially toxic.

  • Potential Hazards:

    • Inhalation: Airborne dust can be inhaled, leading to potential respiratory irritation and systemic toxicity.

    • Skin/Eye Contact: The compound may cause irritation or burns upon direct contact.[9] The dihydrochloride nature suggests it could be acidic, particularly in the presence of moisture.

    • Ingestion: Accidental ingestion could lead to systemic toxicity.[10]

    • Hygroscopicity: Dihydrochloride salts frequently absorb moisture from the air, which can alter the physical properties of the compound and increase the risk of skin and respiratory irritation.

A proactive approach, mandated by the OSHA Laboratory Standard (29 CFR 1910.1450), requires the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel.[11][12][13] This plan must outline specific control measures, including the use of PPE, to reduce chemical exposure.[13]

Core Directive: Personal Protective Equipment (PPE)

PPE is the final line of defense against chemical hazards and must be used in conjunction with engineering controls like fume hoods.[3][4] The selection of appropriate PPE is critical for minimizing exposure.[14][15][16]

Essential PPE Ensemble:
  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and accidental splashes.[14][15][16][17]

    • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn over safety goggles for full facial protection.[15][17]

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice due to their resistance to a wide range of chemicals.[14][15] Always check for tears or punctures before use. For prolonged operations, consider double-gloving. It is crucial to change gloves immediately if they become contaminated.[14]

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required to protect the skin and personal clothing from contamination.[4][16]

    • Chemical-Resistant Apron: For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[15]

  • Respiratory Protection:

    • Work Within a Certified Chemical Fume Hood: All manipulations of the solid compound that could generate dust must be performed inside a properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation exposure.

    • Respirator: If engineering controls are insufficient to maintain exposure below permissible limits, or during a large spill cleanup, respiratory protection is necessary.[14][16][17] A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., a half-mask or full-face respirator with P100/OV cartridges) should be used.[16][17] All personnel requiring a respirator must be part of a respiratory protection program that includes fit testing and training.

PPE Summary by Laboratory Operation
Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Lab CoatMandatory: Chemical Fume Hood
Preparing Solutions Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Post-Handling Cleanup Safety GogglesNitrile GlovesLab CoatAs needed, based on contamination
Spill Response Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesLab Coat & Chemical-Resistant ApronNIOSH-approved Respirator

Operational Plan: Step-by-Step Handling Protocol

A structured workflow minimizes the risk of exposure and ensures procedural consistency.

Preparation and Weighing:
  • Assemble all Materials: Before bringing the compound into the fume hood, gather all necessary equipment (spatulas, weigh paper/boats, glassware, solvents, labels).

  • Don PPE: Put on your lab coat, safety goggles, and gloves.

  • Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height.

  • Handling Hygroscopic Nature: Due to its potential hygroscopicity, work efficiently to minimize the compound's exposure to ambient air.[18] If the compound is highly sensitive, consider handling it within a glovebox containing an inert atmosphere.[18][19][20]

  • Weighing: Carefully weigh the desired amount of the solid onto weigh paper or into a tared container. Use gentle motions to avoid creating airborne dust.

  • Transfer: Immediately transfer the weighed solid into the reaction vessel.

Dissolution:
  • Add Solvent: Slowly add the desired solvent to the vessel containing the solid.

  • Mixing: Use magnetic stirring or gentle swirling to facilitate dissolution. Keep the vessel covered to the extent possible.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 1. Conduct Risk Assessment prep2 2. Assemble All Equipment prep1->prep2 prep3 3. Don Full PPE (Lab Coat, Goggles, Gloves) prep2->prep3 handle1 4. Weigh Compound Carefully (Minimize Dust) prep3->handle1 handle2 5. Transfer to Vessel handle1->handle2 handle3 6. Add Solvent & Dissolve handle2->handle3 clean1 7. Decontaminate Surfaces handle3->clean1 clean2 8. Dispose of Waste (Follow Site Protocol) clean1->clean2 clean3 9. Remove PPE & Wash Hands clean2->clean3

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency and Disposal Plans

Emergency First Aid Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9][10]

Disposal Plan

All waste, including excess solid, solutions, and contaminated materials (gloves, weigh paper, etc.), must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office according to all local, state, and federal regulations.[21][22] Do not pour any amount down the drain.

Decision-Making for PPE Selection

G start Start: New Procedure with Compound q1 Will solid be handled? start->q1 q2 Is there a splash risk? q1->q2 No ppe1 Required: - Fume Hood - Respirator (if hood fails) q1->ppe1 Yes ppe2 Required: - Chemical Goggles q2->ppe2 No ppe3 Add: - Face Shield q2->ppe3 Yes q3 Is there a spill risk? ppe4 Required: - Lab Coat - Nitrile Gloves q3->ppe4 No ppe5 Add: - Chemical Apron - Double Gloves q3->ppe5 Yes ppe1->q2 ppe2->q3 ppe3->q3 end Proceed with Caution ppe4->end ppe5->end

Caption: A logical flow for selecting the appropriate level of PPE based on procedural risks.

References

  • 29 CFR 1910.
  • Conducting a Chemical Risk Assessment in the Labor
  • The importance of Personal Protective Equipment in the handling of chemicals. Gali Goup.
  • Ensuring Laboratory Safety: Best Practices and Risk Management. Bayramli Group.
  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.
  • Preventing Exposure to Hazardous Chemicals in Laboratories.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA.
  • Essential Chemical PPE. Trimaco.
  • PPE for Chemical Handling: A Quick Guide. Healthy Bean.
  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Str
  • Discover the Various Types of PPE for Optimal Chemical Safety. Unigloves.
  • LABORATORY RISK ASSESSMENT TOOL (Lab R.A.T.) GUIDELINES. UW Environmental Health & Safety.
  • Laboratory Risk Assessment. Environmental Health and Safety.
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
  • Storing/handling moisture sensitive chemicals outside of the glovebox? Reddit.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
  • SAFETY DATA SHEET - DIAZEPAM, USP. Spectrum Chemical.
  • SAFETY D
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • SAFETY DATA SHEET - 1-BOC-hexahydro-1,4-diazepine. Fisher Scientific.
  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
  • Heterocyclic amine. Wikipedia.
  • Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,4-diazepan-1-ylacetate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 1,4-diazepan-1-ylacetate dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.